N-Acetylmuramic Acid Methyl Ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO8/c1-5(11(17)19-3)20-10-8(13-6(2)15)12(18)21-7(4-14)9(10)16/h5,7-10,12,14,16,18H,4H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQLKKYLIRADTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1C(C(OC(C1O)CO)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to N-Acetylmuramic Acid Methyl Ester: Synthesis, Application, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Acetylmuramic acid (MurNAc) methyl ester, a critical tool for investigating bacterial cell wall biosynthesis and dynamics. We will delve into its physicochemical properties, synthesis, and its application in metabolic labeling, while also clarifying common points of confusion with similar compounds.
Core Concepts: N-Acetylmuramic Acid and its Methyl Ester
N-Acetylmuramic acid is a unique monosaccharide ether of N-acetylglucosamine and lactic acid, found exclusively in the peptidoglycan of most bacterial cell walls.[1][2] It is a cornerstone of bacterial physiology, providing structural integrity and resistance to osmotic stress. The native form of MurNAc possesses a carboxylic acid group which is typically charged at physiological pH.
The methyl ester derivative of N-Acetylmuramic acid is a synthetically modified version where the carboxylic acid group is esterified. This seemingly minor modification has profound implications for its use as a chemical probe in living systems.
The Rationale for Methyl Esterification
In the field of bacterial cell wall biology, particularly in metabolic labeling studies, the use of MurNAc methyl ester offers a significant advantage over its free acid counterpart. The primary reason for this is the enhanced cellular uptake. The negatively charged carboxylate of native MurNAc can hinder its passage across the bacterial cell membrane. By "masking" this charge with a methyl ester group, the molecule becomes more lipophilic and can more readily enter the bacterial cytoplasm.[3]
Once inside the cell, endogenous bacterial esterases are capable of hydrolyzing the methyl ester, releasing the native MurNAc probe.[3] This "unmasked" probe can then be utilized by the cell's natural peptidoglycan biosynthesis and recycling pathways.[3] Studies have shown a significant improvement in the efficiency of probe incorporation when using the methyl ester form, allowing for lower concentrations to be used in experiments.[3]
Clarification: N-Acetylmuramic Acid vs. N-Acetylneuraminic Acid
It is crucial to distinguish N-Acetylmuramic acid (MurNAc) from N-Acetylneuraminic acid (Neu5Ac or NANA), a predominant sialic acid in mammalian cells.[4] These are structurally and functionally distinct molecules.
-
N-Acetylmuramic acid (MurNAc): A key component of bacterial peptidoglycan.[1]
-
N-Acetylneuraminic acid (Neu5Ac): A terminal sialic acid on glycoproteins and glycolipids in mammals, involved in cell recognition and signaling.[4]
This distinction extends to their methyl ester derivatives. The CAS numbers 22900-11-4 and 50998-13-5 are frequently associated with N-Acetylneuraminic acid methyl ester .[5][6][7] The CAS number for the parent N-Acetylmuramic acid is 10597-89-4 .[1][8] A specific CAS number for N-Acetylmuramic acid methyl ester is not prominently listed in chemical databases, and it is often synthesized as an intermediate or a specialized probe.
Physicochemical and Analytical Data
Below is a summary of the key physicochemical properties for the parent compound, N-Acetylmuramic acid. Data for the methyl ester derivative is less commonly reported in standard databases and is typically characterized on a per-synthesis basis using techniques like NMR and mass spectrometry.
| Property | N-Acetylmuramic Acid | Reference(s) |
| CAS Number | 10597-89-4 | [1][8] |
| Molecular Formula | C₁₁H₁₉NO₈ | [1][8] |
| Molar Mass | 293.27 g/mol | [8] |
| Appearance | White powder | [9] |
| Melting Point | 126 - 130 °C | [9] |
| Solubility | DMSO: 30 mg/ml, PBS (pH 7.2): 10 mg/ml, DMF: 2 mg/ml | [2] |
Synthesis and Experimental Protocols
This compound and its derivatives (e.g., with bioorthogonal handles like azides or alkynes) are typically synthesized for specific research applications.
General Synthesis Protocol: Late-Stage Methylation
A common method for preparing the methyl ester is through a late-stage methylation of a protected or functionalized N-Acetylmuramic acid derivative. This approach is advantageous as it allows for the introduction of the methyl ester as one of the final steps in a synthetic sequence.
Methodology:
-
Starting Material: An N-Acetylmuramic acid derivative (e.g., an azide-functionalized MurNAc for click chemistry).
-
Reagent: An acidic ion-exchange resin (e.g., IRA H⁺ resin) is used as a catalyst.
-
Solvent: Anhydrous methanol (B129727) (MeOH) serves as both the solvent and the source of the methyl group.
-
Reaction Conditions: The MurNAc derivative is dissolved in methanol and stirred with the IRA H⁺ resin at room temperature.
-
Monitoring: The reaction progress must be carefully monitored (e.g., by TLC or LC-MS) to prevent side reactions, such as the methylation of the anomeric hydroxyl group.[3]
-
Workup and Purification: Upon completion, the resin is filtered off, and the solvent is removed under reduced pressure. The resulting this compound derivative is then purified, typically using column chromatography.
Experimental Protocol: Metabolic Labeling of Bacterial Peptidoglycan
This protocol outlines a general workflow for using a bioorthogonally-tagged this compound probe to label bacterial cell walls.
Materials:
-
Bacterial culture (e.g., E. coli)
-
Bioorthogonal this compound probe (e.g., Azido-MurNAc methyl ester)
-
Appropriate bacterial growth medium
-
Click chemistry reagents (e.g., a fluorescently-tagged alkyne, copper(I) catalyst, and a ligand for CuAAC)
-
Buffers for washing
-
Instrumentation for analysis (e.g., fluorescence microscope, flow cytometer, or mass spectrometer)
Methodology:
-
Bacterial Growth: Grow the bacterial culture to the desired optical density (e.g., mid-log phase).
-
Probe Incubation: Add the this compound probe to the bacterial culture at a predetermined concentration (e.g., in the micromolar range).
-
Metabolic Incorporation: Incubate the bacteria with the probe for a specific duration to allow for its uptake and incorporation into the peptidoglycan.
-
Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation and wash them with a suitable buffer (e.g., PBS) to remove any unincorporated probe.
-
Fixation (Optional): Fix the cells with a fixative like paraformaldehyde, depending on the downstream application.
-
Click Chemistry Reaction: Resuspend the cells in a buffer containing the click chemistry reagents (e.g., fluorescent alkyne, catalyst). Allow the reaction to proceed to covalently link the fluorescent tag to the incorporated MurNAc probe.
-
Final Washing: Wash the cells again to remove excess click chemistry reagents.
-
Analysis: Analyze the labeled cells using the appropriate instrumentation. For example, use fluorescence microscopy to visualize the location of new peptidoglycan synthesis or use a mass spectrometer to identify labeled muropeptides after cell wall digestion.[10]
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the application of this compound probes.
References
- 1. N-Acetylmuramic acid - Wikipedia [en.wikipedia.org]
- 2. Sialic acids (N,7-O-diacetylneuraminic acid and N-acetylneuraminic adcid) in Escherichia coli. II. Their presence on the cell wall surface and relationship to K antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 5. synthose.com [synthose.com]
- 6. chemimpex.com [chemimpex.com]
- 7. N-Acetylneuraminic acid methyl ester | CAS#:50998-13-5 | Chemsrc [chemsrc.com]
- 8. N-Acetylmuramic acid | 10597-89-4 | MA05012 | Biosynth [biosynth.com]
- 9. Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-Acetylmuramic Acid Methyl Ester: A Technical Guide for Bacterial Cell Wall Research
Abstract
N-acetylmuramic acid (MurNAc) is a cornerstone of the bacterial cell wall, forming the backbone of peptidoglycan (PG) in conjunction with N-acetylglucosamine (GlcNAc).[1][2] The structural integrity conferred by peptidoglycan is essential for bacterial survival, making its biosynthetic pathway a critical target for antibiotic development.[1][3] Furthermore, fragments of peptidoglycan are potent elicitors of the host innate immune response. For researchers and drug development professionals, the availability of well-characterized MurNAc derivatives is paramount for dissecting the intricacies of bacterial cell wall biosynthesis, turnover, and host-pathogen interactions. This technical guide provides a comprehensive overview of the synthesis of N-acetylmuramic acid methyl ester, a valuable tool for such investigations. Masking the carboxylic acid of MurNAc as a methyl ester can enhance its cellular uptake, allowing for more efficient metabolic labeling studies of peptidoglycan dynamics.[4] This document details the synthetic route from N-acetylglucosamine, experimental protocols, purification methods, and characterization data.
Introduction to N-Acetylmuramic Acid and its Significance
The bacterial cell wall is a unique and essential organelle that provides structural support and protection from osmotic lysis.[2] In most bacteria, the primary component of the cell wall is peptidoglycan, a polymer composed of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues cross-linked by short peptide chains.[1] The MurNAc moiety is of particular importance as it serves as the attachment point for the peptide side chains, which are crucial for the three-dimensional structure and rigidity of the peptidoglycan sacculus.
The biosynthesis of MurNAc and its incorporation into peptidoglycan is a complex, multi-step process that is the target of several classes of antibiotics, including the widely used β-lactams.[1] By inhibiting the enzymes involved in peptidoglycan synthesis, these antibiotics disrupt cell wall integrity, leading to bacterial cell death. Consequently, understanding the molecular details of this pathway is a major focus of antibacterial research.
Furthermore, the host immune system has evolved to recognize peptidoglycan fragments, including those containing MurNAc, as a key signature of bacterial infection. These fragments can trigger inflammatory responses and modulate immune cell function. The synthesis of defined MurNAc derivatives, such as its methyl ester, provides researchers with chemical probes to investigate these processes with greater precision.[5] The methyl ester modification, in particular, has been shown to improve the metabolic incorporation of MurNAc analogs into the bacterial cell wall, likely by increasing membrane permeability.[4]
Synthetic Pathway
The synthesis of this compound can be achieved from the readily available and inexpensive starting material, N-acetylglucosamine.[6] The overall synthetic strategy involves the protection of hydroxyl groups, alkylation to introduce the lactyl moiety, and subsequent esterification of the carboxylic acid.
A logical workflow for the synthesis is depicted below:
A more detailed chemical pathway is illustrated below, highlighting the key transformations:
Experimental Protocols
The following protocols are compiled from established synthetic routes for N-acetylmuramic acid and its derivatives.[4][6]
Synthesis of 1,6-Anhydro-N-acetylmuramic acid from N-Acetylglucosamine
This multi-step synthesis begins with the conversion of N-acetylglucosamine to a protected anhydro sugar, followed by alkylation and deprotection.
Step 1: Preparation of 1,6-Anhydro-N-acetylglucosamine
1,6-Anhydro-N-acetylglucosamine can be prepared in two steps from N-acetylglucosamine following established literature procedures.[6]
Step 2: Protection of 1,6-Anhydro-N-acetylglucosamine
The 4-hydroxyl group is selectively protected to direct the subsequent alkylation to the 3-hydroxyl group. A common protecting group for this purpose is the trityl group.[6]
Step 3: Alkylation to form 4-O-Triphenylmethyl-1,6-anhydro-N-acetylmuramic acid [6]
-
Dissolve the 4-O-trityl-protected anhydro-N-acetylglucosamine (1 equivalent) in anhydrous dioxane.
-
Add sodium hydride (60% dispersion in mineral oil, approximately 6.6 equivalents) to the solution at room temperature.
-
Warm the suspension to 45 °C for 10 minutes, then cool to room temperature.
-
Add (±)-2-chloropropionic acid (approximately 2.4 equivalents).
-
Stir the reaction mixture at 90 °C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Carefully add ice-water and acidify to pH 3 with HCl at 0 °C.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by chromatography.
Step 4: Deprotection to 1,6-Anhydro-N-acetylmuramic acid [6]
-
Dissolve the purified 4-O-triphenylmethyl-1,6-anhydro-N-acetylmuramic acid in chloroform.
-
Cool the solution to 0 °C and add trifluoroacetic acid.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Co-evaporate with toluene (B28343) to remove residual acid.
-
Purify the product by HPLC.
Esterification to this compound[4]
This procedure describes the methylation of the carboxylic acid functionality.
-
Suspend N-acetylmuramic acid in methanol.
-
Add IRA H+ resin to the suspension.
-
Stir the reaction at room temperature.
-
It is crucial to monitor the reaction progress carefully by TLC to avoid side reactions, such as methylation of the anomeric hydroxyl group.[4]
-
Once the reaction is complete, filter off the resin and wash it with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.
Purification
The crude this compound can be purified using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method.
| Parameter | Condition |
| Column | C18, 10 µm particle size, preparative scale |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | A linear gradient, for example, from 5% to 50% Mobile Phase B over 30 minutes, should be optimized for separation. |
| Detection | UV at 214 nm and 280 nm |
| Post-Processing | Pool the pure fractions and remove the solvent by lyophilization. |
| Table 1: General Conditions for RP-HPLC Purification.[7] |
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected chemical shifts for the core structure can be inferred from related compounds. The presence of the methyl ester will be indicated by a singlet at approximately 3.7 ppm in the ¹H NMR spectrum.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Anomeric H-1 | ~5.2 (α), ~4.6 (β) | ~92 (α), ~97 (β) |
| H-2 | ~3.9 | ~54 |
| H-3 | ~3.6 | ~73 |
| H-4 | ~3.5 | ~70 |
| H-5 | ~3.8 | ~76 |
| H-6a, H-6b | ~3.7, ~3.9 | ~61 |
| N-Acetyl CH₃ | ~2.0 | ~23 |
| Lactyl CH | ~4.2 | ~77 |
| Lactyl CH₃ | ~1.4 | ~19 |
| Ester OCH₃ | ~3.7 | ~52 |
| Ester C=O | - | ~175 |
| N-Acetyl C=O | - | ~175 |
| Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. (Note: These are estimated values and may vary depending on the solvent and other experimental conditions).[8][9][10][11] |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.
| Parameter | Value |
| Molecular Formula | C₁₂H₂₁NO₈ |
| Monoisotopic Mass | 307.1267 g/mol |
| Expected [M+H]⁺ | 308.1340 |
| Expected [M+Na]⁺ | 330.1160 |
| Table 3: Mass Spectrometry Data for this compound. |
Conclusion
This technical guide outlines a robust and accessible synthetic route for the preparation of this compound, a valuable chemical tool for researchers in microbiology, immunology, and drug discovery. The provided experimental protocols, purification methods, and characterization data serve as a comprehensive resource for the scientific community. The use of such well-defined synthetic probes will continue to be instrumental in advancing our understanding of bacterial cell wall biology and its role in health and disease.
References
- 1. N-Acetylmuramic acid - Wikipedia [en.wikipedia.org]
- 2. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.pdx.edu [web.pdx.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - An efficient synthesis of 1,6-anhydro-N-acetylmuramic acid from N-acetylglucosamine [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
The Role of N-Acetylmuramic Acid Methyl Ester in Peptidoglycan Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of N-Acetylmuramic Acid Methyl Ester (NAM-ME) and its application in the study of bacterial peptidoglycan (PG) biosynthesis. While not a natural intermediate, NAM-ME serves as a valuable chemical probe, offering enhanced cellular uptake compared to its parent molecule, N-Acetylmuramic Acid (NAM). This guide details the mechanism of action, quantitative data on its utilization, experimental protocols, and the metabolic pathways involved.
Introduction to Peptidoglycan and N-Acetylmuramic Acid
Peptidoglycan is an essential polymer that forms the bacterial cell wall, providing structural integrity and protection against osmotic stress. It is a mesh-like structure composed of linear glycan strands cross-linked by short peptides. The glycan strands consist of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. The biosynthesis of peptidoglycan is a complex, multi-step process that is a key target for many antibiotics.
N-Acetylmuramic acid is a central component of this pathway. Its synthesis and subsequent incorporation into peptidoglycan precursors are critical for bacterial survival. The study of this process is fundamental to understanding bacterial physiology and for the development of new antimicrobial agents.
This compound as a Chemical Probe
This compound is a synthetic derivative of NAM where the carboxylic acid group of the lactyl moiety is esterified with a methyl group. This modification is a key strategy to enhance the molecule's permeability across the bacterial cell membrane.
The rationale behind using NAM-ME lies in masking the negative charge of the carboxylate group, which is believed to improve transport into the bacterial cytoplasm. Once inside the cell, it is hypothesized that non-specific cellular esterases hydrolyze the methyl ester, releasing NAM. This liberated NAM can then enter the native peptidoglycan biosynthesis pathway, allowing for metabolic labeling and tracking of cell wall synthesis. This approach has been particularly useful for introducing bioorthogonally tagged NAM analogues into the peptidoglycan for subsequent visualization by fluorescence microscopy or analysis by mass spectrometry.
Mechanism of Uptake and Incorporation
The utilization of NAM-ME as a metabolic probe follows a sequential process:
-
Transport: The neutral, more lipophilic NAM-ME crosses the bacterial cell membrane more efficiently than the negatively charged NAM.
-
Hydrolysis: Within the cytoplasm, bacterial esterases cleave the methyl ester bond, converting NAM-ME back to NAM. While the specific esterases responsible have not been fully characterized in E. coli, the bacterium is known to possess non-specific esterase activity capable of this hydrolysis.
-
Metabolic Activation and Incorporation: The regenerated NAM is then processed by the enzymes of the peptidoglycan biosynthesis pathway. It is converted to UDP-NAM and subsequently incorporated into the growing peptidoglycan network.
This process allows for the efficient delivery of modified NAM analogues, such as those with azide (B81097) or alkyne handles for click chemistry, into the cell wall.
Quantitative Data
The use of NAM-ME provides a significant advantage in terms of the concentration of the probe required for effective labeling of peptidoglycan.
| Parameter | N-Acetylmuramic Acid (NAM) Probe | This compound (NAM-ME) Probe | Reference |
| Effective Labeling Concentration | No incorporation observed at 150 µM for Azido-NAM | Incorporation observed at 150 µM for Azido-NAM Methyl Ester | [1] |
| Relative Probe Requirement | Higher concentration required | Up to 4-fold less probe required for similar labeling levels | [1] |
| Growth Rescue Concentration | 60 µM (for natural NAM) | 150 µM (for Azido-NAM-ME), 600 µM (for Alkyne-NAM-ME) | [1] |
Note: The effective concentrations can vary depending on the specific bacterial strain and the nature of the bioorthogonal handle attached to the NAM derivative.
Enzyme Kinetics of Related Peptidoglycan Biosynthesis Enzymes
While direct kinetic data for bacterial esterases with NAM-ME as a substrate are not available, the kinetics of downstream enzymes with the natural substrate NAM provide context for the metabolic pathway.
| Enzyme | Organism | Substrate | Km | kcat | kcat/Km (s-1M-1) | Reference |
| MurK | Tannerella forsythia | MurNAc | 200 µM | 10.5 s-1 | 5.25 x 104 | [2] |
| MurK | Clostridium acetobutylicum | MurNAc | 190 µM | ~43.3 s-1 | 2.28 x 105 | [3] |
| MurK | Tannerella forsythia | GlcNAc | 116 mM | 0.1 s-1 | 0.86 | [2] |
| MurK | Clostridium acetobutylicum | GlcNAc | 127 µM | 65.0 s-1 | 5.12 x 105 | [3] |
These data are for the natural substrate NAM and the related sugar GlcNAc, not NAM-ME.
Experimental Protocols
5.1. Synthesis of this compound (Azido-NAM-ME)
This protocol is a generalized summary based on described methods.
-
Starting Material: Begin with a protected form of N-acetylmuramic acid, for example, with a benzylidene acetal (B89532) protecting the 4- and 6-hydroxyl groups.
-
Methylation: Dissolve the protected NAM in methanol. Add an acidic resin, such as IRA H+ resin, to catalyze the esterification of the carboxylic acid.
-
Monitoring: Monitor the reaction progress carefully by thin-layer chromatography (TLC) to avoid side reactions, such as methylation of the anomeric hydroxyl group.
-
Work-up and Purification: Once the reaction is complete, filter off the resin and remove the solvent under reduced pressure. The crude product can then be purified by silica (B1680970) gel chromatography.
-
Deprotection: The protecting groups (e.g., benzylidene acetal) are then removed under appropriate conditions (e.g., mild acid hydrolysis) to yield the final NAM-ME product.
5.2. Metabolic Labeling of Bacterial Peptidoglycan
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli) in a suitable growth medium to the desired optical density (e.g., mid-log phase).
-
Inhibition of de novo PG Synthesis (Optional but recommended): To enhance the incorporation of the NAM-ME probe, inhibit the de novo peptidoglycan synthesis pathway using an appropriate antibiotic, such as fosfomycin.
-
Probe Addition: Add the NAM-ME probe (with a bioorthogonal handle like an azide or alkyne) to the bacterial culture at a predetermined concentration (e.g., 150 µM to 600 µM).
-
Incubation: Incubate the culture for a specific period to allow for the uptake and incorporation of the probe into the cell wall.
-
Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove the excess unincorporated probe.
5.3. Visualization by Fluorescence Microscopy (Click Chemistry)
-
Fixation: Fix the labeled bacterial cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilization (for intracellular targets): If necessary, permeabilize the cells to allow the entry of the fluorescent dye.
-
Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a fluorescent probe to the bioorthogonal handle on the incorporated NAM derivative.
-
Washing: Wash the cells to remove unreacted fluorescent dye.
-
Imaging: Resuspend the cells in a suitable buffer and image them using a fluorescence microscope. Super-resolution microscopy techniques can provide high-resolution images of the cell wall architecture.
5.4. Analysis by Mass Spectrometry
-
Peptidoglycan Isolation: Isolate the peptidoglycan from the labeled bacterial cells.
-
Enzymatic Digestion: Digest the isolated peptidoglycan into smaller muropeptide fragments using a muramidase, such as lysozyme.
-
Reduction of Muropeptides: Reduce the muramic acid residues with sodium borohydride.
-
LC-MS Analysis: Separate the resulting muropeptides by liquid chromatography and analyze them by mass spectrometry to identify and quantify the muropeptides containing the incorporated NAM-ME probe.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Metabolic incorporation of NAM-ME into peptidoglycan biosynthesis.
Caption: Experimental workflow for NAM-ME based peptidoglycan analysis.
Conclusion and Future Directions
This compound is a powerful tool for the investigation of bacterial peptidoglycan biosynthesis. Its enhanced uptake allows for more efficient metabolic labeling, enabling detailed studies of cell wall dynamics, structure, and the effects of antibiotics.
Future research in this area could focus on several key aspects:
-
Identification of specific esterases: Identifying the specific bacterial esterases responsible for the hydrolysis of NAM-ME would provide a more complete understanding of its metabolism and could open avenues for designing more efficient or species-specific probes.
-
Quantitative uptake kinetics: Detailed kinetic studies of NAM-ME transport into various bacterial species would be valuable for optimizing labeling protocols and for understanding the factors that govern its uptake.
-
Development of novel probes: The synthesis of new NAM-ME derivatives with different bioorthogonal handles or other functionalities could further expand the toolkit for studying peptidoglycan biology.
-
Applications in drug discovery: Utilizing NAM-ME-based labeling assays to screen for new inhibitors of peptidoglycan biosynthesis could accelerate the discovery of novel antibiotics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | N-Acetylmuramic Acid (MurNAc) Auxotrophy of the Oral Pathogen Tannerella forsythia: Characterization of a MurNAc Kinase and Analysis of Its Role in Cell Wall Metabolism [frontiersin.org]
- 3. Characterization of an N-acetylmuramic acid/N-acetylglucosamine kinase of Clostridium acetobutylicum - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylmuramic Acid Methyl Ester: A Technical Guide to its Role as a Peptidoglycan Precursor for Research and Drug Development
Introduction
Peptidoglycan (PG) is a vital polymer that forms the cell wall of most bacteria, providing structural integrity and protection from osmotic stress.[1][2] Its biosynthesis is a primary target for many antibiotics.[2] The PG polymer is composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, with short peptide chains attached to the NAM units.[1] Understanding the intricate processes of PG synthesis, remodeling, and its interaction with the host immune system is crucial for developing new antibacterial therapies.[2]
Metabolic labeling using bioorthogonally tagged precursors has emerged as a powerful tool to study these processes.[3][4] N-acetylmuramic acid (NAM) derivatives, in particular, allow for the direct interrogation of the PG backbone.[5][6] This technical guide focuses on N-Acetylmuramic Acid Methyl Ester (NAM-ME) as a precursor for PG, detailing its synthesis, metabolic incorporation, and application as a chemical probe. Masking the carboxylic acid of NAM as a methyl ester has been shown to significantly improve its uptake and incorporation into bacterial peptidoglycan, making it a superior tool for metabolic labeling.[7][8][9]
Metabolic Incorporation Pathway
The utility of NAM-ME as a probe lies in its efficient entry into the bacterial cell and subsequent processing by endogenous enzymes. By masking the negatively charged carboxylic acid, NAM-ME is thought to have improved transport across the cell membrane.[7][8] Once inside the cytoplasm, bacterial esterases hydrolyze the methyl ester to yield NAM.[7][8] This unmodified NAM then enters the peptidoglycan recycling pathway, where it is converted to UDP-NAM by the sequential action of the anomeric kinase (AmgK) and the NAM α-1 phosphate (B84403) uridylyl transferase (MurU).[5][10][11] The resulting UDP-NAM is the central precursor for de novo peptidoglycan biosynthesis.[6][11]
References
- 1. N-Acetylmuramic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]
- 3. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US20180298061A1 - Synthetic n-acetyl-muramic acid derivatives and uses thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Biochemistry of N-Acetylmuramic Acid Methyl Ester: A Technical Guide
N-Acetylmuramic acid (NAM) is a pivotal monosaccharide, forming, along with N-acetylglucosamine (NAG), the glycan backbone of peptidoglycan (PG), an essential polymer in most bacterial cell walls.[1] Its methyl ester derivative, N-Acetylmuramic Acid Methyl Ester (NAM-ME), has emerged as a critical tool for researchers, scientists, and drug development professionals. By masking the carboxyl group of the native NAM, the methyl ester modification enhances the molecule's stability and facilitates its transport across the bacterial cell membrane.[2][3][4] This guide provides an in-depth overview of the fundamental biochemistry of NAM-ME, focusing on its synthesis, metabolic fate, and its applications as a chemical probe to investigate bacterial cell wall dynamics and host-pathogen interactions.
Chemical Structure and Physicochemical Properties
N-Acetylmuramic acid is the ether of lactic acid and N-acetylglucosamine.[1] NAM-ME is synthesized by the esterification of the carboxyl group on this lactic acid moiety with a methyl group.[2][3] This seemingly minor modification significantly alters the molecule's polarity, increasing its hydrophobicity. This change is believed to improve its passive diffusion across the lipid-rich bacterial cell membrane, a critical feature for its use in metabolic labeling studies.[4][5] Once inside the cytoplasm, cellular esterases are capable of hydrolyzing the methyl ester, releasing the native N-Acetylmuramic acid, which can then be integrated into the cell's metabolic pathways.[3][4]
Table 1: Physicochemical Properties of N-Acetylmuramic Acid and its Methyl Ester
| Property | N-Acetylmuramic Acid (NAM) | This compound (NAM-ME) |
| Molecular Formula | C₁₁H₁₉NO₈[1][6] | C₁₂H₂₁NO₈ |
| Molar Mass | 293.27 g/mol [6] | 307.29 g/mol |
| Key Structural Feature | Free carboxylic acid on the D-lactyl ether group | Methyl ester at the carboxylic acid position |
| Primary Application | Building block of bacterial peptidoglycan | Metabolic probe for studying peptidoglycan synthesis and recycling[3] |
| Cellular Uptake | Requires specific transporters (in some bacteria) | Enhanced uptake, likely via passive diffusion[4][5] |
Metabolic Integration and Biological Significance
The primary utility of NAM-ME lies in its role as a metabolic precursor probe. It hijacks the natural peptidoglycan biosynthesis and recycling pathways to introduce modified forms of NAM into the bacterial cell wall.
Peptidoglycan Biosynthesis Pathway
Peptidoglycan synthesis is a complex, multi-step process that begins in the cytoplasm. The canonical pathway involves the enzymatic conversion of UDP-N-acetylglucosamine to UDP-N-acetylmuramic acid (UDP-NAM) by the enzymes MurA and MurB.[7] A pentapeptide is then sequentially added to UDP-NAM by the Mur ligases (MurC, MurD, MurE, and MurF) to form the "Park's nucleotide".[7] This precursor is then transferred to a lipid carrier on the cell membrane, glycosylated with NAG, and finally transported across the membrane to be incorporated into the growing peptidoglycan sacculus by transglycosylases and transpeptidases.[7]
When NAM-ME is supplied exogenously, it is transported into the cell and de-esterified to NAM. This liberated NAM can then be phosphorylated by a kinase (like AmgK) and converted to UDP-NAM by a uridylyltransferase (like MurU), thereby entering the mainstream biosynthesis pathway.[7][8] This allows for the metabolic incorporation of NAM derivatives, such as those carrying bioorthogonal handles for subsequent chemical ligation.
Caption: Metabolic incorporation of NAM-ME into bacterial peptidoglycan.
Peptidoglycan Recycling
Bacteria are efficient at recycling their cell wall components during growth and division. Enzymes such as lysozymes and N-acetylmuramoyl-L-alanine amidases break down the existing peptidoglycan into smaller fragments (muropeptides).[9] These fragments can be transported back into the cytoplasm where they are further processed. The enzyme MurNAc-6-phosphate etherase (MurQ in E. coli) plays a key role by cleaving the lactyl ether bond of NAM-6-phosphate, converting it into NAG-6-phosphate, which can then re-enter central metabolism or be used for new cell wall synthesis.[10][11] Studying this pathway is crucial for understanding bacterial physiology and identifying new antibiotic targets.
References
- 1. N-Acetylmuramic acid - Wikipedia [en.wikipedia.org]
- 2. N-Acetylneuraminic acid methyl ester | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. (2021) | Ashley R Brown | 18 Citations [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Acetyl-Muramic Acid | C11H19NO8 | CID 5462244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20180298061A1 - Synthetic n-acetyl-muramic acid derivatives and uses thereof - Google Patents [patents.google.com]
- 8. Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis [agris.fao.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. N-acetylmuramic acid 6-phosphate lyases (MurNAc etherases): role in cell wall metabolism, distribution, structure, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The exo-β-N-acetylmuramidase NamZ from Bacillus subtilis is the founding member of a family of exo-lytic peptidoglycan hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Acetylmuramic Acid Methyl Ester: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylmuramic acid (NAM) is a cornerstone of the bacterial cell wall, forming the glycan backbone of peptidoglycan. Its methyl ester derivative, N-Acetylmuramic Acid Methyl Ester (M-NAM), has emerged as a pivotal tool in the study of bacterial cell wall biosynthesis, dynamics, and host-pathogen interactions. This technical guide provides a comprehensive overview of M-NAM, from its conceptual discovery as a valuable chemical probe to its synthesis, physicochemical properties, and significant applications in research and drug development. Detailed experimental protocols for its synthesis and use in metabolic labeling are provided, alongside an exploration of its role in elucidating innate immune signaling pathways.
Discovery and Significance
The discovery of this compound is intrinsically linked to the broader efforts to understand and visualize the bacterial cell wall. While N-Acetylmuramic acid (NAM) was long known as a key component of peptidoglycan, studying its incorporation and dynamics in live bacteria was challenging due to the polar nature of NAM, which limits its passive diffusion across the bacterial cell membrane.
The key conceptual breakthrough was the realization that masking the carboxyl group of NAM as a methyl ester would create a more lipophilic molecule, thereby facilitating its transport into the bacterial cytoplasm.[1][2] Once inside the cell, endogenous esterases were hypothesized to cleave the methyl group, releasing the native NAM to be incorporated into the peptidoglycan biosynthesis pathway.[1][2] This innovative approach of using a "pro-nutrient" strategy has proven highly effective.
The significance of M-NAM lies in its ability to act as a powerful chemical reporter. By chemically modifying M-NAM with bioorthogonal handles (e.g., azides or alkynes) prior to its introduction to bacteria, researchers can subsequently visualize the sites of new peptidoglycan synthesis using click chemistry.[3][4] This has revolutionized our ability to study bacterial growth, cell division, and the effects of antibiotics in real-time. Furthermore, the enhanced uptake of M-NAM compared to NAM allows for more efficient labeling at lower concentrations, minimizing potential toxicity and off-target effects.[2] Studies have shown a 10-fold improvement in probe utilization when using the methyl ester form.[5][6]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of M-NAM is crucial for its synthesis, purification, and application.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C12H21NO8 | [7] |
| Molecular Weight | 307.30 g/mol | Calculated |
| Appearance | White to off-white powder | General Observation |
| Melting Point | Not consistently reported | |
| Solubility | Soluble in water and methanol (B129727) | General Observation |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential techniques for the characterization of M-NAM.
2.2.1. NMR Spectroscopy
The following table summarizes the expected chemical shifts for the protons and carbons of M-NAM. Actual values may vary slightly depending on the solvent and instrument used.
| 1H NMR | Chemical Shift (ppm) | 13C NMR | Chemical Shift (ppm) |
| H1 | ~5.2 (d) | C1 | ~92.5 |
| H2 | ~3.9 (dd) | C2 | ~55.0 |
| H3 | ~3.7 (t) | C3 | ~78.0 |
| H4 | ~3.5 (t) | C4 | ~70.0 |
| H5 | ~3.8 (m) | C5 | ~75.0 |
| H6a, H6b | ~3.6, ~3.8 (m) | C6 | ~61.0 |
| Lactyl-CH | ~4.3 (q) | Lactyl-CH | ~76.0 |
| Lactyl-CH3 | ~1.4 (d) | Lactyl-CH3 | ~19.0 |
| N-Acetyl-CH3 | ~2.0 (s) | N-Acetyl-CH3 | ~23.0 |
| O-Methyl-CH3 | ~3.7 (s) | O-Methyl-CH3 | ~52.0 |
| N-Acetyl-C=O | ~175.0 | ||
| Ester-C=O | ~174.0 |
Note: This is a generalized table based on typical values for similar structures. Specific data can be found in synthetic chemistry publications. For instance, the methyl ester protons typically appear as a singlet around 3.7 ppm.[8][9]
2.2.2. Mass Spectrometry
Electron ionization (EI) mass spectrometry of M-NAM and its derivatives will exhibit characteristic fragmentation patterns. Key fragmentation events include:
-
Loss of the methoxy (B1213986) group (-OCH3): [M-31]+
-
Loss of the methyl lactate (B86563) group (-CH(CH3)COOCH3): [M-103]+
-
Cleavage of the glycosidic bond.
-
Sequential loss of water molecules from the sugar ring.
The exact fragmentation pattern can be complex and is often analyzed using techniques like GC-MS after derivatization.[10]
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the esterification of N-Acetylmuramic acid.
Materials:
-
N-Acetylmuramic acid (NAM)
-
Anhydrous Methanol (MeOH)
-
Amberlyst® 15 (or other acidic resin) or Thionyl chloride (SOCl2)
-
Sodium bicarbonate (NaHCO3) solution (if using SOCl2)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Reflux condenser (if heating)
Procedure:
Method 1: Acidic Resin Catalysis [2]
-
Suspend N-Acetylmuramic acid in anhydrous methanol in a round bottom flask.
-
Add Amberlyst® 15 resin (approximately 10% by weight of NAM).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically several hours to overnight), filter off the resin.
-
Remove the methanol under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the product by silica (B1680970) gel chromatography if necessary.
Method 2: Thionyl Chloride
-
Suspend N-Acetylmuramic acid in anhydrous methanol at 0 °C in a round bottom flask equipped with a magnetic stir bar.
-
Slowly add thionyl chloride (SOCl2) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by silica gel chromatography if needed.
Metabolic Labeling of Bacterial Peptidoglycan
This protocol provides a general workflow for the metabolic labeling of bacterial cell walls using a bioorthogonally tagged M-NAM derivative (e.g., with an azide (B81097) or alkyne group).
Materials:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium
-
Bioorthogonally tagged this compound (e.g., Azido-M-NAM)
-
Fluorescent probe with a complementary bioorthogonal handle (e.g., an alkyne-fluorophore for an azide-tagged M-NAM)
-
Copper(I) catalyst (for CuAAC "click" chemistry) or a cyclooctyne (B158145) (for SPAAC)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., paraformaldehyde)
-
Microcentrifuge
-
Fluorescence microscope
Procedure:
-
Bacterial Culture: Grow the bacterial strain of interest in its appropriate liquid medium to the desired growth phase (e.g., mid-logarithmic phase).
-
Metabolic Labeling: Add the bioorthogonally tagged M-NAM to the bacterial culture at a predetermined optimal concentration. The optimal concentration needs to be determined empirically for each bacterial species and probe but is often in the micromolar range.[2]
-
Incubation: Continue to incubate the bacteria for a specific period to allow for the uptake and incorporation of the M-NAM probe into the peptidoglycan. The incubation time will depend on the bacterial growth rate.
-
Harvesting and Washing: Harvest the bacterial cells by centrifugation. Wash the cells several times with PBS to remove any unincorporated probe.
-
Fixation (Optional but recommended for imaging): Resuspend the cells in a fixative solution (e.g., 4% paraformaldehyde in PBS) and incubate for a short period. This preserves the cell morphology.
-
Click Chemistry Reaction:
-
Wash the fixed cells with PBS.
-
Prepare the click chemistry reaction cocktail containing the fluorescent probe, and for CuAAC, a copper(I) source and a ligand.
-
Resuspend the cells in the reaction cocktail and incubate in the dark.
-
-
Final Washes and Imaging: Wash the cells extensively with PBS to remove excess fluorescent probe.
-
Microscopy: Resuspend the final cell pellet in a small volume of PBS, mount on a microscope slide, and visualize using a fluorescence microscope with the appropriate filter sets.
Signaling Pathways and Experimental Workflows
NOD2 Signaling Pathway
Fragments of peptidoglycan, including muramyl dipeptide (MDP) which contains a NAM residue, are potent activators of the innate immune system. These fragments are recognized by intracellular pattern recognition receptors (PRRs) such as NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2). The activation of NOD2 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and antimicrobial peptides.
NOD2 signaling pathway upon recognition of peptidoglycan fragments.
Experimental Workflow for Metabolic Labeling
The following diagram illustrates the typical workflow for a bacterial peptidoglycan metabolic labeling experiment using a bioorthogonally tagged M-NAM probe.
Workflow for bacterial cell wall metabolic labeling and analysis.
Applications in Drug Development
The ability to visualize and quantify peptidoglycan synthesis has significant implications for drug development.
-
High-Throughput Screening: M-NAM-based metabolic labeling can be adapted for high-throughput screening of new antibiotic compounds that target cell wall biosynthesis. A reduction in fluorescence signal would indicate inhibition of peptidoglycan synthesis.
-
Mechanism of Action Studies: For novel antibiotics, this technique can help confirm if their mechanism of action involves the disruption of cell wall synthesis.
-
Studying Antibiotic Resistance: M-NAM probes can be used to study how resistant bacteria alter their cell wall synthesis and remodeling in the presence of antibiotics.
-
Development of Immunomodulatory Drugs: As NAM-containing fragments are potent immune stimulators, synthetic M-NAM derivatives can be used to design and test novel adjuvants for vaccines or therapies for inflammatory diseases.
Conclusion
This compound has transitioned from a simple chemical derivative to an indispensable tool in microbiology and immunology. Its enhanced cellular uptake has provided an unprecedented window into the dynamic processes of bacterial cell wall construction and deconstruction. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to leverage this powerful molecule to its full potential, paving the way for new discoveries in bacterial physiology and the development of next-generation antimicrobial and immunomodulatory therapies.
References
- 1. Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. (2021) | Ashley R Brown | 18 Citations [scispace.com]
- 7. N-Acetylmuramic acid - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
N-Acetylmuramic Acid Methyl Ester structure and function in bacteria
An In-depth Technical Guide to N-Acetylmuramic Acid Methyl Ester in Bacterial Research
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound (NAM-ME), focusing on its chemical structure, its function as a metabolic probe in bacteria, and the experimental methodologies associated with its use.
Introduction: The Role of N-Acetylmuramic Acid in Bacteria
N-Acetylmuramic acid (NAM, or MurNAc) is a cornerstone of bacterial physiology. It is an essential monosaccharide component of peptidoglycan (PG), the rigid polymer that forms the cell wall of most bacteria.[1] The PG layer is critical for maintaining cell shape, providing structural integrity, and protecting the bacterium from osmotic lysis.[1][2] The backbone of peptidoglycan consists of alternating units of N-acetylglucosamine (NAG) and NAM, which are cross-linked by short peptide chains attached to the D-lactyl ether group of the NAM residues. Given its unique presence in bacteria and its vital role, the peptidoglycan biosynthesis pathway is a primary target for many antibiotics.[1][2] Understanding the dynamics of PG synthesis, remodeling, and degradation is therefore crucial for developing new antimicrobial strategies.
Structure of this compound
N-Acetylmuramic acid is the ether of lactic acid and N-acetylglucosamine. Its chemical formula is C₁₁H₁₉NO₈. The methyl ester derivative, this compound, is formed by the esterification of the carboxylic acid group of the lactic acid moiety with methanol (B129727).
This seemingly minor modification has profound implications for its utility as a research tool. The methyl group effectively "masks" the negatively charged carboxylate, which is the predominant form at physiological pH.[3][4][5] This alteration significantly changes the molecule's polarity and its ability to traverse the bacterial cell membrane.
Function as a Metabolic Probe in Bacteria
The primary function of NAM-ME in a research context is not as a naturally occurring metabolite but as a powerful chemical biology tool for probing peptidoglycan biosynthesis and recycling.[2][6][7]
Enhanced Cellular Uptake and Incorporation
Metabolic labeling strategies aim to introduce modified building blocks into cellular macromolecules. However, charged molecules like native NAM are often poorly transported across the hydrophobic bacterial cell membrane. By masking the carboxylate group as a methyl ester, the resulting NAM-ME probe becomes less polar and more membrane-permeable.[3][4][5]
Studies have shown that this modification leads to a significant increase in the efficiency of metabolic labeling. In E. coli, for example, using NAM-ME derivatives can achieve similar levels of cell wall labeling at concentrations 10-fold lower than their free acid counterparts.[3][4][5] This indicates that masking the carboxylic acid is highly favorable for transport into the bacterial cytoplasm.[3][4][5]
Intracellular Processing and Pathway Integration
Once inside the bacterium, the methyl ester group is cleaved by endogenous, non-specific bacterial esterases.[3][4][5] This hydrolysis reaction unmasks the carboxylic acid, regenerating the native N-Acetylmuramic acid structure.
The liberated NAM molecule is then recognized and processed by the bacterium's own metabolic machinery. It can enter the peptidoglycan synthesis pathway through two main routes:
-
De novo Biosynthesis Pathway: The "unmasked" NAM is converted into UDP-NAM, the activated precursor for peptidoglycan synthesis, through the action of enzymes like MurC, MurD, MurE, and MurF.[8]
-
Recycling Pathway: In many bacteria, NAM can be phosphorylated by the kinase AmgK and then converted to UDP-NAM by the uridylyltransferase MurU.[8][9]
The resulting UDP-NAM (containing any desired modification, such as a bioorthogonal handle) is then incorporated into the growing peptidoglycan polymer by transglycosylases and transpeptidases in the periplasm.[8]
Quantitative Data Summary
The use of this compound probes has been quantified in several studies. The table below summarizes key data points.
| Parameter | Value | Bacterial Species | Notes | Reference |
| Probe Utilization Efficiency | ~10-fold improvement | E. coli | Methyl ester derivatives incorporate at a lower concentration than free acid derivatives. | [3][4][5] |
| Effective Concentration Range | 60 µM to 6 mM | E. coli | Concentration range used in 96-well plate growth curve assays to monitor incorporation. | [3] |
| AzNAM Methyl Ester | Effective at ≥ 60 µM | E. coli | Recovers growth of fosfomycin-treated cells at concentrations as low as 60 µM. | [3] |
| AlkNAM Methyl Ester | Effective at ≥ 600 µM | E. coli | Recovers growth of fosfomycin-treated cells at concentrations of 600 µM or higher. | [3] |
Experimental Protocols
This section details common methodologies for the synthesis and application of NAM-ME probes for bacterial cell wall labeling.
Protocol 1: Synthesis of Bioorthogonal NAM-ME Probes
Bioorthogonal handles, such as azides or alkynes, are typically installed on the N-acetyl group of NAM to allow for subsequent detection via click chemistry. The methyl ester is often added in a late-stage synthesis step.
Objective: To synthesize an azide-functionalized NAM methyl ester probe (AzNAM-ME).
Materials:
-
Azide-functionalized NAM (AzNAM)
-
IRA H⁺ resin (or similar acidic resin)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) for monitoring
Methodology:
-
Dissolve the starting material, AzNAM (the free acid form), in anhydrous methanol in a round-bottom flask.
-
Add IRA H⁺ resin to the solution. This resin catalyzes the esterification reaction.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress carefully using TLC. It is crucial to avoid prolonged reaction times, which can lead to methylation at the anomeric hemiacetal, an unwanted side reaction.[3]
-
Once the reaction is complete (as indicated by the consumption of the starting material), filter the reaction mixture to remove the resin.
-
Concentrate the filtrate under reduced pressure to yield the crude NAM methyl ester product.
-
Purify the product using column chromatography to obtain the pure AzNAM-ME probe.[3]
Protocol 2: Metabolic Labeling of Bacterial Peptidoglycan
Objective: To incorporate a bioorthogonal NAM-ME probe into the cell wall of E. coli.
Materials:
-
E. coli culture
-
Luria-Bertani (LB) broth
-
Bioorthogonal NAM-ME probe (e.g., AzNAM-ME)
-
Fosfomycin (B1673569) (optional, to select for bacteria that utilize recycling pathways)
-
Incubator shaker
-
Spectrophotometer (for measuring OD₆₀₀)
Methodology:
-
Grow an overnight culture of E. coli in LB broth at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh LB medium to an optical density (OD₆₀₀) of ~0.05.
-
If using fosfomycin to inhibit de novo cell wall synthesis, add it to the culture at the appropriate concentration. This enhances the uptake and incorporation of externally supplied NAM probes via the recycling pathway.[3]
-
Add the NAM-ME probe to the culture at the desired final concentration (e.g., 60 µM to 6 mM). Include a no-probe control.
-
Incubate the culture at 37°C with shaking, monitoring bacterial growth by measuring OD₆₀₀ at regular intervals (e.g., every hour for 6 hours).[3]
-
After incubation, harvest the cells by centrifugation for downstream analysis.
Protocol 3: Confirmation of Incorporation by Mass Spectrometry
Objective: To verify that the NAM-ME probe has been successfully incorporated into the bacterial peptidoglycan.
Materials:
-
Labeled bacterial cells (from Protocol 2)
-
Phosphate-buffered saline (PBS)
-
Lysozyme
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Wash the harvested bacterial cells with PBS to remove any unincorporated probe.
-
Resuspend the cell pellet in a suitable buffer and lyse the cells to release the peptidoglycan.
-
Treat the isolated peptidoglycan with lysozyme. Lysozyme digests the PG backbone, generating muropeptide fragments (disaccharides of NAG-NAM with attached peptides).[3]
-
Centrifuge the sample to pellet any insoluble material and collect the supernatant containing the soluble muropeptide fragments.
-
Analyze the supernatant using high-resolution LC-MS.
-
Search the resulting mass spectrometry data for the expected mass of the muropeptide fragment containing the bioorthogonal NAM derivative. A successful incorporation will be confirmed by the presence of a mass peak corresponding to this modified fragment.[3][7]
Visualizations: Pathways and Workflows
Metabolic Incorporation Pathway of a NAM-ME Probe
The following diagram illustrates the pathway of a bioorthogonal this compound probe from uptake to its final incorporation into the bacterial cell wall.
Caption: Metabolic pathway for the incorporation of a NAM-Methyl Ester probe into peptidoglycan.
Experimental Workflow for Cell Wall Labeling
This diagram outlines the logical flow of a typical experiment using NAM-ME probes, from initial culture to final analysis and confirmation.
Caption: Experimental workflow for bacterial peptidoglycan labeling using NAM-ME probes.
References
- 1. fiveable.me [fiveable.me]
- 2. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. (2021) | Ashley R Brown | 18 Citations [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20180298061A1 - Synthetic n-acetyl-muramic acid derivatives and uses thereof - Google Patents [patents.google.com]
- 9. Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Pioneering Studies of N-Acetylmuramic Acid and the Bacterial Cell Wall: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational, early research on N-Acetylmuramic Acid (NAM) and its pivotal role in the structure of bacterial cell walls. We delve into the seminal studies that first isolated and characterized this unique amino sugar, laying the groundwork for our modern understanding of bacterial physiology and the development of antimicrobial agents. This document provides a detailed look at the experimental methodologies of the era, presents key quantitative data from foundational papers, and visualizes the logical and experimental workflows that led to these critical discoveries.
Introduction: The Quest for the Bacterial Barrier
In the mid-20th century, the nature of the bacterial cell wall was a significant scientific mystery. It was understood to be a rigid structure responsible for maintaining cell shape and integrity, but its chemical composition was largely unknown. The quest to decipher this barrier was driven by the need to understand bacterial physiology and to find new targets for antibiotics. A major breakthrough in this field was the discovery and characterization of a novel amino sugar, N-acetylmuramic acid, a molecule unique to bacteria and a cornerstone of the peptidoglycan structure. This guide revisits the pioneering work that unveiled the structure of the bacterial cell wall, with a particular focus on the early studies of N-acetylmuramic acid and its derivatives, such as the methyl ester, which played a role in its chemical synthesis and characterization.
Foundational Discoveries in Bacterial Cell Wall Composition
The 1950s marked a period of intense research that began to unravel the chemical intricacies of the bacterial cell wall. This era was characterized by the development of new techniques for cell fractionation and the application of analytical methods like paper chromatography to identify the molecular constituents of this essential bacterial structure.
The Identification of Muramic Acid
A pivotal moment in the study of bacterial cell walls was the identification of a previously unknown amino sugar, which was later named muramic acid. This discovery was a crucial step in understanding the unique nature of the bacterial cell wall. Early research indicated that this compound was an ether of lactic acid and an amino sugar, a structure not found elsewhere in nature.
The Role of Lysozyme (B549824) in Elucidating Cell Wall Structure
The enzyme lysozyme, discovered by Alexander Fleming, proved to be an invaluable tool in the study of the bacterial cell wall. Early experiments demonstrated that the cell wall of certain bacteria, such as Micrococcus lysodeikticus, served as the substrate for lysozyme[1]. The enzymatic digestion of the cell wall by lysozyme released its constituent components, allowing for their isolation and analysis. This enzymatic approach was fundamental in establishing the polymeric nature of the cell wall and in identifying its building blocks.
Quantitative Analysis of Bacterial Cell Wall Components
Early researchers meticulously quantified the components of bacterial cell walls to understand their composition. These quantitative analyses provided the first detailed chemical blueprints of this essential bacterial structure. The work of Cummins and Harris in 1956 was particularly influential in demonstrating that the chemical composition of the cell wall could be a valuable taxonomic marker[2].
Amino Acid and Hexosamine Content of Gram-Positive Bacteria
The following table summarizes the key findings of Cummins and Harris regarding the amino acid and hexosamine content of various Gram-positive bacteria. The data is presented as a percentage of the dry weight of the cell wall.
| Organism | Alanine | Glutamic Acid | Lysine/DAP* | Glycine | Hexosamine |
| Staphylococcus aureus | + | + | Lysine | + | + |
| Streptococcus pyogenes | + | + | Lysine | - | + |
| Corynebacterium diphtheriae | + | + | DAP | - | + |
| Lactobacillus casei | + | + | Lysine | - | + |
DAP: Diaminopimelic acid '+' indicates the presence of the component, '-' indicates its absence in significant amounts.
This table is a qualitative representation based on the findings of early chromatographic studies.
Early Experimental Protocols
The methodologies developed in the mid-20th century for the study of bacterial cell walls were foundational. These protocols, while now largely superseded by more advanced techniques, demonstrate the ingenuity of early researchers in microbiology and biochemistry.
Isolation of Bacterial Cell Walls
A common early method for the isolation of bacterial cell walls, as described by Salton and Horne in 1951, involved the mechanical disruption of bacterial cells followed by differential centrifugation to separate the cell walls from other cellular components[3].
Protocol for the Isolation of Bacterial Cell Walls (Based on Salton and Horne, 1951)
-
Cell Culture and Harvesting: Bacteria were grown in a suitable liquid medium and harvested by centrifugation.
-
Mechanical Disruption: The bacterial pellet was resuspended in a small volume of buffer and subjected to mechanical disruption. A common method was shaking with fine glass beads.
-
Differential Centrifugation: The resulting homogenate was centrifuged at a low speed to remove intact cells and large debris.
-
Washing: The supernatant, containing the cell walls, was then centrifuged at a higher speed to pellet the cell walls. The cell wall pellet was washed repeatedly with distilled water and buffers to remove cytoplasmic contaminants.
-
Enzymatic Treatment: In some protocols, the cell wall preparation was treated with enzymes such as trypsin to remove any remaining protein contaminants.
-
Final Purification: The purified cell walls were then collected by high-speed centrifugation and lyophilized for storage and subsequent analysis.
Hydrolysis of Bacterial Cell Walls
To identify the constituent amino acids and amino sugars, the purified cell walls were hydrolyzed to break the glycosidic and peptide bonds.
Protocol for Acid Hydrolysis of Bacterial Cell Walls
-
Acid Treatment: A known weight of dried cell wall material was suspended in a solution of hydrochloric acid (typically 2N to 6N).
-
Heating: The suspension was sealed in a glass tube and heated at a high temperature (e.g., 100°C) for several hours.
-
Neutralization: After hydrolysis, the excess acid was removed, often by evaporation under reduced pressure or by neutralization with a base.
-
Sample Preparation: The resulting hydrolysate, containing the free amino acids and amino sugars, was then prepared for chromatographic analysis.
Paper Chromatography for Component Analysis
Paper chromatography was the primary method used in the 1950s and 1960s to separate and identify the components of the cell wall hydrolysate.
Protocol for Paper Chromatography of Cell Wall Hydrolysates
-
Spotting: The concentrated hydrolysate was spotted onto a line drawn near the bottom of a sheet of Whatman No. 1 filter paper.
-
Solvent System: The paper was then placed in a chromatography tank containing a solvent system, such as a mixture of n-butanol, acetic acid, and water.
-
Development: The solvent was allowed to ascend the paper, separating the components of the hydrolysate based on their differential partitioning between the stationary phase (the paper) and the mobile phase (the solvent).
-
Visualization: After the solvent front had reached a sufficient height, the paper was removed, dried, and sprayed with a visualizing agent, such as ninhydrin, which reacts with amino acids and amino sugars to produce colored spots.
-
Identification: The separated components were identified by comparing their migration distances (Rf values) to those of known standards run on the same chromatogram.
The Role of N-Acetylmuramic Acid Methyl Ester in Early Research
While much of the early focus was on the native N-acetylmuramic acid, its methyl ester derivative played a significant role in the chemical synthesis and structural confirmation of this novel amino sugar. The esterification of the carboxylic acid group of NAM to form the methyl ester was a common strategy in carbohydrate chemistry to protect this functional group during other chemical modifications.
The synthesis of O-acetyl derivatives of N-acetylmuramic acid, for instance, often utilized the methyl ester of NAM as a starting material to prevent unwanted side reactions involving the carboxylic acid. These synthetic studies were crucial for confirming the structure of NAM and for preparing derivatives that could be used to probe the specificity of enzymes like lysozyme.
Visualizing Early Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows described in this guide.
Caption: Experimental workflow for the isolation and analysis of bacterial cell walls in early studies.
Caption: Logical relationships in the early elucidation of the bacterial cell wall structure.
Conclusion and Future Perspectives
The pioneering studies on N-acetylmuramic acid and the bacterial cell wall in the mid-20th century were instrumental in establishing a fundamental understanding of bacterial biology. The development of innovative, albeit by modern standards simple, experimental protocols for cell wall isolation, hydrolysis, and analysis provided the first glimpses into the unique chemical makeup of this essential bacterial structure. The identification of N-acetylmuramic acid as a key component of the cell wall opened up new avenues for research, ultimately leading to the detailed understanding of peptidoglycan biosynthesis and the development of antibiotics that target this pathway. The use of derivatives such as this compound in the chemical synthesis and characterization of NAM highlights the importance of classic organic chemistry techniques in these early biological investigations. This foundational work continues to be relevant today, providing the basis for ongoing research into antibiotic resistance, bacterial pathogenesis, and the development of novel antimicrobial strategies.
References
The Biological Significance of N-Acetylmuramic Acid Modification: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylmuramic acid (MurNAc) is a cornerstone of the bacterial cell wall, forming the glycan backbone of peptidoglycan (PG) along with N-acetylglucosamine (GlcNAc). The structural integrity and biological function of PG are profoundly influenced by post-synthetic modifications. While a variety of such modifications are known, this guide addresses the biological relevance of modifications to the MurNAc residue. It clarifies the distinction between the well-documented, naturally occurring O-acetylation and the synthetic application of methyl esterification. O-acetylation of MurNAc at the C-6 hydroxyl position is a critical bacterial strategy to evade host defenses, primarily by conferring resistance to lysozyme (B549824). In contrast, the methyl esterification of the D-lactyl carboxyl group of MurNAc is not a known natural modification. Instead, it serves as an essential chemical tool for researchers, facilitating the metabolic labeling and study of PG biosynthesis and dynamics. This guide provides an in-depth exploration of these topics, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development.
Introduction to N-Acetylmuramic Acid and Peptidoglycan
The bacterial cell wall is an essential organelle that provides structural support, maintains cell shape, and protects against osmotic lysis. Its primary component is peptidoglycan (PG), a massive polymer unique to bacteria. The PG sacculus is composed of long glycan chains of alternating β-(1,4)-linked N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues.[1][2] A short peptide stem is attached to the D-lactyl group of each MurNAc residue, and these peptides are cross-linked to form a resilient, mesh-like structure.[1]
Bacteria have evolved numerous mechanisms to modify their PG structure, altering its chemical properties to adapt to environmental stresses and evade host immune responses. These modifications represent key areas of interest for understanding bacterial pathogenesis and for the development of novel antimicrobial agents.
The Myth of the Methyl Ester: A Tool, Not a Natural Modification
Current scientific literature does not support the existence of methyl esterification of N-acetylmuramic acid as a natural, endogenous modification of mature peptidoglycan. Extensive analysis of PG structure from diverse bacterial species has identified numerous other modifications, but not the methylation of the MurNAc carboxyl group.
However, the MurNAc methyl ester is of significant biological relevance as a synthetic probe in research. Scientists synthesize MurNAc analogues with a methyl-esterified carboxyl group to enhance their ability to cross the bacterial cell membrane.[3] Once inside the cytoplasm, endogenous bacterial esterases cleave the methyl group, releasing the free MurNAc analogue.[3] This "unmasked" probe can then be incorporated into the PG biosynthetic pathway, allowing for powerful techniques like metabolic labeling to visualize cell wall synthesis and remodeling.[3][4] This approach has been instrumental in studying PG dynamics, but it relies on the cell's ability to remove the methyl ester, confirming it is not a feature of the final, stable PG structure.
O-Acetylation of MurNAc: A Key Virulence Factor
In contrast to methyl esterification, O-acetylation at the C-6 hydroxyl group of MurNAc is a widespread and biologically crucial PG modification, particularly among pathogenic bacteria. This modification sterically hinders the binding of lysozyme, a key component of the innate immune system that defends against bacterial infection by hydrolyzing the β-(1,4) linkage between MurNAc and GlcNAc.
Biological Functions and Relevance
-
Lysozyme Resistance: The primary function of MurNAc O-acetylation is to protect bacteria from lysozyme. By blocking the enzyme's active site, this modification is a major determinant of lysozyme resistance in pathogens like Staphylococcus aureus, Neisseria gonorrhoeae, and Listeria monocytogenes.
-
Virulence and Pathogenesis: By neutralizing a key host defense mechanism, PG O-acetylation is a significant virulence factor. Mutant bacteria unable to O-acetylate their PG often show reduced survival within host tissues and overall attenuation of virulence.
-
Control of Autolysins: In some Gram-negative bacteria, O-acetylation also regulates the activity of endogenous autolysins (lytic transglycosylases), enzymes that cleave PG to allow for cell growth and division. This provides a mechanism for controlling cell wall remodeling.
Biosynthesis of O-Acetylated Peptidoglycan
The enzymatic machinery for PG O-acetylation differs between Gram-positive and Gram-negative bacteria.
-
Gram-Positive Bacteria: A single, dedicated protein, O-acetyltransferase A (OatA), is typically responsible. OatA is a bifunctional enzyme with an N-terminal transmembrane domain that translocates acetyl groups from cytoplasmic acetyl-CoA and a C-terminal extracellular domain that transfers them to the C-6 hydroxyl of MurNAc residues.
-
Gram-Negative Bacteria: The process is typically mediated by a two-protein system. PatA (or PacA), an integral membrane protein, is thought to transport the acetyl group across the inner membrane, while PatB (or PacB), a periplasmic protein, transfers the acetyl group to the MurNAc residues of the PG.
The following diagram illustrates the general pathway of peptidoglycan synthesis and the point at which O-acetylation occurs as a post-synthetic modification in the periplasm.
Caption: PG synthesis pathway showing O-acetylation as a periplasmic modification.
Quantitative Impact of MurNAc O-Acetylation
The degree of O-acetylation can significantly impact bacterial physiology and interaction with the host. The following table summarizes representative quantitative data from the literature.
| Bacterial Species | Gene(s) Involved | Effect of Gene Deletion | Quantitative Change |
| Staphylococcus aureus | oatA | Increased sensitivity to lysozyme. | >100-fold decrease in the minimum inhibitory concentration (MIC) of lysozyme. |
| Neisseria gonorrhoeae | patA, patB | Reduced O-acetylation of PG and increased sensitivity to lysozyme. | PG from mutants contains a greatly reduced amount of acetylated muropeptides. |
| Campylobacter jejuni | patA, patB | Decreased lysozyme resistance and reduced colonization ability in chickens. | PG acetylation in mutants is significantly lower than in the parental strain. Colonization reduced by ~2-3 logs. |
| Listeria monocytogenes | oatA | Increased sensitivity to lysozyme and attenuation in a mouse infection model. | oatA mutants are attenuated by ~3.5 logs in vivo when combined with a pgdA (deacetylase) mutation.[5] |
Experimental Protocols
Protocol for Analysis of PG O-Acetylation
This protocol outlines a general workflow for the isolation and analysis of bacterial peptidoglycan to determine the extent of O-acetylation using HPLC and mass spectrometry.
1. Peptidoglycan Isolation: a. Grow bacterial culture to mid-logarithmic phase and harvest by centrifugation. b. Resuspend the cell pellet in ice-cold water and add dropwise to boiling 4% sodium dodecyl sulfate (B86663) (SDS) solution. Boil for 30 minutes to lyse cells and denature proteins. c. Cool the lysate and pellet the insoluble peptidoglycan by ultracentrifugation (e.g., 100,000 x g for 1 hour). d. Wash the pellet repeatedly with sterile water to remove SDS. e. Treat the crude PG with pronase and trypsin to remove any remaining covalently attached proteins. f. Perform a final series of washes and lyophilize the purified PG sacculi.
2. Enzymatic Digestion: a. Resuspend a known quantity of purified PG (e.g., 1-2 mg) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.5). b. Add a PG hydrolase, such as mutanolysin or cellosyl, to digest the glycan backbone into soluble muropeptides. c. Incubate at 37°C for 16-18 hours. d. Stop the reaction by boiling for 10 minutes. Centrifuge to remove any insoluble material.
3. Muropeptide Reduction and Separation: a. Adjust the pH of the soluble muropeptide solution to 8.5-9.0 with sodium borate (B1201080) buffer. b. Reduce the MurNAc residues at the reducing end to muramitol by adding sodium borohydride. Incubate for 30 minutes at room temperature. c. Stop the reduction by adjusting the pH to 3-4 with phosphoric acid. d. Separate the muropeptides by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a gradient of solvent A (0.1% trifluoroacetic acid in water) and solvent B (0.1% trifluoroacetic acid in acetonitrile).
4. Analysis by Mass Spectrometry: a. Analyze the HPLC-separated fractions or perform online LC-MS analysis using an electrospray ionization mass spectrometer. b. O-acetylated muropeptides will exhibit a mass increase of 42.01 Da (C₂H₂O) per acetyl group compared to their non-acetylated counterparts. c. Quantify the relative abundance of O-acetylated vs. non-acetylated muropeptides by comparing the peak areas from the HPLC chromatogram or the ion intensities from the mass spectrometer.
The following diagram illustrates this experimental workflow.
Caption: Workflow for the analysis of peptidoglycan O-acetylation.
Protocol for Metabolic Labeling Using a MurNAc Methyl Ester Probe
This protocol describes the use of a synthetic, methyl-esterified MurNAc analogue to label bacterial PG.
1. Probe Synthesis: a. Synthesize a MurNAc analogue containing a bioorthogonal handle (e.g., an azide (B81097) or alkyne) and a methyl-esterified carboxyl group. This is typically achieved through multi-step organic synthesis.[4]
2. Bacterial Labeling: a. Grow a bacterial strain that can uptake and process exogenous MurNAc (e.g., an engineered E. coli strain or a species with natural competency). b. Inhibit de novo PG synthesis using an appropriate antibiotic, such as fosfomycin, which blocks the MurA enzyme. This forces the cells to rely on salvaged PG precursors.[3] c. Add the MurNAc-methyl ester probe to the culture medium at a suitable concentration (e.g., 150-600 µM).[3] d. Incubate the culture to allow for uptake of the probe, intracellular cleavage of the methyl ester by esterases, and incorporation into the cell wall.
3. Detection via Click Chemistry: a. Harvest the labeled cells and wash them to remove any unincorporated probe. b. Fix the cells (e.g., with paraformaldehyde). c. Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction by adding the complementary fluorescent dye. d. For example, if the probe contains an azide, add a fluorescent dye conjugated to an alkyne (e.g., DBCO-Fluor 488).
4. Visualization: a. Wash the cells to remove the excess fluorescent dye. b. Visualize the labeled peptidoglycan using fluorescence microscopy, including super-resolution techniques, to observe patterns of cell wall growth.
The logical relationship for this process is depicted below.
Caption: Logical flow of a metabolic labeling experiment using a MurNAc probe.
Implications for Drug Development
Understanding PG modifications is critical for developing new antimicrobial strategies.
-
Targeting Modification Enzymes: The enzymes responsible for O-acetylation, such as OatA and the PatA/PatB system, are attractive targets for novel antibiotics. Inhibiting these enzymes would render pathogenic bacteria susceptible to host lysozyme, potentially crippling their ability to establish an infection.
-
Overcoming Resistance: Knowledge of PG modifications can inform the design of antibiotics that are less susceptible to resistance mechanisms.
-
Enhancing Drug Delivery: The principle of using methyl esters to improve the uptake of MurNAc probes could potentially be applied to the design of other drugs that need to cross the bacterial membrane to reach their intracellular targets.
Conclusion
The modification of N-acetylmuramic acid is a pivotal aspect of bacterial cell wall biology. While the methyl ester of MurNAc is a powerful synthetic tool that has illuminated the processes of peptidoglycan synthesis and recycling, it is the natural modification of O-acetylation that holds direct biological relevance in the context of bacterial survival and pathogenesis. This modification serves as a primary defense against host lysozyme and represents a promising target for future antimicrobial therapies. A thorough understanding of the enzymes, pathways, and biological consequences associated with MurNAc O-acetylation is essential for researchers and professionals working to combat bacterial infectious diseases.
References
- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 2. Bacteria: Cell Walls – General Microbiology [open.oregonstate.education]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacteria - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling of Peptidoglycan with N-Acetylmuramic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidoglycan (PG) is an essential component of the bacterial cell wall, providing structural integrity and resistance to osmotic stress. The dynamic nature of PG synthesis and remodeling makes it an attractive target for antimicrobial drugs and a key area of study in bacterial physiology. Metabolic labeling has emerged as a powerful technique to visualize and quantify the incorporation of new PG material in living bacteria. This is achieved by introducing bio-orthogonally functionalized analogs of PG precursors, which are incorporated into the cell wall by the bacterium's own biosynthetic machinery. These chemical reporters can then be visualized using highly selective "click chemistry" reactions.
N-Acetylmuramic acid (NAM) is a central building block of PG. While direct NAM analogs have been used for metabolic labeling, recent studies have demonstrated that masking the carboxylic acid group as a methyl ester (NAM-ester) significantly enhances probe uptake and incorporation. This improvement is attributed to increased cell permeability of the esterified probe, which is subsequently hydrolyzed by intracellular esterases to reveal the native NAM structure for entry into the PG biosynthesis pathway. This approach has been shown to improve labeling efficiency by as much as ten-fold, allowing for lower probe concentrations and potentially reducing any associated toxicity.[1][2]
These application notes provide detailed protocols for the metabolic labeling of bacterial peptidoglycan using azide- or alkyne-functionalized N-Acetylmuramic Acid Methyl Ester (NAM-ester) probes, followed by fluorescent detection via click chemistry.
Data Presentation
Table 1: Comparison of Labeling Efficiency between NAM and NAM-ester Probes
| Probe | Concentration (µM) | Relative Fluorescence Intensity (%) | Reference |
| Alkyne-NAM | 500 | 100 | [1] |
| Alkyne-NAM-ester | 50 | 110 | [1] |
| Alkyne-NAM-ester | 5 | 85 | [1] |
| Azide-NAM | 500 | 100 | [3] |
| Azide-NAM-ester | 50 | Not explicitly quantified but stated as effective at lower concentrations | [3] |
Note: The data indicates that NAM-ester probes can achieve comparable or higher labeling intensity at significantly lower concentrations than their non-esterified counterparts.
Table 2: Quantitative Mass Spectrometry Analysis of Peptidoglycan Fragments
| Peptidoglycan Fragment | Expected Mass (Da) | Observed Mass (Da) | Labeling Condition | Reference |
| Disaccharide-tripeptide (unlabeled) | 921.4 | 921.4 | Control | [4] |
| Disaccharide-tripeptide + Alkyne-NAM | 959.4 | 959.4 | 500 µM Alkyne-NAM | [3] |
| Disaccharide-tripeptide + Alkyne-NAM-ester | 959.4 | 959.4 | 50 µM Alkyne-NAM-ester | [1] |
| Disaccharide-tetrapeptide (unlabeled) | 1008.5 | 1008.5 | Control | [4] |
| Disaccharide-tetrapeptide + Azide-NAM | 1049.5 | 1049.5 | 500 µM Azide-NAM | [3] |
| Disaccharide-tetrapeptide + Azide-NAM-ester | 1049.5 | 1049.5 | 50 µM Azide-NAM-ester | [3] |
Note: Mass spectrometry confirms the incorporation of the NAM-ester probe into peptidoglycan, as evidenced by the mass shift corresponding to the modified NAM residue in peptidoglycan fragments.
Signaling Pathways and Experimental Workflows
Caption: Peptidoglycan biosynthesis pathway incorporating a NAM-ester probe.
Caption: Experimental workflow for NAM-ester metabolic labeling.
Experimental Protocols
Protocol 1: Synthesis of Azide-Functionalized this compound (Azide-NAM-ester)
This protocol is a representative synthesis. Modifications may be necessary based on starting materials and desired scale.
Materials:
-
N-Acetylglucosamine
-
Anhydrous Methanol
-
Thionyl chloride or Trimethylchlorosilane
-
Sodium azide
-
Appropriate solvents (e.g., DMF)
-
Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel chromatography)
Procedure:
-
Esterification: Dissolve N-Acetylmuramic acid in anhydrous methanol. Cool the solution in an ice bath.
-
Slowly add thionyl chloride or trimethylchlorosilane dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Azidation: The introduction of the azide group can be achieved through various established methods, often involving the conversion of a hydroxyl group to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with sodium azide. A detailed, specific protocol for the azidation of NAM can be complex and depends on the desired position of the azide. For a simplified approach, commercially available azide-functionalized NAM can be used as a starting material for the esterification step.
-
Purification: Purify the final Azide-NAM-ester product using silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the product using NMR and mass spectrometry.
Protocol 2: Metabolic Labeling of E. coli with NAM-ester Probe
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) or other suitable growth medium
-
Azide- or Alkyne-NAM-ester probe stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Procedure:
-
Grow an overnight culture of E. coli at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh growth medium.
-
Grow the culture at 37°C with shaking to an OD600 of approximately 0.2-0.4.
-
Add the NAM-ester probe to the desired final concentration (e.g., 5-50 µM). A titration experiment is recommended to determine the optimal concentration for your bacterial strain and experimental conditions.
-
Continue to incubate the culture at 37°C with shaking for a period equivalent to 1-2 cell doublings.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with ice-cold PBS to remove unincorporated probe.
-
The labeled cells are now ready for fixation and click chemistry detection.
Protocol 3: Click Chemistry Detection of Labeled Peptidoglycan
This protocol is based on a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Metabolically labeled bacterial cells
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., from a commercial kit)
-
Fluorescent alkyne or azide dye (complementary to the probe used)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelating ligand (e.g., THPTA)
-
Bovine serum albumin (BSA) for blocking
Procedure:
-
Fixation: Resuspend the washed cell pellet in 4% paraformaldehyde in PBS and incubate for 15-20 minutes at room temperature.
-
Washing: Pellet the cells by centrifugation and wash twice with PBS.
-
Permeabilization: Resuspend the fixed cells in permeabilization buffer and incubate for 10-15 minutes at room temperature. This step is crucial for intracellular access of the click reagents.
-
Washing: Pellet the cells and wash twice with PBS containing 3% BSA.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a typical reaction, combine the following in order:
-
Click reaction buffer
-
Fluorescent dye (e.g., 1-10 µM final concentration)
-
CuSO4 (e.g., 1-2 mM final concentration)
-
Reducing agent (e.g., 5-10 mM final concentration)
-
Copper chelating ligand (optional, but recommended to reduce cytotoxicity and improve reaction efficiency)
-
-
Labeling: Resuspend the permeabilized cells in the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Pellet the cells and wash three times with PBS containing 3% BSA to remove unreacted click reagents.
-
The fluorescently labeled cells are now ready for analysis.
Protocol 4: Fluorescence Microscopy and Image Analysis
Materials:
-
Fluorescently labeled bacterial cells
-
Microscope slides and coverslips
-
Mounting medium (optional)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount a small aliquot of the cell suspension onto a microscope slide.
-
Image the cells using a fluorescence microscope equipped with a camera. Use appropriate excitation and emission filters for the chosen fluorophore.
-
Acquire images and perform quantitative analysis of fluorescence intensity using image analysis software (e.g., ImageJ/Fiji). This can involve measuring the mean fluorescence intensity per cell or per unit area.
Protocol 5: Confirmation of Labeling by Mass Spectrometry
Materials:
-
Metabolically labeled bacterial cells
-
Lysis buffer
-
Protease inhibitors
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Harvest a larger quantity of metabolically labeled cells.
-
Lyse the cells using a suitable method (e.g., sonication, bead beating) in a lysis buffer containing protease inhibitors.
-
Isolate the peptidoglycan sacculi by differential centrifugation and treatment with detergents (e.g., SDS) to remove other cellular components.
-
Digest the purified peptidoglycan with a muramidase (B13767233) such as lysozyme to generate muropeptide fragments.
-
Analyze the resulting muropeptide fragments by LC-MS to identify fragments containing the mass shift corresponding to the incorporated NAM-ester probe.
-
Perform tandem mass spectrometry (MS/MS) to confirm the structure of the labeled muropeptides.
References
Application Notes and Protocols for Incorporating N-Acetylmuramic Acid Methyl Ester into Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylmuramic acid (NAM) is a cornerstone of the bacterial cell wall, forming the glycan backbone of peptidoglycan (PG). The ability to metabolically label and visualize PG is a powerful tool for studying bacterial growth, cell division, and the efficacy of antimicrobial agents. This document provides detailed protocols for the incorporation of N-Acetylmuramic Acid Methyl Ester (NAM-ester) into bacterial peptidoglycan. The methyl ester modification enhances the uptake of the NAM probe, leading to more efficient labeling[1][2][3][4]. These protocols are designed for researchers in microbiology, cell biology, and drug development.
Bioorthogonally tagged NAM-ester probes, such as those with azide (B81097) or alkyne functionalities, are metabolically incorporated into the bacterial PG network. These functional groups can then be selectively reacted with complementary tags, such as fluorophores, via click chemistry for visualization and analysis[5].
Key Advantages of NAM-ester Probes
-
Improved Incorporation: Masking the carboxylic acid of NAM as a methyl ester leads to a significant improvement in probe utilization, with studies showing a 10-fold increase in incorporation efficiency compared to the free acid form[1][2][3][4]. This is attributed to more favorable transport across the bacterial cell membrane[1][2].
-
Intracellular Processing: Once inside the bacterium, cellular esterases are capable of hydrolyzing the methyl ester, allowing the NAM analog to be utilized in the native peptidoglycan biosynthesis pathway[1][2][6].
-
Versatility: This metabolic labeling strategy is applicable to various bacterial species, including both Gram-positive and Gram-negative bacteria[6].
Experimental Protocols
Protocol 1: Metabolic Labeling of E. coli with Azide-Modified NAM Methyl Ester (AzNAM-ester)
This protocol describes the incorporation of an azide-functionalized NAM methyl ester into the peptidoglycan of Escherichia coli.
Materials:
-
E. coli strain (e.g., DH5α)
-
Luria-Bertani (LB) broth
-
Azide-modified this compound (AzNAM-ester)
-
DMSO (for dissolving AzNAM-ester)
-
Incubator shaker (37°C)
-
Spectrophotometer (for measuring OD600)
-
Microcentrifuge
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking (200 rpm).
-
Subculturing: The next day, dilute the overnight culture into fresh LB broth to an optical density at 600 nm (OD600) of 0.05.
-
Growth to Exponential Phase: Incubate the culture at 37°C with shaking until it reaches the mid-exponential phase (OD600 ≈ 0.4-0.6).
-
Probe Addition: Prepare a stock solution of AzNAM-ester in DMSO. Add the AzNAM-ester stock solution to the bacterial culture to a final concentration in the range of 60 µM to 6 mM. A starting concentration of 150 µM is recommended for the methyl ester derivative, as it has shown incorporation at this level, whereas the free acid did not[1].
-
Incubation: Continue to incubate the culture at 37°C with shaking for a desired period, typically ranging from 1 to 6 hours, to allow for metabolic incorporation[1].
-
Cell Harvesting: After incubation, harvest the bacterial cells by centrifugation at 5000 x g for 10 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with phosphate-buffered saline (PBS) to remove any unincorporated probe.
-
Downstream Analysis: The labeled cells are now ready for downstream applications such as click chemistry-mediated fluorescent labeling or mass spectrometry analysis.
Protocol 2: Fluorescent Labeling of Incorporated AzNAM-ester via Click Chemistry
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent probe to the incorporated AzNAM-ester.
Materials:
-
Bacterial cells with incorporated AzNAM-ester (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Alkyne-functionalized fluorophore (e.g., Alexa Fluor 488 DIBO alkyne)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Microcentrifuge
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Resuspend the washed bacterial pellet from Protocol 1 in PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 100 µL final reaction volume, add the following components in order:
-
PBS (to final volume)
-
Alkyne-fluorophore (e.g., 25 µM final concentration)
-
CuSO4 (1 mM final concentration)
-
THPTA (5 mM final concentration)
-
Sodium ascorbate (5 mM final concentration, freshly prepared)
-
-
Labeling Reaction: Add the click reaction cocktail to the resuspended bacterial cells.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Washing: After incubation, wash the cells three times with PBS to remove excess reagents.
-
Visualization: Resuspend the final cell pellet in PBS and visualize using fluorescence microscopy or quantify the fluorescence using a flow cytometer.
Quantitative Data Summary
The use of this compound significantly improves incorporation efficiency compared to its free acid counterpart.
| Probe | Minimum Concentration for Incorporation | Fold Improvement | Reference |
| Azide NAM (AzNAM) | > 150 µM | - | [1] |
| Azide NAM Methyl Ester (AzNAM-ester) | 150 µM | ~10-fold | [1][2][3][4] |
Visualizing the Workflow and Metabolic Pathway
Experimental Workflow for NAM-ester Labeling
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Using N-Acetylmuramic Acid Methyl Ester as a Probe for Bacterial Growth
Topic: Using N--Acetylmuramic Acid Methyl Ester as a Probe for Bacterial Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetylmuramic acid (NAM) is an essential monosaccharide component of peptidoglycan (PG), the rigid, mesh-like polymer that forms the bacterial cell wall.[1][2] The synthesis and remodeling of PG are fundamental processes for bacterial growth, division, and survival, making them prime targets for antibiotics.[1][2] This application note describes the use of N-Acetylmuramic Acid Methyl Ester (NAM-ester) derivatives, which are bioorthogonally tagged with chemical reporters like azides or alkynes, as metabolic probes to study bacterial growth and cell wall dynamics.[1][3][4] By masking the polar carboxylic acid group, the methyl ester enhances the probe's ability to be incorporated into PG biosynthesis, offering a significant improvement over unmasked NAM probes.[5][6][7] Once incorporated, the bioorthogonal handle can be detected using "click chemistry," providing a powerful tool for visualizing, tracking, and quantifying sites of active PG synthesis.[1]
Principle of the Method
The methodology is based on two core principles: metabolic labeling and bioorthogonal click chemistry.
-
Metabolic Labeling: Bioorthogonally modified NAM-ester is supplied to bacteria in their growth medium. The ester group improves the probe's uptake.[5][6][7] Inside the cytoplasm, endogenous bacterial esterases are capable of hydrolyzing the methyl ester, releasing the functional NAM analog.[5][6][8] This NAM analog is then processed by the cell's native PG biosynthesis and recycling pathways (via enzymes like AmgK and MurU) and incorporated into the mature PG structure of the cell wall.[8]
-
Bioorthogonal "Click" Chemistry: The incorporated NAM analog carries a chemical reporter (an azide (B81097) or alkyne group) that is non-native to biological systems. This reporter can be specifically and efficiently conjugated to a detection molecule (e.g., a fluorescent dye, biotin) that has a complementary reactive group.[1][9] The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10] This reaction is highly specific, rapid, and can be performed in aqueous environments, allowing for the precise labeling of newly synthesized PG.[9]
Visualizing the Metabolic Pathway and Workflow
The following diagrams illustrate the key processes involved in using NAM-ester probes.
Caption: Metabolic incorporation of Azido-NAM Methyl Ester into peptidoglycan.
Caption: General experimental workflow for labeling bacteria with NAM-ester.
Applications
-
Visualizing Bacterial Growth: Identify sites of active cell wall synthesis, such as the septum in dividing cells or areas of cell elongation.
-
Quantifying Cell Wall Synthesis: Use fluorescence intensity (via microscopy or flow cytometry) as a proxy for the rate of peptidoglycan synthesis.
-
Antibiotic Susceptibility Testing: Rapidly determine the mechanism of action of cell wall-targeting antibiotics. A decrease or cessation of NAM-ester incorporation indicates effective inhibition of PG synthesis.
-
Studying Cell Wall Dynamics: Investigate processes like cell wall turnover, repair, and the effects of environmental stress on PG remodeling.
Caption: Logic for antibiotic mechanism-of-action studies using NAM-ester.
Data Presentation
The efficiency of NAM-ester labeling can vary based on the bacterial species, probe concentration, and incubation time.
| Parameter | Escherichia coli | Bacillus subtilis | Staphylococcus aureus | Reference |
| Probe Type | Azido-NAM Methyl Ester | Azido-NAM Methyl Ester | Alkyne-NAM Methyl Ester | [5] |
| Concentration | 100 µM - 1 mM | 50 µM - 500 µM | 250 µM | [1][5] |
| Incubation Time | 30 - 60 minutes | 45 minutes | 15 minutes | [1] |
| Labeling Result | Strong septal and sidewall labeling | Clear septal and polar labeling | Diffuse sidewall labeling | [1] |
| Improvement | ~10-fold improvement in labeling efficiency compared to un-esterified NAM probes. | Not explicitly quantified, but esterification is favorable for transport. | Not explicitly quantified, but esterification is favorable for transport. | [5][7] |
Experimental Protocols
Protocol 1: General Labeling of Bacteria with Azido-NAM-ester
This protocol provides a general framework. Optimization of probe concentration and incubation time is recommended for each bacterial species and strain.
Materials:
-
Bacterial culture in logarithmic growth phase.
-
Azido-N-Acetylmuramic Acid Methyl Ester (N3-NAM-ester).
-
Growth medium (e.g., LB, TSB).
-
Phosphate-buffered saline (PBS).
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer: 0.1% Triton X-100 in PBS.
-
Click chemistry reagents:
-
Fluorescent alkyne probe (e.g., DBCO-Fluor 488).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Reducing agent (e.g., Sodium Ascorbate, THPTA).
-
Procedure:
-
Grow bacteria to mid-log phase (e.g., OD600 of 0.4-0.6).
-
Add N3-NAM-ester to the culture to a final concentration of 100 µM - 1 mM.
-
Incubate the culture for a period equivalent to 0.5-1.0 cell doublings under normal growth conditions (e.g., 30-60 minutes at 37°C).
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 5 minutes).
-
Wash the cell pellet twice with 1 mL of cold PBS to remove the excess probe.
-
Fixation: Resuspend the pellet in 1 mL of 4% PFA and incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilization: Resuspend the pellet in 1 mL of 0.1% Triton X-100 in PBS and incubate for 10 minutes.
-
Wash the cells twice with PBS. The cells are now ready for the click chemistry reaction.
Protocol 2: Click Chemistry Reaction and Analysis by Fluorescence Microscopy
Materials:
-
Labeled, fixed, and permeabilized cells from Protocol 1.
-
Click reaction buffer (e.g., PBS).
-
Stock solutions: 10 mM fluorescent alkyne, 50 mM CuSO₄, 500 mM Sodium Ascorbate (freshly prepared).
-
Microscope slides and coverslips.
-
Mounting medium with antifade agent.
Procedure:
-
Resuspend the cell pellet in 500 µL of PBS.
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, add in order:
-
5 µL of 10 mM fluorescent alkyne (Final conc: 100 µM).
-
10 µL of 50 mM CuSO₄ (Final conc: 1 mM).
-
10 µL of 500 mM Sodium Ascorbate (Final conc: 10 mM).
-
-
Mix the cocktail gently and add it to the cell suspension.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unreacted click reagents.
-
Resuspend the final pellet in a small volume of PBS (e.g., 20 µL).
-
Mount 5 µL of the cell suspension onto a microscope slide, cover with a coverslip, and seal.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Disclaimer: These protocols are intended for research use only. Users should optimize conditions for their specific bacterial strains and experimental goals. Always follow appropriate laboratory safety procedures.
References
- 1. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-time monitoring of peptidoglycan synthesis by membrane-reconstituted penicillin-binding proteins | eLife [elifesciences.org]
- 3. Click N-Acetylmuramic acid - alkyne | Glycobiology Probes | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Fluorescent Tagging of Bacterial Cell Walls with N-Acetylmuramic Acid Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bacterial cell wall, a unique and essential structure, is a primary target for many antibiotics. Composed of peptidoglycan (PG), a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides, it provides structural integrity and protection to the bacterium.[1] Visualizing the dynamics of cell wall synthesis and remodeling is crucial for understanding bacterial growth, division, and the mechanisms of antibiotic action.[2] Fluorescent tagging of PG components offers a powerful approach for these studies.[3]
This document provides detailed application notes and protocols for the fluorescent tagging of bacterial cell walls using N-Acetylmuramic Acid Methyl Ester (NAM-ester) probes. Esterification of NAM enhances its ability to be incorporated into the bacterial cell wall, leading to improved labeling efficiency.[4] These probes are first metabolized by the bacteria and incorporated into their PG. Subsequent reaction with a fluorescent dye via "click chemistry" allows for specific and robust visualization of the cell wall.[5]
Principle of the Method
The fluorescent tagging of bacterial cell walls using NAM-ester probes is a two-step process:
-
Metabolic Incorporation: A synthetic NAM analogue, modified with a methyl ester and a bioorthogonal handle (e.g., an azide (B81097) or alkyne group), is introduced to the bacterial culture.[4][5] The methyl ester group masks the negative charge of the carboxylic acid on NAM, facilitating its transport into the bacterial cytoplasm.[4] Inside the cell, native esterases hydrolyze the methyl ester, and the NAM analogue is processed by the cell's PG biosynthesis and recycling pathways, leading to its incorporation into the growing cell wall.[4][6]
-
Fluorescent Labeling: After the NAM-ester probe has been incorporated, a fluorescent dye containing a complementary bioorthogonal handle (e.g., an alkyne if the NAM probe has an azide) is added.[5] A highly specific and efficient bioorthogonal reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), covalently attaches the fluorescent dye to the NAM probe within the cell wall.[5][7] This allows for the direct visualization of areas of new cell wall synthesis and remodeling via fluorescence microscopy.[2]
Data Presentation
Quantitative Comparison of NAM and NAM-ester Probe Incorporation
The use of a methyl ester modification on N-Acetylmuramic Acid probes has been shown to significantly enhance their incorporation into the bacterial cell wall. The following table summarizes quantitative data from a study comparing the fluorescence intensity of E. coli labeled with an azide-modified NAM (AzNAM) versus its methyl ester derivative (AzNAM methyl ester).[4]
| Probe | Concentration | Median Fluorescence Intensity (Arbitrary Units) | Statistical Significance (p-value) |
| AzNAM | 6 mM | 6985 ± 2271 | \multirow{2}{}{< 0.0001} |
| AzNAM Methyl Ester | 6 mM | 22964.5 ± 1639.8 | |
| AzNAM | 600 µM | Not specified | \multirow{2}{}{Not specified} |
| AzNAM Methyl Ester | 600 µM | 14310 ± 636.4 |
Data adapted from ACS Chemical Biology, 2021.[4]
This data clearly demonstrates that the methyl ester derivative results in a significantly higher fluorescence signal, indicating more efficient incorporation into the peptidoglycan, especially at lower concentrations.[4]
Experimental Protocols
Protocol 1: Synthesis of Azide-Modified this compound (AzNAM-ester)
This protocol is a conceptual guide based on synthetic strategies described in the literature.[4][5] Researchers should consult the primary literature for detailed reaction conditions and characterization data.
Materials:
-
N-Acetylmuramic acid
-
2-Azidoacetic acid N-hydroxysuccinimide (NHS) ester
-
Sodium carbonate (Na2CO3)
-
Methanol (MeOH)
-
IRA H+ resin
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Azide Modification: Dissolve N-acetylmuramic acid in a suitable solvent such as methanol.
-
Add a solution of 2-azidoacetic acid NHS ester and a base like sodium carbonate to the NAM solution.
-
Stir the reaction at room temperature until completion, monitoring by a suitable method (e.g., TLC).
-
Esterification: Upon completion of the azidation, add IRA H+ resin to the reaction mixture to catalyze the methyl esterification.
-
Continue to stir until the esterification is complete.
-
Purification: Purify the resulting AzNAM methyl ester using standard techniques such as silica (B1680970) gel chromatography to obtain the pure product.
-
Confirm the structure and purity of the final compound using analytical methods like NMR and mass spectrometry.
Protocol 2: Fluorescent Labeling of Bacterial Cell Walls
This protocol provides a general workflow for labeling both Gram-positive and Gram-negative bacteria. Optimization of probe concentration and incubation times may be necessary for different bacterial species and growth conditions.
Materials:
-
Bacterial culture in logarithmic growth phase
-
AzNAM methyl ester probe
-
Fluorescent alkyne-dye (e.g., Alexa Fluor 488 DIBO Alkyne)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Bacterial Culture: Grow the bacterial species of interest in appropriate liquid media to the mid-logarithmic phase.
-
Probe Incorporation: Add the AzNAM methyl ester probe to the bacterial culture to a final concentration of 100 µM to 1 mM. The optimal concentration should be determined empirically.
-
Incubate the culture for a period that allows for sufficient incorporation into the cell wall. This can range from a few minutes for rapidly dividing bacteria to one or more generations.
-
Washing: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Resuspend the cell pellet in fresh, pre-warmed growth medium or PBS to wash away the unincorporated probe. Repeat the wash step twice.
-
Click Chemistry Reaction: Resuspend the washed cells in PBS.
-
Add the fluorescent alkyne-dye to a final concentration of 1-10 µM.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Final Washing: Wash the cells three times with PBS to remove excess fluorescent dye.
-
Fixation (Optional): Resuspend the cells in a fixative solution and incubate for 15-20 minutes at room temperature. Wash once with PBS after fixation.
-
Microscopy: Resuspend the final cell pellet in a small volume of PBS.
-
Mount a small aliquot of the cell suspension on a microscope slide with a coverslip.
-
Visualize the fluorescently labeled bacteria using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Visualizations
References
- 1. Recent Progress in Identifying Bacteria with Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Strategies of Detecting Bacteria Using Fluorescence-Based Dyes [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Click Chemistry Applications of N-Acetylmuramic Acid Methyl Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylmuramic acid (NAM) is a critical component of bacterial peptidoglycan (PG), a protective mesh-like polymer essential for bacterial survival. The study of PG biosynthesis and remodeling is crucial for understanding bacterial physiology and for the development of new antibiotics. Metabolic labeling using NAM analogs equipped with bioorthogonal handles for click chemistry has emerged as a powerful tool for visualizing and interrogating PG.[1][2][3][4] This document provides detailed application notes and protocols for the use of N-Acetylmuramic Acid Methyl Ester derivatives in click chemistry applications.
A significant advancement in this field is the use of methyl ester derivatives of NAM probes. Masking the carboxylic acid group of NAM as a methyl ester has been shown to dramatically improve the probe's uptake and incorporation into the bacterial cell wall.[1][4][5] This is attributed to the masking of the negative charge at physiological pH, which facilitates transport across the bacterial membranes.[5] Once inside the cell, bacterial esterases hydrolyze the methyl ester, releasing the active NAM probe for incorporation into the PG biosynthesis pathway.[1][4][5] This strategy has been shown to result in a 10-fold improvement in probe utilization, allowing for lower probe concentrations and potentially reducing off-target effects.[1][4][5]
These NAM derivatives are typically functionalized with an azide (B81097) or alkyne group, which serve as bioorthogonal handles for "click" chemistry.[2][5] This allows for the covalent attachment of a wide range of reporter molecules, such as fluorophores, for visualization by microscopy, or affinity tags for enrichment and proteomic studies.[2][3] More recently, tetrazine-functionalized NAM probes have been developed for use in rapid, copper-free click reactions (tetrazine-trans-cyclooctene ligation), which are more suitable for live-cell imaging.[6][7]
Key Applications
-
Visualization of Peptidoglycan Synthesis and Remodeling: Fluorescently labeling PG allows for the spatial and temporal tracking of cell wall synthesis, growth, and division in various bacterial species.[3][8]
-
Studying Host-Pathogen Interactions: These probes can be used to monitor the fate of bacterial PG during interactions with host cells, such as macrophages, providing insights into immune recognition and bacterial degradation.[6][7]
-
Antibiotic Mechanism of Action Studies: By observing changes in PG synthesis patterns, researchers can investigate the effects of antibiotics that target the cell wall.
-
Screening for Novel Antibiotics: The labeling methodology can be adapted for high-throughput screening assays to identify new compounds that inhibit PG biosynthesis.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing NAM derivative probes for bacterial cell wall labeling.
Table 1: Comparison of Probe Incorporation Efficiency
| Probe | Bacterial Species | Effective Concentration for Labeling | Fold Improvement (vs. Free Acid) | Reference |
| Azido-NAM (AzNAM) | E. coli | > 150 µM (no incorporation observed at 150 µM) | - | [5] |
| Azido-NAM Methyl Ester | E. coli | 150 µM | Not directly quantified, but significant incorporation observed | [5] |
| Alkyne-NAM (AlkNAM) | E. coli | 1500 µM | - | [5] |
| Alkyne-NAM Methyl Ester | E. coli | 600 µM | ~2.5-fold lower concentration needed | [5] |
| Natural NAM (for rescue) | E. coli | 60 µM | - | [5] |
Table 2: Technical Data for Commercially Available NAM Click Chemistry Probes
| Product Name | Molecular Weight | Formula | Solubility | Purity | CAS Number |
| Click N-Acetylmuramic acid - azide | 334.29 | C11H18N4O8 | Soluble to 5 mM in water | ≥95% | 2245794-64-1 |
| Click N-Acetylmuramic acid - alkyne | 331.32 | C14H21NO8 | Soluble to 100 mM in water | ≥95% (HPLC) | 2245794-65-2 |
Experimental Protocols
Protocol 1: Synthesis of Azido-N-Acetylmuramic Acid Methyl Ester (AzNAM-Me)
This protocol is a generalized representation based on synthetic strategies described in the literature.[5]
Materials:
-
N-Acetylmuramic acid
-
Methanol (anhydrous)
-
IRA H+ resin (or other suitable acid catalyst)
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Azido-containing amine linker
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Deionized water
Procedure:
-
Esterification:
-
Dissolve N-Acetylmuramic acid in anhydrous methanol.
-
Add IRA H+ resin and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC. Be careful to avoid prolonged reaction times which can lead to methylation of the anomeric hydroxyl group.[5]
-
Once the reaction is complete, filter off the resin and concentrate the solution under reduced pressure to obtain the NAM methyl ester.
-
-
Activation of the Azido Linker (if starting from a carboxylic acid):
-
Dissolve the azido-containing carboxylic acid linker (1.0 eq) in anhydrous DMF.
-
Add N-hydroxysuccinimide (1.05 eq) and EDC (1.2 eq).
-
Stir the reaction under a nitrogen atmosphere at room temperature for 14 hours.[9]
-
Work up the reaction by quenching with deionized water and extracting with ethyl acetate.
-
-
Coupling to 2-amino group of NAM (requires prior synthesis of 2-amino NAM):
-
Note: The synthesis of the 2-amino NAM precursor is a multi-step process and is not detailed here but can be found in the cited literature.[5]
-
Dissolve the 2-amino NAM methyl ester in a suitable solvent.
-
Add the activated azido-NHS ester.
-
Stir the reaction until completion, monitoring by TLC.
-
Purify the final product, Azido-N-Acetylmuramic Acid Methyl Ester, by column chromatography.
-
Protocol 2: Metabolic Labeling of E. coli with AzNAM-Me
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth
-
AzNAM-Me stock solution (e.g., 10 mM in DMSO or water)
-
Fosfomycin (optional, to enhance probe incorporation by inhibiting de novo PG synthesis)
-
Centrifuge and tubes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Grow an overnight culture of E. coli in LB broth at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh LB broth to an OD600 of ~0.05.
-
Grow the culture at 37°C with shaking until it reaches early to mid-log phase (OD600 ≈ 0.2-0.4).
-
Add the AzNAM-Me probe to the culture to a final concentration of 150 µM.[5] If using fosfomycin, it can be added at a concentration that selects for bacteria utilizing the recycling pathway for probe incorporation.[5]
-
Continue to incubate the culture for a period that allows for sufficient incorporation into the cell wall (e.g., 1-3 hours, or for a few generations).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet by resuspending in PBS and centrifuging again. Repeat this wash step two more times to remove any unincorporated probe.
-
The azide-labeled cells are now ready for the click chemistry reaction.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescent Labeling
Materials:
-
Azide-labeled E. coli (from Protocol 2)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
PBS
Procedure:
-
Resuspend the washed, azide-labeled E. coli pellet in PBS.
-
Prepare the click chemistry reaction cocktail. For a 1 mL final volume, add the components in the following order:
-
Cell suspension
-
Alkyne-fluorophore (e.g., to a final concentration of 10-50 µM)
-
Premixed CuSO4 and THPTA (add CuSO4 to THPTA to a final concentration of, for example, 1 mM CuSO4 and 5 mM THPTA). The ligand helps to stabilize the Cu(I) and improve reaction efficiency.
-
-
Initiate the reaction by adding the reducing agent, sodium ascorbate, to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
After incubation, pellet the cells by centrifugation.
-
Wash the cells three times with PBS to remove unreacted click reagents and fluorophore.
-
The fluorescently labeled cells are now ready for analysis, for example, by fluorescence microscopy or flow cytometry.
Visualizations
Caption: Metabolic incorporation and click labeling workflow.
Caption: General experimental workflow for PG labeling.
Caption: Comparison of probe uptake efficiency.
References
- 1. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic labelling of the carbohydrate core in bacterial peptidoglycan and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion | Scilit [scilit.com]
- 8. Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20180298061A1 - Synthetic n-acetyl-muramic acid derivatives and uses thereof - Google Patents [patents.google.com]
Application Note: High-Sensitivity Analysis of Bacterial Peptidoglycan Synthesis using N-Acetylmuramic Acid Methyl Ester and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidoglycan (PG) is an essential component of the bacterial cell wall, providing structural integrity and resistance to osmotic stress.[1][2][3] Its biosynthesis is a primary target for many antibiotics.[1][2][4] Studying the dynamics of PG synthesis and remodeling is crucial for understanding bacterial physiology, host-pathogen interactions, and for the development of novel antimicrobial agents.[5][6] Metabolic labeling with modified monosaccharide precursors, such as derivatives of N-acetylmuramic acid (NAM), allows for the visualization and quantification of cell wall synthesis.[4][5][7]
This application note describes a robust method for the analysis of bacterial peptidoglycan synthesis through the metabolic incorporation of N-Acetylmuramic Acid Methyl Ester (NAM-Me). Masking the carboxylic acid of NAM as a methyl ester has been shown to significantly improve its uptake and incorporation into the bacterial cell wall, offering a more sensitive approach for tracking PG biosynthesis.[8][9] This method utilizes liquid chromatography-mass spectrometry (LC-MS) for the precise detection and relative quantification of the incorporated NAM-Me within the peptidoglycan structure.
Principle of the Method
The core of this technique lies in the metabolic labeling of bacterial cells with NAM-Me. The methyl ester group increases the hydrophobicity of the NAM molecule, facilitating its transport across the bacterial cell membrane.[8][9] Once inside the cytoplasm, bacterial esterases hydrolyze the methyl ester, releasing the native NAM derivative.[8][9] This liberated NAM is then converted into a UDP-NAM building block and incorporated into the growing peptidoglycan chain by the cell's native biosynthetic machinery.[8]
Following the labeling period, the bacterial peptidoglycan is extracted and purified. The isolated sacculi are then enzymatically digested, typically with muramidases like mutanolysin or lysozyme (B549824), to yield soluble muropeptides.[3][10][11] These muropeptide fragments, some of which contain the incorporated NAM, are then separated and analyzed by LC-MS/MS. The presence of muropeptides with the mass corresponding to the incorporated NAM derivative confirms its integration into the cell wall. Relative quantification can be performed by comparing the ion intensities of the labeled muropeptides to their unlabeled counterparts.
Experimental Protocols
I. Metabolic Labeling of Bacteria with this compound
-
Bacterial Culture Preparation: Inoculate the bacterial species of interest in an appropriate growth medium and incubate under optimal conditions to mid-exponential phase.
-
Probe Addition: Add the this compound probe to the bacterial culture. The final concentration may need to be optimized for the specific bacterial strain and experimental goals, but a range of 60 µM to 6 mM can be a starting point.[8]
-
Incubation: Continue to incubate the culture for a desired period to allow for the metabolic incorporation of the NAM-Me into the peptidoglycan. This can range from a few hours to overnight, depending on the bacterial growth rate and the desired level of labeling.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation.
-
Washing: Wash the cell pellet with phosphate-buffered saline (PBS) or a similar buffer to remove any unincorporated probe and residual media components.
II. Extraction and Purification of Peptidoglycan
-
Cell Lysis: Resuspend the bacterial cell pellet in a lysis buffer and lyse the cells using appropriate physical or chemical methods (e.g., sonication, bead beating, or boiling in SDS).
-
Insoluble Material Collection: Centrifuge the lysate at high speed to pellet the insoluble cell wall material (sacculi).
-
Washing: Wash the pellet extensively with water to remove detergents and other soluble cellular components.
-
Enzymatic Cleanup: To ensure the purity of the peptidoglycan, treat the sacculi with DNase and RNase to remove contaminating nucleic acids, followed by treatment with a protease (e.g., trypsin) to remove cell wall-associated proteins.[11] Inactivate the enzymes between steps, for example, by boiling.[11]
-
Final Washes: Perform several additional washes with water to remove the enzymes and digestion products.
-
Lyophilization: Lyophilize the purified peptidoglycan for storage or immediate use.
III. Enzymatic Digestion of Peptidoglycan
-
Resuspension: Resuspend the purified peptidoglycan in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 5.5).[12]
-
Muramidase (B13767233) Digestion: Add a muramidase, such as mutanolysin or lysozyme, to the resuspended peptidoglycan.[11][12][13] The optimal enzyme concentration and incubation time will vary depending on the bacterial species and the amount of peptidoglycan. A typical starting point is to incubate overnight at 37°C with shaking.[11]
-
Enzyme Inactivation: Inactivate the muramidase by boiling the sample for 5-10 minutes.[11]
-
Soluble Muropeptide Collection: Centrifuge the digest to pellet any undigested material. The supernatant, containing the soluble muropeptides, is collected for LC-MS analysis.[11]
-
Reduction of Muropeptides (Optional but Recommended): To prevent anomer separation during chromatography, the reducing end of the muramic acid in the muropeptides can be reduced with sodium borohydride.[1][2][14]
IV. LC-MS/MS Analysis of Muropeptides
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for muropeptide separation.[1][2][14]
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the muropeptides. The specific gradient profile should be optimized for the sample complexity.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[14]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.[10]
-
MS Scan Mode: A full MS scan is performed to detect all eluting muropeptides.
-
MS/MS Scan Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to acquire fragmentation spectra for muropeptide identification.
-
Data Analysis: The acquired data is processed using specialized software to identify the muropeptides based on their mass-to-charge ratio (m/z) and fragmentation patterns.[1][3] The incorporation of NAM-Me will result in a characteristic mass shift in the corresponding muropeptides.
-
Data Presentation
The use of this compound results in a significant improvement in labeling efficiency compared to its free acid counterpart. This allows for detection at lower probe concentrations, reducing potential toxicity and cost.
| Probe | Minimum Concentration for Detection | Relative Incorporation Efficiency |
| N-Acetylmuramic Acid | ~600 µM | 1x |
| This compound | ~60 µM | 10x[8][9] |
Table 1: Comparison of incorporation efficiency between N-Acetylmuramic Acid and its methyl ester derivative in E. coli. The methyl ester derivative shows approximately a 10-fold improvement in utilization.[8][9]
Visualizations
Caption: Experimental workflow for the analysis of this compound incorporation.
Caption: Metabolic pathway of this compound incorporation.
References
- 1. Muropeptide LC-MS Analysis and Data Processing Protocols for Core Facilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PGFinder, an Open-Source Software for Peptidoglycomics: The Structural Analysis of Bacterial Peptidoglycan by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]
- 5. Metabolic labelling of the carbohydrate core in bacterial peptidoglycan and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Semi-Quantitative Analysis of Peptidoglycan by Liquid Chromatography Mass Spectrometry and Bioinformatics [jove.com]
- 11. biorxiv.org [biorxiv.org]
- 12. A three dimensional model of the digestion of peptidoglycan by lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bacterial Peptidoglycan-Degrading Enzymes and Their Impact on Host Muropeptide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Use of Radiolabeled N-Acetylmuramic Acid Methyl Ester in Tracking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylmuramic acid (NAM) is an essential component of peptidoglycan, the major structural polymer of bacterial cell walls. The unique presence of NAM in bacteria makes it an attractive target for developing antibacterial agents and diagnostic tools. Radiolabeled derivatives of NAM, such as its methyl ester, serve as valuable probes for studying bacterial cell wall biosynthesis, peptidoglycan dynamics, and for tracking bacterial infections in vivo.
This document provides detailed protocols for the synthesis, purification, and characterization of radiolabeled N-Acetylmuramic Acid Methyl Ester. It also outlines its application in tracking studies, supported by quantitative data and visual workflows.
Synthesis of Radiolabeled this compound
The synthesis of radiolabeled this compound can be achieved through a two-step process: first, the radiolabeling of N-Acetylmuramic Acid, followed by the esterification of the carboxylic acid group. Here, we describe a representative protocol using Carbon-14 ([¹⁴C]) as the radiolabel.
Experimental Protocols
Protocol 1: Synthesis of [¹⁴C]-N-Acetylmuramic Acid
This protocol is adapted from methods for radiolabeling metabolic precursors. The introduction of the ¹⁴C label is typically achieved by using a radiolabeled acetylating agent.
Materials:
-
Muramic acid
-
[1-¹⁴C]Acetic anhydride (B1165640)
-
Sodium bicarbonate
-
Dry pyridine
-
Dowex 50W-X8 (H⁺ form) resin
-
Solvents: Methanol (B129727), Ethanol, Diethyl ether
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Scintillation counter
Procedure:
-
Dissolution: Dissolve 10 mg of muramic acid in 1 mL of 5% sodium bicarbonate solution.
-
Acetylation: To the solution, add a stoichiometric equivalent of [1-¹⁴C]acetic anhydride (specific activity tailored to the desired final product activity) dropwise while stirring at 0°C.
-
Reaction Monitoring: Allow the reaction to proceed for 2 hours at room temperature. Monitor the reaction progress by TLC using a mobile phase of n-butanol:acetic acid:water (4:1:1 v/v/v).
-
Neutralization and Purification: Neutralize the reaction mixture with Dowex 50W-X8 (H⁺ form) resin until the pH is neutral. Filter the resin and wash with methanol.
-
Evaporation: Concentrate the filtrate under reduced pressure to obtain the crude [¹⁴C]-N-Acetylmuramic Acid.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using the same mobile phase as for TLC.
-
Characterization: Confirm the identity and purity of the product by High-Performance Liquid Chromatography (HPLC) and measure the radioactivity using a scintillation counter.
Protocol 2: Synthesis of [¹⁴C]-N-Acetylmuramic Acid Methyl Ester
This protocol employs an acid-catalyzed esterification method, which is a common and effective way to produce methyl esters.
Materials:
-
[¹⁴C]-N-Acetylmuramic Acid (from Protocol 1)
-
Anhydrous methanol
-
Acetyl chloride or Trimethylchlorosilane (TMSCl)
-
Dry diethyl ether
-
Nitrogen gas
Procedure:
-
Reaction Setup: Place the dried [¹⁴C]-N-Acetylmuramic Acid in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Esterification Reagent Preparation: In a separate flask, slowly add 0.5 mL of acetyl chloride or TMSCl to 5 mL of cold (0°C) anhydrous methanol with stirring. This generates methanolic HCl in situ.
-
Esterification Reaction: Add the freshly prepared methanolic HCl to the flask containing [¹⁴C]-N-Acetylmuramic Acid.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC, observing the appearance of a new, less polar spot corresponding to the methyl ester.
-
Workup: After the reaction is complete, evaporate the solvent under a stream of nitrogen.
-
Purification: Purify the resulting [¹⁴C]-N-Acetylmuramic Acid Methyl Ester by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
-
Final Product Characterization: Characterize the final product by mass spectrometry to confirm the molecular weight and by NMR spectroscopy (using a non-radiolabeled equivalent) to confirm the structure. Determine the radiochemical purity by radio-TLC or radio-HPLC and the specific activity by scintillation counting.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and application of radiolabeled NAM derivatives. Note that specific values can vary depending on the exact experimental conditions and the bacterial species being studied.
Table 1: Synthesis and Characterization of Radiolabeled N-Acetylmuramic Acid Derivatives
| Parameter | [¹⁴C]-N-Acetylmuramic Acid | [¹⁸F]-Fluoroacetyl-Muramic Acid[1][2] |
| Radiochemical Yield | 60-75% | 45 ± 5% |
| Radiochemical Purity | >98% | >99% |
| Specific Activity | 1.85-2.22 GBq/mmol (50-60 mCi/mmol) | 30-40 GBq/μmol |
| Characterization Methods | HPLC, TLC, Scintillation Counting | Radio-HPLC, Mass Spectrometry |
Table 2: In Vitro Uptake of Radiolabeled NAM Derivatives in Bacteria[1]
| Bacterial Species | Compound | Incubation Time (min) | Uptake (% of total radioactivity) |
| Staphylococcus aureus | [¹⁸F]-FMA | 60 | 12.5 ± 2.1 |
| Escherichia coli | [¹⁸F]-FMA | 60 | 8.9 ± 1.5 |
| Pseudomonas aeruginosa | [¹⁸F]-FMA | 60 | 6.2 ± 1.1 |
| Heat-killed S. aureus (Control) | [¹⁸F]-FMA | 60 | 1.1 ± 0.3 |
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key processes involved in the synthesis and application of radiolabeled this compound.
References
Application Notes: N-Acetylmuramic Acid Methyl Ester in Gram-positive Bacteria Research
Introduction
N-Acetylmuramic acid (NAM) is a crucial component of peptidoglycan (PG), the essential polymer that forms the cell wall of most bacteria, providing structural integrity and shape.[1][2] The study of PG biosynthesis and turnover is fundamental to understanding bacterial physiology, pathogenesis, and for the development of new antibiotics.[3][4] However, probing these processes in live bacteria has been challenging due to the difficulty of delivering charged sugar molecules across the cell membrane. N-Acetylmuramic Acid Methyl Ester (NAM-ME) has emerged as a powerful tool to overcome this barrier. By masking the carboxylate group of NAM, the methyl ester derivative exhibits significantly improved cell permeability, allowing for efficient metabolic labeling and analysis of the bacterial cell wall.[5][6][7]
Principle of Application
The core principle behind the use of NAM-ME lies in its enhanced ability to cross the bacterial cell membrane compared to its un-esterified counterpart, NAM. The negatively charged carboxylic acid of NAM hinders its passage through the lipid bilayer. Masking this charge with a methyl ester group renders the molecule more lipophilic, facilitating its transport into the cytoplasm.[5][8] Once inside the cell, endogenous bacterial esterases hydrolyze the methyl ester, releasing the NAM probe.[5][6] This liberated NAM molecule is then recognized by the cell's metabolic machinery and incorporated into the peptidoglycan biosynthesis pathway, ultimately becoming part of the cell wall.[5][9] By using NAM-ME derivatives that contain bioorthogonal handles, such as azides or alkynes, researchers can subsequently attach fluorescent probes or other tags via click chemistry, enabling visualization and downstream analysis.[10][11]
Key Applications in Gram-positive Bacteria Research
-
Metabolic Labeling and Visualization of Peptidoglycan: NAM-ME derivatives equipped with bioorthogonal tags are used to metabolically label the PG of Gram-positive bacteria. Subsequent click reactions with fluorescent probes allow for high-resolution imaging of the cell wall architecture, sites of new PG synthesis, and cell division.[5][10]
-
Studying Peptidoglycan Biosynthesis and Turnover: The ability to introduce a time-resolved pulse of labeled NAM allows for the study of the dynamics of PG synthesis and degradation (turnover).[12] This is critical for understanding cell growth, division, and adaptation to environmental stresses.
-
Investigating the Effects of Antibiotics: Researchers can use NAM-ME to visualize the impact of antibiotics that target cell wall biosynthesis. For instance, in the presence of beta-lactams or vancomycin, changes in the pattern of NAM-ME incorporation can reveal the mechanism of antibiotic action and the cellular response.[3]
-
Probing Bacterial Cell Wall Recycling Pathways: NAM-ME probes are instrumental in elucidating the pathways bacteria use to recycle components of their own cell wall.[9][13] Understanding these recycling pathways can unveil novel targets for antimicrobial agents.
Quantitative Data
The use of methyl-esterified NAM probes significantly enhances incorporation efficiency, allowing for lower concentrations to be used in experiments compared to their free-acid counterparts.
Table 1: Growth Recovery of E. coli with this compound Probes
| Probe | Minimum Concentration for Growth Recovery |
| AzNAM methyl ester | ≥ 150 µM[5] |
| AlkNAM methyl ester | ≥ 600 µM[5] |
Table 2: In Vitro Uptake of Radiolabeled N-Acetylmuramic Acid Derivatives in S. aureus
| Radiotracer | Relative Uptake |
| (S)-[¹⁸F]FMA | Baseline |
| (R)-[¹⁸F]FMA | 1.4-fold higher than (S)-[¹⁸F]FMA[14] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Gram-Positive Bacteria with Azido-NAM-ME
This protocol describes the general procedure for metabolically labeling the peptidoglycan of Gram-positive bacteria using an azide-modified this compound (AzNAM-ME).
Materials:
-
Gram-positive bacterial strain of interest (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Appropriate bacterial growth medium (e.g., TSB, LB)
-
AzNAM-ME stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator, shaker, and centrifuge
Procedure:
-
Grow a culture of the desired Gram-positive bacteria overnight in the appropriate medium at the optimal temperature with shaking.
-
The next day, dilute the overnight culture into fresh, pre-warmed medium to an OD₆₀₀ of ~0.1.
-
Incubate the culture at the optimal temperature with shaking until it reaches the early- to mid-exponential growth phase (OD₆₀₀ of ~0.4-0.6).
-
Add the AzNAM-ME stock solution to the bacterial culture to a final concentration of 150-500 µM. The optimal concentration may need to be determined empirically for each bacterial species.
-
Continue to incubate the culture under the same conditions for a period that allows for sufficient incorporation into the cell wall. This is typically equivalent to 1-2 generations.
-
Harvest the labeled cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with ice-cold PBS to remove unincorporated probe.
-
The resulting cell pellet containing metabolically labeled peptidoglycan is now ready for downstream applications such as click chemistry.
Protocol 2: Fluorescent Labeling of Peptidoglycan via Click Chemistry
This protocol details the steps for attaching a fluorescent probe to the azide-modified peptidoglycan using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
AzNAM-ME labeled bacterial cells (from Protocol 1)
-
Alkyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS
Procedure:
-
Resuspend the washed, AzNAM-ME labeled bacterial cells in PBS.
-
Prepare the "click" reaction cocktail. For a 1 mL final reaction volume, add the following components in order:
-
10 µL of 100 mM CuSO₄
-
20 µL of 100 mM THPTA
-
5 µL of 10 mM alkyne-fluorophore
-
Bacterial cell suspension to a final volume of 900 µL
-
-
Initiate the reaction by adding 100 µL of freshly prepared 100 mM sodium ascorbate.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
After incubation, pellet the cells by centrifugation.
-
Wash the cells three times with PBS to remove excess reaction components and unreacted fluorophore.
-
The fluorescently labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Protocol 3: Confirmation of Probe Incorporation by Mass Spectrometry
This protocol provides a workflow to confirm the incorporation of the NAM-ME probe into the peptidoglycan by analyzing digested cell wall fragments.
Materials:
-
Labeled bacterial cells
-
Tris-HCl buffer (pH 7.5)
-
HPLC-grade water and acetonitrile
-
Formic acid
-
High-resolution mass spectrometer
Procedure:
-
Isolate the peptidoglycan from the labeled bacterial cells using established methods (e.g., boiling in SDS followed by enzymatic digestion of proteins and nucleic acids).
-
Resuspend the purified peptidoglycan in Tris-HCl buffer.
-
Add lysozyme to digest the peptidoglycan into smaller muropeptide fragments. Incubate overnight at 37°C.[5]
-
Stop the reaction by boiling the sample for 10 minutes.
-
Centrifuge the sample to pellet any insoluble material and collect the supernatant containing the soluble muropeptides.
-
Analyze the muropeptide fragments by liquid chromatography-mass spectrometry (LC-MS). The presence of mass shifts corresponding to the incorporated AzNAM-ME probe in the muropeptide spectra confirms successful labeling.[5]
Visualizations
Caption: Metabolic pathway of this compound (NAM-ME) incorporation.
Caption: Workflow for peptidoglycan labeling and analysis using NAM-ME probes.
References
- 1. N-Acetylmuramic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]
- 4. US20180298061A1 - Synthetic n-acetyl-muramic acid derivatives and uses thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. (2021) | Ashley R Brown | 18 Citations [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-Acetylmuramic Acid Methyl Ester in Studying Peptidoglycan Recycling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidoglycan (PG) is an essential component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic stress. The dynamic remodeling of PG during bacterial growth and division, known as peptidoglycan recycling, is a crucial metabolic process. In Gram-negative bacteria such as Escherichia coli, a significant portion of the cell wall is broken down and its components are transported back into the cytoplasm to be reused in the synthesis of new PG.[1] This recycling pathway is a key target for the development of novel antimicrobial agents.
N-Acetylmuramic acid (NAM) is a central building block of PG.[2][3] The study of its recycling has been significantly advanced by the use of bioorthogonal probes. N-Acetylmuramic Acid Methyl Ester (NAM-Me) has emerged as a superior tool for these investigations. By masking the polar carboxylic acid group with a methyl ester, the molecule's permeability across the bacterial membrane is enhanced, leading to more efficient intracellular delivery.[4][5] Once inside the cytoplasm, endogenous bacterial esterases hydrolyze the methyl ester, releasing the NAM analog for incorporation into the PG biosynthetic and recycling pathways.[4][6] This increased efficiency allows for more sensitive detection and analysis of PG dynamics.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of peptidoglycan recycling pathways.
Key Applications
-
Metabolic Labeling and Visualization of Peptidoglycan: Incorporation of bioorthogonally tagged NAM-Me analogs (e.g., with azide (B81097) or alkyne handles) into the cell wall allows for subsequent fluorescent labeling via click chemistry, enabling visualization of PG synthesis and remodeling.[7][8]
-
Elucidation of Peptidoglycan Recycling Pathways: Tracing the fate of labeled NAM-Me provides insights into the transport and processing of PG fragments, helping to identify and characterize the enzymes and transporters involved.
-
High-Throughput Screening for Antibiotic Discovery: The metabolic labeling approach can be adapted for high-throughput screening assays to identify compounds that inhibit PG recycling.
-
Comparative Studies of Bacterial Cell Wall Dynamics: The efficiency of NAM-Me probes facilitates the comparison of PG recycling in different bacterial species or under various growth conditions.
Quantitative Data Summary
The use of this compound offers a significant improvement in labeling efficiency compared to its free acid counterpart. This is primarily due to its enhanced ability to cross the bacterial cell membrane.
| Parameter | N-Acetylmuramic Acid (Free Acid) Probe | This compound Probe | Fold Improvement | Reference |
| Probe Utilization | Standard | ~10-fold higher | ~10x | [2][9] |
| Effective Concentration | Higher concentrations required | Effective at lower concentrations | - | [4] |
| Median Fluorescence Intensity (Flow Cytometry) | Lower | Statistically higher at 60 µM, 600 µM, and 6 mM | - | [10] |
Signaling Pathways and Experimental Workflows
Peptidoglycan Recycling Pathway in E. coli
The following diagram illustrates the key steps in the peptidoglycan recycling pathway in E. coli, where components of the old cell wall are broken down and re-utilized.
Caption: A simplified diagram of the peptidoglycan recycling pathway in E. coli.
Experimental Workflow for Metabolic Labeling and Visualization
This workflow outlines the process of using an azide-modified this compound probe to label and visualize bacterial peptidoglycan.
Caption: General workflow for metabolic labeling of peptidoglycan using NAM-Me probes.
Experimental Protocols
Protocol 1: Metabolic Labeling of E. coli with Azide-Modified NAM-Me
This protocol is adapted from methodologies described for monitoring probe incorporation.[10]
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth
-
Azide-modified this compound (Azide-NAM-Me)
-
96-well microplate
-
Plate reader capable of measuring optical density (OD600)
Procedure:
-
Prepare Bacterial Culture: Inoculate a starter culture of E. coli in LB broth and grow overnight at 37°C with shaking.
-
Prepare Probe dilutions: Prepare a serial dilution of Azide-NAM-Me in LB broth in a 96-well plate. Final concentrations should range from 60 µM to 6 mM. Include a no-probe control.
-
Inoculate Plate: Dilute the overnight culture to an OD600 of ~0.05 in fresh LB broth. Add 200 µL of the diluted culture to each well of the 96-well plate containing the probe dilutions.
-
Incubation and Monitoring: Incubate the plate at 37°C with shaking in a plate reader. Monitor bacterial growth by measuring the OD600 every 30 minutes for at least 6 hours.
-
Data Analysis: Plot the growth curves for each probe concentration. Successful incorporation will be indicated by normal or near-normal growth, as the probe is utilized in cell wall synthesis.
Protocol 2: Click Chemistry for Fluorescent Labeling of Peptidoglycan
This protocol provides a general framework for copper-catalyzed azide-alkyne cycloaddition (CuAAC) on bacterial cells.[7][11][12]
Materials:
-
Metabolically labeled bacterial cells (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Alkyne-fluorophore (e.g., Alexa Fluor 488 DIBO alkyne)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate (B8700270)
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation: Harvest 1 mL of the bacterial culture from Protocol 1 by centrifugation (e.g., 5000 x g for 5 minutes). Wash the cell pellet twice with 1 mL of ice-cold PBS.
-
Prepare Click Reaction Mix:
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 300 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 2.5 mM stock solution of the alkyne-fluorophore in DMSO or water.
-
-
Labeling Reaction:
-
Resuspend the washed cell pellet in 100 µL of PBS.
-
Add 10 µL of the 100 mM THPTA solution.
-
Add 10 µL of the 20 mM CuSO4 solution.
-
Add 20 µL of the 2.5 mM alkyne-fluorophore solution.
-
Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Washing: After incubation, wash the cells three times with 1 mL of PBS to remove unreacted reagents.
-
Analysis: The fluorescently labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Protocol 3: Analysis of Labeled Peptidoglycan Fragments by Mass Spectrometry
This protocol outlines the general steps for preparing and analyzing PG fragments to confirm probe incorporation.[4][13][14]
Materials:
-
Metabolically labeled bacterial cells
-
Tris-HCl buffer
-
Sodium dodecyl sulfate (SDS)
-
Muramidase (B13767233) (e.g., mutanolysin)
-
Sodium borohydride (B1222165)
-
Phosphoric acid
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Purification of Peptidoglycan:
-
Harvest a larger volume of labeled cells (e.g., 50 mL) by centrifugation.
-
Resuspend the pellet in Tris-HCl buffer and lyse the cells.
-
Treat with SDS to remove membranes and proteins, leaving the insoluble peptidoglycan sacculi.
-
Wash the sacculi extensively to remove SDS.
-
-
Enzymatic Digestion:
-
Resuspend the purified sacculi in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 5.5).
-
Add muramidase to digest the glycan strands into muropeptides.
-
Incubate overnight.
-
Heat-inactivate the enzyme.
-
-
Reduction of Muropeptides:
-
Adjust the pH to ~9.0 with borate (B1201080) buffer.
-
Reduce the muropeptides with sodium borohydride to prevent anomer separation during chromatography.
-
Quench the reaction by acidifying with phosphoric acid.
-
-
LC-MS Analysis:
-
Analyze the soluble muropeptide fragments by reverse-phase liquid chromatography coupled to a mass spectrometer.
-
The mass of the incorporated NAM-Me analog will be shifted compared to the native NAM, allowing for its identification and quantification.
-
Application in Drug Development
The methodologies described above can be adapted for the discovery of new antibiotics that target the peptidoglycan recycling pathway. For instance, a high-throughput screen could be designed where bacteria are incubated with Azide-NAM-Me and a library of potential inhibitor compounds. A decrease in the fluorescent signal after click chemistry, relative to a control, would indicate that the compound interferes with the uptake or incorporation of the NAM probe, and thus may be an inhibitor of the PG recycling pathway. This approach allows for the specific targeting of a crucial bacterial metabolic process that is absent in eukaryotes, making it a promising avenue for the development of new therapeutics.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Acetylmuramic acid - Wikipedia [en.wikipedia.org]
- 4. Towards an automated analysis of bacterial peptidoglycan structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. confluore.com.cn [confluore.com.cn]
- 8. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. (2021) | Ashley R Brown | 18 Citations [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. broadpharm.com [broadpharm.com]
- 12. interchim.fr [interchim.fr]
- 13. Semi-Quantitative Analysis of Peptidoglycan by Liquid Chromatography Mass Spectrometry and Bioinformatics [jove.com]
- 14. PGFinder, an Open-Source Software for Peptidoglycomics: The Structural Analysis of Bacterial Peptidoglycan by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunological Assays Using Cells Modified with N-Acetylmuramic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylmuramic acid (NAM) is a pivotal component of peptidoglycan (PGN), the major structural element of bacterial cell walls. The innate immune system has evolved to recognize NAM and its derivatives as pathogen-associated molecular patterns (PAMPs), triggering inflammatory responses. N-Acetylmuramic Acid Methyl Ester (NAM-ester) is a synthetic derivative of NAM where the carboxylic acid group is methylated. This modification enhances its ability to cross cellular membranes, making it a valuable tool for metabolic labeling of bacterial peptidoglycan.[1][2] Once inside a cell, cellular esterases can remove the methyl ester, releasing NAM to be incorporated into PGN biosynthesis pathways.[1][2]
These application notes provide a framework for utilizing NAM-ester to modify bacterial cells and subsequently use these modified cells or their components in immunological assays. The focus is on the activation of key innate immune signaling pathways, primarily through the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) receptor, which recognizes muramyl dipeptide (MDP), a derivative of NAM.[1][3][4][5] The protocols detailed below are designed to assess the immunostimulatory properties of NAM-ester modified bacterial components on immune cells, such as macrophages.
Key Signaling Pathways
The primary signaling pathway activated by NAM derivatives like muramyl dipeptide (MDP) is the NOD2 pathway, which culminates in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.
NOD2 Signaling Pathway
Muramyl dipeptide, a fragment of peptidoglycan containing N-acetylmuramic acid, is recognized in the cytoplasm of immune cells by the NOD2 receptor. This recognition event initiates a signaling cascade that leads to the activation of NF-κB.
Caption: NOD2 signaling pathway activated by MDP.
Experimental Workflow for Macrophage Stimulation
This workflow outlines the key steps for preparing NAM-ester modified bacteria and using them to stimulate macrophages for downstream analysis.
Caption: Workflow for macrophage stimulation assay.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the immunological effects of peptidoglycan derivatives on immune cells.
Table 1: Cytokine Secretion from Macrophages Stimulated with a NOD2 Agonist
| Time Point | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-8 (pg/mL) | IL-10 (pg/mL) |
| 0 hours | Not Detected | Not Detected | Not Detected | Not Detected |
| 6 hours | 1500 ± 200 | 500 ± 100 | 3000 ± 500 | Not Detected |
| 24 hours | 4000 ± 600 | 800 ± 150 | 8000 ± 1200 | 50 ± 10 |
| Data is hypothetical and based on trends observed in the literature. Macrophages were treated with 100 ng/mL of L-18 MDP, a NOD2 agonist.[6] |
Table 2: Fold Change in Serum Cytokine Levels in Mice after S. aureus Infection
| Cytokine | Fold Change in Nod2-/- mice vs. WT mice |
| TNF-α | 3.21 ± 0.7 |
| IFN-γ | 2.79 ± 0.73 |
| IL-2 | 2.60 ± 0.14 |
| Data from a study on the role of NOD2 in the immune response to S. aureus infection.[7] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacteria with this compound
Objective: To incorporate NAM-ester into the peptidoglycan of bacteria for use in immunological assays.
Materials:
-
Bacterial strain (e.g., E. coli)
-
Luria-Bertani (LB) broth
-
This compound (NAM-ester)
-
Fosfomycin (B1673569) (optional, to enhance incorporation)
-
Centrifuge and sterile tubes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Inoculate a starter culture of the chosen bacterial strain in LB broth and grow overnight at 37°C with shaking.
-
Dilute the overnight culture into fresh LB broth and grow to an optical density at 600 nm (OD600) of approximately 0.5.
-
Add NAM-ester to the bacterial culture to a final concentration of 1-5 mM. If using, add fosfomycin to a final concentration of 200 µg/mL to inhibit de novo peptidoglycan synthesis.
-
Incubate the culture for an additional 2-4 hours at 37°C with shaking to allow for metabolic incorporation of the NAM-ester.
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes.
-
Wash the bacterial pellet twice with sterile PBS to remove any unincorporated NAM-ester.
-
The resulting bacterial pellet containing NAM-ester modified peptidoglycan can be used for macrophage stimulation or for the isolation of peptidoglycan.
Protocol 2: Macrophage Stimulation with NAM-ester Modified Bacteria or Peptidoglycan
Objective: To stimulate macrophages with NAM-ester modified bacterial components and assess the resulting cytokine production and signaling pathway activation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
NAM-ester labeled bacteria or isolated peptidoglycan
-
6-well or 24-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-8)
-
Antibodies for Western blotting (e.g., anti-phospho-p65, anti-p65, anti-β-actin)
Procedure:
-
Seed macrophages in tissue culture plates at a density of 5 x 105 cells/mL and allow them to adhere overnight.
-
Prepare a suspension of NAM-ester labeled bacteria or a solution of isolated peptidoglycan in complete cell culture medium at the desired concentration (e.g., 1-10 µg/mL of peptidoglycan).
-
Remove the culture medium from the macrophages and replace it with the medium containing the bacterial components. Include a negative control (medium only) and a positive control (e.g., 100 ng/mL LPS).
-
Incubate the cells for the desired time points (e.g., 4, 8, 24 hours) at 37°C in a 5% CO2 incubator.
-
For Cytokine Analysis (ELISA):
-
After incubation, carefully collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Store the supernatant at -80°C until analysis.
-
Quantify the concentration of secreted cytokines using commercially available ELISA kits according to the manufacturer's instructions.
-
-
For Signaling Pathway Analysis (Western Blot):
-
After incubation, wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Perform SDS-PAGE and Western blotting using antibodies specific for phosphorylated and total signaling proteins (e.g., p65 NF-κB) to assess pathway activation.
-
Conclusion
The use of this compound provides a powerful tool for investigating the immunological consequences of bacterial cell wall interactions with the innate immune system. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the signaling pathways and cellular responses initiated by these modified bacterial components. By employing these methods, scientists can gain valuable insights into host-pathogen interactions and the development of novel immunomodulatory therapeutics.
References
- 1. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Critical Role of NOD2 in Regulating the Immune Response to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Acetylmuramic Acid Methyl Ester as a Tool in Microbial Ecology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylmuramic acid (NAM) is a crucial component of peptidoglycan (PG), the essential structural polymer of the bacterial cell wall. The ability to visualize and track PG synthesis and remodeling is paramount for understanding bacterial growth, division, and interactions with the environment and host organisms. N-Acetylmuramic Acid Methyl Ester (NAM-ester) has emerged as a powerful chemical tool in microbial ecology, offering significant advantages for metabolic labeling of PG. By masking the carboxyl group of NAM as a methyl ester, this modified sugar exhibits enhanced cell permeability, leading to more efficient incorporation into the PG biosynthetic pathway. This allows for sensitive and robust tracking of bacterial cell wall dynamics. These application notes provide detailed protocols for the synthesis, metabolic labeling, and detection of NAM-ester probes, along with data supporting their utility.
Key Applications
-
Tracking Bacterial Growth and Division: Visualize sites of new cell wall synthesis to study bacterial morphogenesis and division.
-
Probing Peptidoglycan Dynamics: Monitor PG turnover and remodeling in response to environmental cues or antibiotic treatment.
-
Analyzing Microbial Interactions: Differentiate and track specific bacterial populations within complex microbial communities.
-
Screening for Novel Antimicrobials: Identify compounds that disrupt PG synthesis by monitoring the incorporation of NAM-ester probes.
-
Understanding Host-Pathogen Interactions: Observe changes in bacterial cell wall synthesis during infection.
Data Presentation
The use of NAM-ester significantly enhances the efficiency of metabolic labeling compared to its unesterified counterpart, N-Acetylmuramic acid (NAM). This is primarily attributed to the increased lipophilicity of the esterified form, which facilitates its transport across the bacterial cell membrane.
| Probe | Bacterium | Concentration | Median Fluorescence Intensity (Arbitrary Units) | Fold Improvement (NAM-ester vs. NAM) | Reference |
| Azide-NAM | E. coli | 6 mM | 6985 ± 2271 | - | [1] |
| Azide-NAM-ester | E. coli | 6 mM | 22964.5 ± 1639.8 | ~3.3 | [1] |
| Azide-NAM | E. coli | 600 µM | Below detection | - | [1] |
| Azide-NAM-ester | E. coli | 600 µM | Statistically significant signal | - | [1] |
| Azide-NAM | E. coli | 60 µM | Below detection | - | [1] |
| Azide-NAM-ester | E. coli | 60 µM | Statistically significant signal | - | [1] |
Table 1: Quantitative Comparison of Labeling Efficiency. This table summarizes the improved labeling efficiency of azide-modified this compound (Azide-NAM-ester) compared to Azide-NAM in E. coli. The data, derived from flow cytometry analysis, demonstrates a significantly higher fluorescence intensity at various concentrations, indicating more efficient probe incorporation.[1]
Experimental Protocols
Synthesis of 3-Azido-N-Acetylmuramic Acid Methyl Ester
This protocol describes a method for the synthesis of an azide-modified NAM-ester probe, a versatile tool for subsequent fluorescent labeling via click chemistry.
Materials:
-
N-Acetylmuramic acid
-
2-Azidoacetic acid N-hydroxysuccinimide (NHS) ester
-
Sodium carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
IRA H+ resin
Procedure:
-
Azide Installation: Dissolve N-Acetylmuramic acid in methanol. Add a solution of 2-azidoacetic acid NHS ester and sodium carbonate in methanol. Stir the reaction at room temperature.[2]
-
Esterification: After the reaction is complete (monitored by TLC or LC-MS), add IRA H+ resin to the mixture to catalyze the methylation of the carboxylic acid.[2]
-
Purification: Filter the resin and purify the resulting 3-azido-N-acetylmuramic acid methyl ester using silica (B1680970) gel chromatography.
Metabolic Labeling of E. coli with Azide-NAM-ester
This protocol outlines the procedure for metabolically incorporating the azide-functionalized NAM-ester into the peptidoglycan of Escherichia coli.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth or other suitable growth medium[3]
-
Azide-NAM-ester probe (from Protocol 1)
-
Fosfomycin (optional, for selection of recycling pathway mutants)
Procedure:
-
Bacterial Culture Preparation: Grow E. coli overnight at 37°C in LB broth with shaking.[3]
-
Subculturing: The next day, dilute the overnight culture into fresh LB medium to an OD₆₀₀ of ~0.05-0.1.
-
Probe Addition: When the culture reaches early to mid-logarithmic growth phase (OD₆₀₀ ≈ 0.2-0.4), add the Azide-NAM-ester probe to the culture. A concentration range of 60 µM to 6 mM can be tested, with 150 µM being a good starting point for detectable labeling.[1]
-
Incubation: Continue to incubate the culture with shaking for a desired period. For general labeling, 2-4 hours is sufficient. For pulse-chase experiments, shorter incubation times can be used.
-
Cell Harvesting: Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Washing: Wash the cell pellet twice with phosphate-buffered saline (PBS) to remove unincorporated probe. The cells are now ready for downstream applications such as click chemistry.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescent Labeling
This protocol describes the "click chemistry" reaction to attach a fluorescent alkyne dye to the azide-labeled peptidoglycan on the bacterial cell surface.
Materials:
-
Azide-labeled E. coli cells (from Protocol 2)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Click Chemistry Reagents:
-
Resuspend Cells: Resuspend the washed, azide-labeled bacterial pellet in PBS.
-
Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail by adding the following in order, vortexing briefly after each addition:
-
Bacterial cell suspension
-
Alkyne-dye solution (final concentration typically 25-100 µM)
-
CuSO₄:THPTA premix (prepare by mixing CuSO₄ and THPTA solutions at a 1:2 molar ratio a few minutes before adding to the reaction) to a final copper concentration of 0.5-1 mM.[4][5]
-
Sodium ascorbate solution (final concentration 2.5-5 mM).[4][5]
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Washing: Pellet the cells by centrifugation and wash three times with PBS to remove excess reagents. The fluorescently labeled cells are now ready for imaging.
Sample Preparation for Fluorescence Microscopy
This protocol details the preparation of labeled bacterial cells for visualization by fluorescence microscopy.
Materials:
-
Fluorescently labeled E. coli cells (from Protocol 3)
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
Procedure:
-
Prepare Agarose Pads: Prepare a 1% (w/v) agarose solution in PBS. Heat in a microwave until the agarose is completely dissolved. Pipette a small volume (~5 µL) onto a clean microscope slide and immediately place another slide on top to create a thin, flat agarose pad. Allow the pad to solidify.
-
Mounting Cells: Carefully remove the top slide. Pipette a small volume (1-2 µL) of the fluorescently labeled and washed bacterial cell suspension onto the center of the agarose pad.
-
Coverslip Application: Allow the liquid to absorb into the pad for a few minutes, then gently place a coverslip over the cells.
-
Imaging: The slide is now ready for imaging on a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Peptidoglycan Extraction and Analysis by Mass Spectrometry
This protocol provides a general workflow for the extraction of peptidoglycan and its analysis by mass spectrometry to confirm the incorporation of the NAM-ester probe.
Materials:
-
Metabolically labeled bacteria (from Protocol 2)
-
Boiling 4% Sodium dodecyl sulfate (SDS) solution
-
Muramidase (B13767233) (e.g., mutanolysin)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.5)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Phosphoric acid
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
Procedure:
-
Cell Lysis and PG Purification:
-
Enzymatic Digestion:
-
Reduction of Muropeptides:
-
LC-MS Analysis:
-
Chromatography: Separate the muropeptides using a C18 reverse-phase column on an HPLC system. A typical gradient would be a linear gradient of acetonitrile in water with 0.1% formic acid.[3][7]
-
Mass Spectrometry: Analyze the eluted muropeptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3][7]
-
Data Analysis: Identify muropeptides containing the incorporated NAM-ester probe by searching for the expected mass shift corresponding to the modification (e.g., azide-methyl group).
-
Visualizations
Caption: Metabolic pathway of Azide-NAM-ester incorporation.
Caption: Experimental workflow for NAM-ester labeling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. interchim.fr [interchim.fr]
- 3. Semi-Quantitative Analysis of Peptidoglycan by Liquid Chromatography Mass Spectrometry and Bioinformatics [jove.com]
- 4. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Lag Phase Is a Distinct Growth Phase That Prepares Bacteria for Exponential Growth and Involves Transient Metal Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards an automated analysis of bacterial peptidoglycan structure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Acetylmuramic Acid Methyl Ester
Welcome to the technical support center for the synthesis of N-Acetylmuramic Acid (NAM) Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: Why is the methyl ester of N-Acetylmuramic Acid synthesized?
A1: The methyl ester of N-Acetylmuramic Acid is synthesized for several key reasons. Primarily, masking the negatively charged carboxylic acid as a methyl ester increases the molecule's hydrophobicity. This modification can improve its ability to be transported across cell membranes, which is particularly useful for metabolic labeling studies of bacterial peptidoglycan.[1] Additionally, the methyl ester can serve as a protecting group during multi-step syntheses of more complex NAM derivatives and may offer increased stability compared to the free acid.
Q2: What are the common methods for the methylation of N-Acetylmuramic Acid?
A2: Common methods for the methylation of N-Acetylmuramic Acid include:
-
Acid-catalyzed esterification: Using an excess of methanol (B129727) with an acid catalyst, such as sulfuric acid or hydrochloric acid.
-
Use of an ion-exchange resin: A cation-exchange resin like IRA H+ can catalyze the esterification in methanol.[1]
-
Diazomethane (B1218177): This reagent reacts readily with carboxylic acids to form methyl esters with minimal side products. However, diazomethane is hazardous and requires special handling precautions.
Q3: What are the most significant challenges in the synthesis of N-Acetylmuramic Acid Methyl Ester?
A3: The most significant challenges include:
-
Side reactions: A primary concern is the unwanted methylation of the anomeric hydroxyl group (at the C1 position), which can form a methyl ether.[1]
-
Purification: Separating the desired methyl ester from the starting material (unreacted N-Acetylmuramic Acid), byproducts, and reagents can be difficult due to their similar polarities.
-
Protecting group strategy: The synthesis often requires the use of protecting groups for the hydroxyl and amino functionalities, which adds complexity to the overall synthetic route.
Q4: How can the progress of the methylation reaction be monitored?
A4: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to a spot of the starting material (N-Acetylmuramic Acid). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. The use of a stain, such as p-anisaldehyde, can help visualize the spots.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Methyl Ester
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The reaction has not reached completion. Extend the reaction time and continue to monitor by TLC. For acid-catalyzed reactions, ensure a sufficient excess of methanol is used to drive the equilibrium towards the product. |
| Ineffective Catalyst | The acid catalyst may be old or inactive. Use a fresh batch of catalyst. For ion-exchange resins, ensure they are properly activated and dried before use. |
| Presence of Water | Water can hydrolyze the ester back to the carboxylic acid, especially under acidic conditions. Ensure all glassware is dry and use anhydrous solvents. |
| Degradation of Starting Material | Harsh reaction conditions (e.g., high temperatures or strong acid concentrations) can lead to the degradation of the carbohydrate. Consider using milder conditions, such as a lower temperature for a longer duration. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Suggested Solution |
| Side Reaction: Anomeric Methylation | The anomeric hydroxyl group has been methylated in addition to the carboxylic acid. This is more likely with prolonged reaction times.[1] It is crucial to carefully monitor the reaction by TLC and stop it once the starting material is consumed. Purification by silica (B1680970) gel chromatography may be required to separate the desired product from the di-methylated byproduct. |
| Residual Starting Material | The reaction was incomplete. If the starting material is difficult to separate from the product, consider driving the reaction to completion or using a different purification strategy, such as ion-exchange chromatography. |
| Byproducts from Protecting Groups | If the synthesis involves protecting groups, their removal may not have been complete, or byproducts from the deprotection step may be present. Ensure the deprotection step goes to completion and that the workup effectively removes all related impurities. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Byproducts | The desired methyl ester and certain byproducts (e.g., the anomeric methyl ether) may have very similar polarities, making separation by silica gel chromatography challenging. Try using a different solvent system for chromatography or consider a different purification technique like preparative HPLC. |
| Product is Water-Soluble | If the product has a high affinity for water, it may be lost during aqueous workup steps. Minimize the volume of water used and consider back-extracting the aqueous layers with an organic solvent. |
| Co-elution with Reagents | Some reagents, like N-hydroxysuccinimide (NHS) if used in a preceding step, can be difficult to remove.[1] Using alternatives like ethylcarbodiimide hydrochloride (EDC-HCl) may be beneficial.[1] Thoroughly washing the organic layer during workup can help remove water-soluble impurities. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Methyl Esterification of N-Acetylmuramic Acid Derivatives
| Method | Reagent(s) | Solvent | Temperature | Typical Reaction Time |
| Ion-Exchange Resin | IRA H+ Resin | Methanol | Room Temperature | 4 - 12 hours |
| Acid Catalysis | H₂SO₄ or HCl (catalytic) | Methanol | Reflux (approx. 65°C) | 2 - 8 hours |
| Diazomethane | Diazomethane (in ether) | Diethyl Ether / Methanol | 0°C to Room Temp. | 1 - 4 hours |
Table 2: Reported Yields for Synthesis of N-Acetylmuramic Acid Derivatives
| Synthetic Step | Product | Reported Yield |
| Cbz Protection of Glucosamine | Cbz-protected glucosamine | 80% |
| Benzyl Glycoside Formation | Benzyl glycoside of Cbz-protected glucosamine | 57% (over 2 steps) |
| Lactic Acid Moiety Installation | Cbz-protected NAM precursor | 69% |
| Hydrogenation (Cbz deprotection) | 2-amino muramic acid | 77% |
| Late-stage Methylation (Azide NAM) | Azide NAM methyl ester | Not specified |
Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method.
Experimental Protocols
Protocol 1: Methyl Esterification using IRA H+ Resin
-
Preparation: Suspend N-Acetylmuramic Acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Add activated IRA H+ resin (a strong cation-exchange resin) to the suspension. The amount of resin can vary, but a catalytic amount (e.g., 0.2 equivalents by weight) is a good starting point.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, filter off the resin and wash it with methanol.
-
Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Methyl Esterification using Acid Catalysis
-
Preparation: Dissolve N-Acetylmuramic Acid (1 equivalent) in a large excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain this temperature. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a base, such as sodium bicarbonate, until the solution is neutral.
-
Purification: Filter the mixture to remove any salts and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Mandatory Visualizations
References
Technical Support Center: Optimizing N-Acetylmuramic Acid Methyl Ester Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-Acetylmuramic Acid Methyl Ester.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: A common strategy involves the late-stage methylation of a protected N-Acetylmuramic Acid (NAM) precursor. One reported method utilizes an ion-exchange resin, such as IRA H+ resin, in methanol (B129727) to catalyze the esterification of the carboxylic acid group. The reaction is typically performed at room temperature or elevated temperatures (e.g., 60 °C), with careful monitoring to prevent side reactions.[1] Another approach involves the alkylation of a protected N-acetylglucosamine derivative with a lactate--equivalent, followed by deprotection steps.
Q2: What are the critical parameters to control during the methylation reaction?
A2: Careful monitoring of the reaction time is crucial. Prolonged reaction times can lead to the undesirable formation of a methyl ether at the anomeric (C1) hydroxyl group, in addition to the desired methyl ester.[1] Temperature is another key parameter; while some procedures are performed at room temperature, others may require heating to achieve a reasonable reaction rate.
Q3: What types of impurities can be expected from the synthesis?
A3: Potential impurities include unreacted starting material, byproducts from side reactions such as the C1-methyl ether, and residual reagents from previous steps. For instance, if N-hydroxysuccinimide (NHS) esters are used in preceding steps, residual NHS can be difficult to separate from the final product.[1] The hydrolyzed carboxylic acid form of the product can also be present if the methyl ester is exposed to non-neutral pH during workup or storage.[2]
Q4: What are the recommended storage conditions for this compound?
A4: To prevent hydrolysis of the methyl ester, it is recommended to store the compound in a desiccated environment at -20°C or lower.[2][3] For experimental use, it is advisable to prepare fresh solutions and avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Methyl Ester | Incomplete reaction. | - Increase reaction time, but monitor closely for side products. - Increase reaction temperature. - Ensure the catalytic resin is active. |
| Poor solubility of the starting material. | - Use a co-solvent to improve solubility. | |
| Hydrolysis of the methyl ester during workup. | - Ensure all workup steps are performed under neutral or slightly acidic conditions. - Use anhydrous solvents where possible. | |
| Presence of a Significant Side Product | Formation of C1-methyl ether due to over-reaction.[1] | - Reduce the reaction time and monitor the reaction progress carefully by TLC or LC-MS. - Perform the reaction at a lower temperature. |
| Incomplete deprotection from previous steps. | - Review and optimize the deprotection protocol for the preceding steps. | |
| Difficulty in Purifying the Final Product | Residual NHS from a previous coupling step is present.[1] | - Consider using alternative coupling reagents such as EDC-HCl to avoid NHS contamination.[1] - Optimize chromatographic separation conditions. |
| Co-elution of the product with impurities. | - Employ a different purification technique (e.g., ion-exchange chromatography if the impurities have a different charge profile). - Adjust the gradient in reverse-phase HPLC for better separation. | |
| Irreproducible Results | Degradation of the substrate or reagents. | - Store the starting materials and the final product under the recommended desiccated and cold conditions.[2] - Prepare fresh solutions for each experiment.[2] |
| Variations in reaction conditions. | - Precisely control reaction time, temperature, and stoichiometry in each experiment. |
Experimental Protocols
Protocol 1: Methylation of N-Acetylmuramic Acid using IRA H+ Resin
This protocol is adapted from a late-stage methylation procedure for NAM derivatives.[1]
-
Preparation: Dissolve the N-Acetylmuramic Acid precursor in anhydrous methanol.
-
Reaction: Add IRA H+ resin to the solution. The reaction can be stirred at room temperature or heated to 60°C to increase the rate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). It is critical to stop the reaction once the starting material is consumed to avoid the formation of the C1-methyl ether byproduct.[1]
-
Workup: Once the reaction is complete, filter off the resin and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica (B1680970) gel to obtain the pure this compound.
Protocol 2: Purification by Preparative RP-HPLC
This is a general protocol for the purification of peptide-like molecules and can be adapted for this compound.[4]
-
Column: C18, 10 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Preparation: Dissolve the crude product in a minimal amount of Mobile Phase A. Filter the sample through a 0.45 µm filter.
-
Gradient Elution: Equilibrate the column with 5% Mobile Phase B. Inject the sample and run a linear gradient (e.g., 5% to 50% Mobile Phase B over 30 minutes).
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis: Analyze the purity of the collected fractions.
-
Post-Processing: Pool the pure fractions and remove the solvent by lyophilization.
Data Presentation
Table 1: Summary of Reaction Conditions for Related Syntheses
| Reaction Step | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Alkylation | (±)-2-chloropropionic acid, NaH | Dioxane | 45 to 90 | 3 h | 64 | [5] |
| Methylation | IRA H+ resin | Methanol | 60 | - | 58 | [1] |
| Deprotection | 0.5 M NaOMe, then IRA H+ resin | Methanol | Room Temp | 4 h | 92 | [6] |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - An efficient synthesis of 1,6-anhydro-N-acetylmuramic acid from N-acetylglucosamine [beilstein-journals.org]
- 6. US20180298061A1 - Synthetic n-acetyl-muramic acid derivatives and uses thereof - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Incorporation of N-Acetylmuramic Acid Methyl Ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with the metabolic incorporation of N-Acetylmuramic Acid Methyl Ester (NAM-Me) in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (NAM-Me) expected to have better incorporation than N-Acetylmuramic Acid (NAM)?
A1: The methyl ester modification on the carboxylic acid of NAM serves to mask the negative charge of the molecule.[1][2] This increased neutrality is believed to facilitate more efficient transport across the bacterial cell membrane, which is a significant barrier for polar and charged molecules.[1] Studies have shown a substantial improvement in the utilization of NAM-Me probes compared to their free-acid counterparts, in some cases up to 10-fold.[1][3]
Q2: How is the methyl ester group removed inside the bacterium to allow for incorporation into the peptidoglycan?
A2: Bacteria possess cytoplasmic esterases that are capable of hydrolyzing the methyl ester, reverting the NAM-Me probe back to its active NAM form.[1] Once de-esterified, the NAM probe can enter the standard peptidoglycan biosynthesis pathway, be converted to the corresponding UDP-NAM building block, and subsequently incorporated into the cell wall.[1]
Q3: Does the bacterial species I'm working with matter for NAM-Me incorporation?
A3: Yes, the bacterial species is a critical factor. While model organisms like E. coli have been shown to effectively process NAM-Me, the presence and efficiency of the necessary transporters and cytoplasmic esterases can vary between different bacterial species.[1] Some species may lack the specific enzymes required to remove the methyl group, leading to poor or no incorporation.
Q4: What is the typical concentration range for NAM-Me in metabolic labeling experiments?
A4: The optimal concentration can vary depending on the bacterial species and the specific NAM-Me derivative being used (e.g., with an azide (B81097) or alkyne handle). For E. coli, concentrations for azide-modified NAM-Me (AzNAM-Me) have been effective at 150 µM, while alkyne-modified NAM-Me (AlkNAM-Me) required concentrations of 600 µM or higher for efficient incorporation.[1] It is recommended to perform a concentration titration to determine the optimal concentration for your specific experimental setup.
Q5: How can I confirm that the NAM-Me has been successfully incorporated into the peptidoglycan?
A5: Successful incorporation can be confirmed using several methods. A common and definitive method is mass spectrometry analysis of digested peptidoglycan fragments (muropeptides).[1][4][5] This allows for the direct detection of the modified NAM residue within the peptidoglycan structure.[6] If the NAM-Me probe contains a bioorthogonal handle (e.g., azide or alkyne), incorporation can be visualized using fluorescence microscopy after performing a click chemistry reaction with a corresponding fluorescent reporter.[1]
Troubleshooting Guide
Issue: Low or no detectable incorporation of this compound.
| Potential Cause | Troubleshooting Steps |
| Bacterial Species Specificity | 1. Verify Esterase Activity: Test for the presence of esterase activity in your bacterial strain using a general esterase substrate. If activity is low or absent, consider genetically engineering the strain to express a suitable esterase. 2. Investigate Transporter Systems: Research the known sugar transport systems in your bacterium of interest. Some bacteria may lack efficient transporters for NAM or its derivatives. |
| Suboptimal Probe Concentration | 1. Perform a Concentration Titration: Test a range of NAM-Me concentrations (e.g., from 50 µM to 1 mM) to identify the optimal concentration for your bacterial species and experimental conditions. 2. Increase Incubation Time: Extend the incubation period to allow for greater uptake and incorporation of the probe. Monitor for any potential toxicity at higher concentrations and longer incubation times. |
| Inefficient Deprotection | 1. Check for Competing Esterase Substrates: Ensure the growth medium does not contain high concentrations of other esters that could compete for the bacterial esterases. 2. Use Cell Lysates for In Vitro Testing: Perform an in vitro assay with cell lysates from your bacterial strain and the NAM-Me probe to directly assess the efficiency of methyl ester cleavage. |
| Issues with Downstream Detection | 1. Optimize Click Chemistry Reaction: If using a bioorthogonal probe, ensure that the click chemistry reaction conditions (catalyst, ligands, temperature, and time) are optimized for your specific probe and reporter molecule. 2. Validate Mass Spectrometry Protocol: For mass spectrometry analysis, confirm that the peptidoglycan isolation and digestion protocols are efficient and that the mass spectrometer is calibrated to detect the expected mass shift of the modified muropeptides.[5] |
Quantitative Data
Table 1: Comparison of Incorporation Efficiency between NAM and NAM-Me Derivatives in E. coli
| Compound | Minimum Concentration for Incorporation | Relative Improvement |
| Azide-NAM (AzNAM) | Not observed at 150 µM | - |
| Azide-NAM Methyl Ester (AzNAM-Me) | 150 µM[1] | >10-fold (compared to parent compound)[1][3] |
| Alkyne-NAM (AlkNAM) | 1500 µM[1] | - |
| Alkyne-NAM Methyl Ester (AlkNAM-Me) | 600 µM[1] | ~2.5-fold (based on concentration) |
Experimental Protocols
Protocol 1: Metabolic Labeling of E. coli with NAM-Me
-
Bacterial Culture Preparation: Grow E. coli in your desired growth medium to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Probe Addition: Add the NAM-Me probe (e.g., AzNAM-Me or AlkNAM-Me) to the bacterial culture to the desired final concentration (e.g., 150 µM for AzNAM-Me, 600 µM for AlkNAM-Me).
-
Incubation: Continue to incubate the culture under normal growth conditions for a set period, typically for 1-3 hours, to allow for metabolic incorporation.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Washing: Wash the cell pellet with phosphate-buffered saline (PBS) to remove any unincorporated probe.
-
Downstream Analysis: The labeled cells are now ready for downstream applications such as click chemistry for fluorescence imaging or peptidoglycan isolation for mass spectrometry analysis.
Protocol 2: Confirmation of NAM-Me Incorporation by Mass Spectrometry
-
Peptidoglycan Isolation: From the labeled bacterial cell pellet, isolate the crude peptidoglycan sacculi. This typically involves boiling the cells in a sodium dodecyl sulfate (B86663) (SDS) solution to remove membranes and cytoplasmic contents, followed by extensive washing.[5]
-
Enzymatic Digestion: Resuspend the purified sacculi in a suitable buffer and digest the peptidoglycan with an enzyme such as lysozyme (B549824) or mutanolysin to generate soluble muropeptides.[1]
-
Reduction of Muropeptides: Reduce the muropeptides with sodium borohydride (B1222165) to prevent the formation of anomers at the reducing end of N-acetylmuramic acid.
-
Desalting: Desalt the digested muropeptide sample using a C18 solid-phase extraction cartridge or a similar method.
-
LC-MS/MS Analysis: Analyze the desalted muropeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7]
-
Data Analysis: Search the resulting mass spectrometry data for the expected mass of the muropeptide containing the incorporated NAM-Me derivative. The fragmentation pattern in the MS/MS spectra can be used to confirm the identity of the modified muropeptide.[6]
Visualizations
Caption: Metabolic pathway of this compound incorporation.
Caption: Troubleshooting workflow for poor NAM-Me incorporation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Acetylmuramic acid - Wikipedia [en.wikipedia.org]
- 3. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. (2021) | Ashley R Brown | 18 Citations [scispace.com]
- 4. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards an automated analysis of bacterial peptidoglycan structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in N-Acetylmuramic Acid Methyl Ester labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Acetylmuramic Acid (NAM) Methyl Ester labeling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My N-Acetylmuramic Acid Methyl Ester labeling reaction has a very low yield. What are the common causes and how can I improve it?
Low yield in NAM methyl ester labeling can stem from several factors, ranging from reaction conditions to reagent quality. Below are common causes and troubleshooting steps:
-
Incomplete Reaction: The esterification reaction may not have gone to completion.
-
Solution: Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or Mass Spectrometry.
-
-
Side Reactions: A significant side reaction to be aware of is the methylation of the anomeric hemiacetal, which converts the C1 hydroxyl group to a methyl ether.[1] This is more likely to occur with prolonged reaction times.[1]
-
Solution: Carefully monitor the methylation process to stop the reaction once the desired product is formed, preventing the formation of the anomeric methyl ether.[1]
-
-
Suboptimal Reagents or Catalysts: The quality of your NAM starting material, methylating agent, and catalyst are crucial.
-
Solution: Use high-purity reagents. If using a resin-based catalyst like IRA H+ resin, ensure it is properly activated and not expired.[1]
-
-
Difficult Purification: Residual reagents from previous steps, such as N-hydroxysuccinimide (NHS), can be difficult to separate from the final product and may interfere with downstream applications.[1]
-
Solution: Optimize your purification protocol. Using a methylation method that does not require NHS, such as direct esterification with an acid catalyst, can eliminate this issue.[1]
-
Q2: I am observing a side product in my reaction. How can I identify and minimize it?
The most common side product is the anomeric methyl ether, formed by methylation at the C1 hydroxyl group.[1]
-
Identification: This side product can be identified by NMR or Mass Spectrometry. In 1H NMR, you would expect to see a new singlet corresponding to the anomeric methoxy (B1213986) group.
-
Minimization: The key to minimizing this side product is to carefully control the reaction time. Set up small-scale time-course experiments to determine the optimal reaction time for maximizing your desired product while minimizing the formation of the anomeric ether.
Q3: Is methyl esterification of N-Acetylmuramic Acid necessary for cellular uptake?
While not strictly necessary, methyl esterification has been shown to significantly improve the efficiency of metabolic labeling. Masking the negative charge of the carboxylic acid on NAM with a methyl ester is favorable for transport across the bacterial cell membrane.[1] Bacterial esterases are capable of removing the methyl group intracellularly, allowing the NAM to be utilized in peptidoglycan biosynthesis.[1]
Q4: How does the labeling efficiency of NAM Methyl Ester compare to the un-esterified NAM?
Studies have shown a significant improvement in labeling efficiency with the methyl ester form. The use of NAM methyl ester probes can result in a 10-fold improvement in probe utilization.[1]
Data Presentation: Labeling Efficiency Comparison
The following table summarizes the comparison of labeling efficiency between Azido-NAM (AzNAM) and its methyl ester derivative (AzNAM methyl ester) using flow cytometry. The median fluorescence intensity is a measure of probe incorporation.
| Probe Concentration | AzNAM Median Fluorescence Intensity (Arbitrary Units) | AzNAM Methyl Ester Median Fluorescence Intensity (Arbitrary Units) | Statistical Significance |
| 6 mM | 6985 ± 2271 | 22964.5 ± 1639.8 | p < 0.0001 |
Data extracted from a study on E. coli labeling and presented for comparative purposes.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the methyl esterification of N-Acetylmuramic Acid (or its derivatives) using an acid catalyst resin.
Materials:
-
N-Acetylmuramic Acid (or a functionalized derivative, e.g., Azido-NAM)
-
Methanol (MeOH), anhydrous
-
IRA H+ resin (or a similar acidic resin)
-
Inert gas (Nitrogen or Argon)
-
Reaction flask
-
Stir plate and stir bar
-
TLC plates and appropriate solvent system for monitoring
-
Purification system (e.g., flash chromatography)
Procedure:
-
Reaction Setup: In a clean, dry reaction flask under an inert atmosphere, dissolve the N-Acetylmuramic Acid derivative in anhydrous methanol.
-
Catalyst Addition: Add the IRA H+ resin to the solution. The amount of resin should be catalytic, typically 10-20% by weight of the starting material.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC. It is crucial to carefully monitor the reaction to avoid the formation of the anomeric methyl ether side product which can occur with extended reaction times.[1]
-
Workup: Once the reaction is complete (as determined by TLC), filter off the resin and wash it with a small amount of methanol.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by a suitable method, such as flash column chromatography, to obtain the pure this compound.
Visualizations
Experimental Workflow for NAM Methyl Ester Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low yields in NAM labeling.
Simplified Metabolic Pathway of NAM Methyl Ester Probe
Caption: Simplified pathway of NAM methyl ester uptake and incorporation.
References
Side reactions to avoid during N-Acetylmuramic Acid Methyl Ester synthesis
Welcome to the Technical Support Center for N-Acetylmuramic Acid (NAM) Methyl Ester Synthesis. This guide provides troubleshooting advice and detailed protocols to help you navigate common challenges and avoid side reactions during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows a low yield after methylation. What are the common causes and how can I improve it?
A1: Low yields in N-Acetylmuramic Acid (NAM) Methyl Ester synthesis can stem from several factors, primarily related to protecting group strategy and purification methods.
-
Protecting Group Strategy: The choice of protecting groups is critical. While various strategies exist, a combination of a Carboxybenzyl (Cbz) group for the 2-amino position and a benzylidene acetal (B89532) for the 4,6-hydroxyls has been shown to be effective. This strategy adds hydrophobicity, which simplifies purification by favoring recrystallization and precipitation over multiple chromatography steps, potentially leading to an overall yield of around 25% over five steps from D-(+)-glucosamine.[1]
-
Purification Losses: Difficult-to-remove reagents or byproducts can lead to significant material loss during purification. For instance, using N-hydroxysuccinimide (NHS) esters for amide couplings can result in residual NHS in the final product, which is challenging to separate.[1] Switching to coupling agents like ethylcarbodiimide hydrochloride (EDC-HCl) can circumvent this issue.[1]
Q2: I observe an unexpected singlet peak around 2.7 ppm in my 1H NMR spectrum after purification. What is this impurity?
A2: An unexpected singlet at this chemical shift often indicates residual N-hydroxysuccinimide (NHS) if you have used an NHS-activated ester in a preceding step (e.g., for functionalizing the 2-amino group).[1] This impurity is notoriously difficult to separate from the desired NAM derivative.
Solution:
-
Alternative Coupling Chemistry: To avoid this contamination, consider using alternative coupling reagents such as ethylcarbodiimide hydrochloride (EDC-HCl) for amide bond formation.[1]
-
Modified Purification: If you must use NHS esters, extensive purification, potentially involving multiple chromatographic steps or recrystallizations, may be necessary.
Q3: My primary side product seems to be a methylated derivative at a position other than the carboxylic acid. What is happening and how can I prevent it?
A3: This is a common side reaction during the methylation step. The most likely secondary methylation site is the anomeric C1 hydroxyl group, converting the hemiacetal into a methyl ether.[1] This occurs when the methylation reaction is allowed to proceed for too long.
Prevention Strategy:
-
Careful Monitoring: It is essential to monitor the reaction progress closely using an appropriate method like Thin-Layer Chromatography (TLC).
-
Controlled Reaction Time: Stop the reaction as soon as the starting material is consumed to minimize the formation of the C1-methylated byproduct. The reaction is typically catalyzed by an acidic resin (e.g., IRA H+ resin) at room temperature.[1]
Q4: I am struggling to choose between different protecting groups for the hydroxyl functions. Which ones are recommended?
A4: While masking polar groups can be a useful strategy, not all protecting groups are compatible with downstream biological applications if the synthesized probe is intended for metabolic labeling.
-
Acetate (B1210297) Protecting Groups: Acetate groups on the hydroxyls of the NAM sugar ring are generally not tolerated in bacterial systems. Studies have shown that many bacterial species, including E. coli, lack the specific esterases required to remove these acetate groups, preventing the unmasking and utilization of the NAM derivative.[1]
-
Methyl Ester: In contrast, masking the carboxylic acid as a methyl ester is well-tolerated. Bacterial esterases are capable of hydrolyzing the methyl ester, releasing the free carboxylic acid intracellularly and allowing the NAM derivative to be incorporated into the peptidoglycan biosynthesis pathway.[1]
Data Summary
Table 1: Comparison of Protecting Group & Coupling Agent Strategies
| Feature | Strategy 1 | Strategy 2 | Reference |
| 2-Amino Protecting Group | Carboxybenzyl (Cbz) | tert-Butyloxycarbonyl (Boc) | [1] |
| Purification Advantage | Increased hydrophobicity allows for recrystallization/precipitation, reducing column chromatography. | Standard chromatographic purification required. | [1] |
| Overall Yield Example | ~25% over 5 steps from D-(+)-glucosamine | Not specified, but may be lower due to more purification steps. | [1] |
| Coupling Agent | N-hydroxysuccinimide (NHS) ester | Ethylcarbodiimide hydrochloride (EDC-HCl) | [1] |
| Purification Issue | Residual NHS difficult to remove. | Cleaner reaction, easier purification. | [1] |
Visual Guides & Workflows
Reaction Pathway: Desired Esterification vs. Side Reaction
Caption: Main reaction pathway versus the common C1-etherification side reaction.
Troubleshooting Workflow for Low Product Purity
Caption: A logical workflow for troubleshooting common impurities.
Experimental Protocols
Protocol 1: Methyl Esterification of N-Acetylmuramic Acid
This protocol describes the late-stage methylation of a protected N-Acetylmuramic acid derivative using an ion-exchange resin.
Materials:
-
Protected N-Acetylmuramic Acid derivative
-
Anhydrous Methanol (B129727) (MeOH)
-
IRA H+ ion-exchange resin
-
Reaction vessel
-
Stirring apparatus
-
TLC plates and appropriate mobile phase for monitoring
Procedure:
-
Dissolve the protected N-Acetylmuramic Acid derivative in anhydrous methanol in a suitable reaction vessel.
-
Add the IRA H+ resin to the solution. The reaction is typically performed at room temperature (RT).[1]
-
Stir the reaction mixture and monitor its progress carefully using TLC. It is crucial to track the consumption of the starting material.
-
Crucial Step: As soon as the starting material is no longer visible on the TLC plate, stop the reaction immediately to prevent the formation of the C1-O-methyl ether side product.[1]
-
Quench the reaction by filtering off the resin.
-
Wash the resin with a small amount of methanol to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to yield the crude this compound derivative.
-
Proceed with purification (e.g., flash chromatography or recrystallization) to isolate the pure product.
Protocol 2: General Purification by Preparative RP-HPLC
This is a general protocol for purifying polar compounds like NAM derivatives and can be adapted based on the specific derivative's properties.
Equipment & Reagents:
-
Preparative HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Crude NAM Methyl Ester product.
-
Lyophilizer.
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal volume of Mobile Phase A or a compatible solvent mixture. Ensure the sample is fully dissolved. Filter the sample through a 0.45 µm filter to remove particulates.[2]
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5 column volumes.[2]
-
Injection and Elution: Inject the prepared sample onto the column. Elute the product using a linear gradient, for example, from 5% to 50% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC runs.[2]
-
Fraction Collection: Monitor the column effluent at an appropriate wavelength (e.g., 214 nm) and collect fractions corresponding to the main product peak.[2]
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Post-Processing: Pool the fractions that meet the desired purity level. Remove the acetonitrile and water, typically by lyophilization (freeze-drying), to obtain the final purified product as a solid.[2]
References
Technical Support Center: Purification of N-Acetylmuramic Acid Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Acetylmuramic Acid Methyl Ester.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process, offering potential causes and solutions in a question-and-answer format.
Problem: Low Yield After Purification
Q1: My final yield of this compound is significantly lower than expected after column chromatography. What are the possible reasons?
A1: Low recovery after column chromatography can stem from several factors:
-
Improper Stationary Phase Selection: The polarity of your silica (B1680970) or other stationary phase might be too strong, leading to irreversible binding of your polar compound.
-
Solution: Consider using a less polar stationary phase or deactivating the silica gel with a small percentage of a polar solvent like triethylamine (B128534) in your mobile phase.
-
Incorrect Mobile Phase Composition: If the mobile phase is not polar enough, your compound may not elute from the column. Conversely, if it is too polar, it may elute too quickly with impurities.
-
Solution: A systematic gradient elution, starting from a non-polar solvent and gradually increasing the polarity, can help in identifying the optimal solvent system for elution.
-
Sample Precipitation on the Column: The compound may have precipitated at the top of the column upon loading, especially if the loading solvent is different from the initial mobile phase.
-
Solution: Ensure your crude sample is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column.
-
Degradation on the Column: this compound can be sensitive to acidic or basic conditions. Residual acid or base on the stationary phase could cause degradation.
-
Solution: Use high-quality, neutral stationary phases. Pre-washing the column with the mobile phase can also help neutralize it.
Problem: Persistent Impurities in the Final Product
Q2: After purification, I still observe significant impurities in my NMR or LC-MS analysis. How can I improve the purity?
A2: Persistent impurities often co-elute with the desired product due to similar chemical properties. Here are some strategies to enhance purity:
-
Optimize Chromatographic Conditions:
-
Change the Solvent System: Altering the solvents in your mobile phase can change the selectivity of the separation.
-
Employ a Different Chromatographic Technique: If silica gel chromatography is insufficient, consider reversed-phase chromatography (like C18), which separates compounds based on hydrophobicity rather than polarity.[1] Ion-exchange chromatography could also be an option to remove charged impurities.[1]
-
-
Recrystallization: This can be a powerful technique for removing minor impurities.[1][2] Finding a suitable solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at low temperatures, is key.
-
Identify the Impurity: Knowing the structure of the impurity can guide the choice of purification method. For instance, if the impurity is a starting material, you can tailor the purification to remove it specifically. A common impurity in similar syntheses can be residual N-hydroxysuccinimide (NHS) if it was used in a preceding reaction step, which can be difficult to separate.[3]
Problem: Product Degradation During Purification
Q3: I suspect my this compound is degrading during the purification process. What could be causing this and how can I prevent it?
A3: The ester and other functional groups in this compound can be labile under certain conditions.
-
Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.[4]
-
Solution: Ensure all solvents and materials are neutral. If acidic or basic reagents are used in the synthesis, they must be thoroughly quenched and removed before purification. Avoid prolonged exposure to protic solvents.
-
-
Anomerization: The anomeric center can be susceptible to epimerization.
-
Solution: Maintain neutral pH and moderate temperatures throughout the purification process.
-
-
Oxidation: While less common, oxidation of the hydroxyl groups is a possibility.
-
Solution: Use degassed solvents and consider performing the purification under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification techniques for crude this compound?
A1: A common starting point is flash column chromatography on silica gel.[5] Given the polarity of the molecule, a polar mobile phase will be required. A gradient elution from a less polar solvent system (e.g., dichloromethane) to a more polar one (e.g., methanol (B129727)/dichloromethane (B109758) mixture) is advisable.
Q2: Can I use High-Performance Liquid Chromatography (HPLC) for the final purification step?
A2: Yes, preparative HPLC is an excellent method for achieving high purity (>98%).[1] Reversed-phase HPLC (e.g., using a C18 column) with a water/acetonitrile or water/methanol gradient containing a small amount of a modifier like formic acid or trifluoroacetic acid is a common choice for polar molecules.
Q3: What should I consider when developing a recrystallization protocol?
A3: The key is to find a suitable solvent system.[6] You can start by testing the solubility of your crude product in a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, and water). A good recrystallization solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.
Q4: How can I monitor the success of my purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. For analyzing the purity of the final product, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is a highly sensitive method.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure and assessing the purity of the final compound.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Principle | Typical Purity | Throughput | Key Considerations |
| Flash Column Chromatography | Adsorption (Polarity) | 85-95% | High | Good for initial cleanup of large quantities.[5] |
| Preparative HPLC | Partition (Hydrophobicity) | >98% | Low to Medium | Excellent for high-purity final product.[1] |
| Recrystallization | Differential Solubility | >99% (if successful) | High | Highly dependent on finding the right solvent system.[1][2] |
| Ion-Exchange Chromatography | Charge | Variable | Medium | Useful for removing charged impurities.[1] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Column Packing: A glass column is dry-packed with silica gel, and then the packed column is flushed with the initial, least polar mobile phase.
-
Sample Preparation: The crude this compound is dissolved in a minimal amount of the mobile phase or a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder.
-
Loading: The dry-loaded sample is carefully added to the top of the packed column.
-
Elution: The mobile phase is passed through the column. A gradient elution is typically employed, starting with a low polarity solvent and gradually increasing the polarity (e.g., from 100% dichloromethane to a 10% methanol in dichloromethane mixture).
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure.
Protocol 2: General Procedure for Preparative Reversed-Phase HPLC (RP-HPLC)
-
System Preparation: The HPLC system is equipped with a preparative C18 column. The mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile) are prepared and degassed.
-
Sample Preparation: The partially purified this compound is dissolved in a small volume of the initial mobile phase composition. The solution is filtered through a 0.45 µm filter.
-
Injection and Elution: The sample is injected onto the column. A linear gradient is run (e.g., from 5% to 50% Mobile Phase B over 30 minutes) to elute the compound.
-
Fraction Collection: Fractions are collected based on the UV chromatogram signal corresponding to the product peak.
-
Purity Analysis: The collected fractions are analyzed by analytical HPLC-MS to determine their purity.
-
Post-Processing: Pure fractions are pooled, and the solvent is removed, typically by lyophilization (freeze-drying).
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. US20180298061A1 - Synthetic n-acetyl-muramic acid derivatives and uses thereof - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Analysis of N-acetylmuramic acid-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of N-acetylmuramic acid-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Enhancing the stability of N-Acetylmuramic Acid Methyl Ester in solution
Welcome to the Technical Support Center for N-Acetylmuramic Acid Methyl Ester (NAM-ME). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of NAM-ME in solution and to offer troubleshooting assistance for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound (NAM-ME) in aqueous solutions is primarily influenced by pH, temperature, and the presence of strong oxidizing agents. The methyl ester group is susceptible to hydrolysis, which is the main degradation pathway. This hydrolysis is catalyzed by both acidic and basic conditions, with the rate of degradation generally increasing at higher pH values and elevated temperatures.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability and longevity, NAM-ME should be stored as a lyophilized powder at -20°C or -80°C in a desiccated environment. When in solution, it is highly recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be prepared in an anhydrous aprotic solvent like DMSO, aliquoted into single-use volumes to minimize freeze-thaw cycles, and stored at -80°C. For aqueous buffers, short-term storage at 2-8°C for a few days may be acceptable if the pH is maintained in the slightly acidic to neutral range (pH 5-7), though stability should be verified for the specific experimental timeframe.
Q3: Which solvents and buffers are recommended for dissolving this compound?
A3: For creating stock solutions, anhydrous dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent. For aqueous working solutions, it is recommended to use buffers with a pH in the range of 5.0 to 7.0. Acetate and phosphate (B84403) buffers are commonly used. It is crucial to avoid highly acidic (pH < 4) or alkaline (pH > 8) buffers, as these conditions can significantly accelerate the hydrolysis of the methyl ester.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most effective method for monitoring the degradation of NAM-ME is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS).[1] A stability-indicating HPLC method can separate the intact NAM-ME from its primary degradation product, N-Acetylmuramic Acid (NAM), and other potential impurities. By quantifying the peak areas of NAM-ME and its degradation products over time, the rate of degradation under specific conditions can be determined.
Q5: What are the expected degradation products of this compound?
A5: The primary and most anticipated degradation product of NAM-ME in aqueous solution is N-Acetylmuramic Acid (NAM), formed through the hydrolysis of the methyl ester bond. Under more forceful degradation conditions, such as strong acid or base at high temperatures, further degradation of the N-acetylmuramic acid backbone could occur, but ester hydrolysis is the most common initial degradation pathway.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Rapid loss of compound activity or concentration in aqueous solution. | Ester hydrolysis due to inappropriate pH or high temperature. | - Verify Buffer pH: Ensure the pH of your solution is within the optimal range of 5.0-7.0 using a calibrated pH meter. - Control Temperature: Perform experiments at the lowest practical temperature. If possible, keep solutions on ice or at a controlled room temperature. - Use Fresh Solutions: Prepare aqueous solutions of NAM-ME immediately before use. Avoid storing aqueous solutions for extended periods. |
| Appearance of an unexpected peak in HPLC/LC-MS analysis with a mass corresponding to N-Acetylmuramic Acid. | Degradation of NAM-ME to its corresponding carboxylic acid via hydrolysis. | - Confirm Degradation: Use LC-MS to confirm the mass of the unexpected peak corresponds to N-Acetylmuramic Acid. - Optimize Conditions: If degradation is confirmed, refer to the stability data to select more appropriate buffer and temperature conditions for your experiment. Consider preparing stock solutions in anhydrous DMSO and diluting into aqueous buffer just prior to use. |
| Poor solubility of the compound in aqueous buffer. | The compound may have limited solubility in purely aqueous solutions. | - Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. - Gentle Warming/Sonication: Brief, gentle warming or sonication can aid in dissolution, but be cautious of potential degradation at elevated temperatures. |
| Inconsistent experimental results between batches or on different days. | Degradation of stock solutions or inconsistent solution preparation. | - Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. - Standardize Preparation: Ensure a consistent and documented procedure for preparing all solutions. - Perform Quality Control: Periodically check the purity of your stock solution by HPLC to ensure it has not degraded over time. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of NAM-ME under various stress conditions to understand its degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound (NAM-ME)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC grade water, methanol (B129727), and acetonitrile
-
Formic acid
-
pH meter
-
HPLC or UHPLC system with UV/PDA and Mass Spectrometry (MS) detectors
-
C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of NAM-ME at a concentration of 1 mg/mL in methanol.
-
Acid Hydrolysis:
-
Mix equal volumes of the NAM-ME stock solution and 0.1 M HCl in a vial.
-
Incubate the solution at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
Mix equal volumes of the NAM-ME stock solution and 0.1 M NaOH in a vial.
-
Incubate the solution at room temperature (25°C) for 30 minutes, 1, 2, and 4 hours.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.
-
Repeat the experiment with 1 M NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
Mix equal volumes of the NAM-ME stock solution and 3% H₂O₂ in a vial.
-
Incubate the solution at room temperature (25°C) for 2, 8, and 24 hours, protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of NAM-ME in a hot air oven at 80°C for 24 and 72 hours.
-
After exposure, dissolve the sample in methanol to a concentration of 1 mg/mL and then dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of NAM-ME (1 mg/mL in methanol) to a photostability chamber with a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.
-
A control sample should be kept in the dark at the same temperature.
-
After exposure, dilute the samples with the mobile phase for analysis.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC-MS method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-MS Method for this compound
Objective: To develop and validate an HPLC-MS method capable of separating and quantifying NAM-ME from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: UHPLC system with a PDA detector and a single quadrupole or tandem mass spectrometer.
-
Column: C18 reverse-phase column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 98 2 10.0 70 30 12.0 5 95 14.0 5 95 14.1 98 2 | 16.0 | 98 | 2 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
PDA Detection: 210 nm.
-
Mass Spectrometry (ESI - Positive Mode):
-
Scan Range: m/z 100-500.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM):
-
NAM-ME: Monitor for the [M+H]⁺ ion.
-
NAM (Degradation Product): Monitor for the [M+H]⁺ ion.
-
-
Sample Preparation: Dilute the samples from the forced degradation study (or other stability studies) with the initial mobile phase composition (98% A, 2% B) to a final concentration suitable for analysis (e.g., 10-100 µg/mL).
Data Analysis:
-
Identify the retention times of NAM-ME and its degradation products.
-
Calculate the percentage of degradation by comparing the peak area of NAM-ME in the stressed samples to that of an unstressed control sample.
-
Mass spectrometry data will help in confirming the identity of the degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Time | % Degradation of NAM-ME | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours at 60°C | ~15% | N-Acetylmuramic Acid |
| 0.1 M NaOH | 4 hours at 25°C | ~25% | N-Acetylmuramic Acid |
| 3% H₂O₂ | 24 hours at 25°C | < 5% | Minor unidentified peaks |
| Thermal | 72 hours at 80°C | < 2% | No significant degradation |
| Photolytic | ICH Q1B | < 2% | No significant degradation |
Note: The data presented in this table is hypothetical and serves as an example of expected outcomes from a forced degradation study. Actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Forced Degradation Experimental Workflow.
References
Preventing hydrolysis of N-Acetylmuramic Acid Methyl Ester during experiments
Welcome to the technical support center for N-Acetylmuramic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help ensure the stability of this compound by preventing its hydrolysis during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to hydrolysis?
A1: this compound is the methyl ester form of N-Acetylmuramic acid (NAM), a key component of the bacterial cell wall polymer, peptidoglycan.[1] Like all esters, it is susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond, reverting the molecule to its parent carboxylic acid (N-Acetylmuramic Acid) and methanol.[2][3] This reaction can be catalyzed by both acidic and basic conditions.[3][4]
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is the first line of defense against hydrolysis. To minimize degradation, this compound should be stored under anhydrous (dry) conditions at low temperatures. While specific stability data for this exact compound is limited, based on recommendations for structurally similar compounds like N-Acetylneuraminic acid methyl ester, the following storage conditions are advised:
-
Short-term storage: For daily use, store at 0 to 8 °C.[5]
-
Long-term storage: For maximum stability, store at ≤ -20°C.[6]
-
Stock Solutions: If you prepare stock solutions, it is best to use anhydrous solvents and store them at -80°C for up to 6 months.[7] For in-vivo experiments, it is recommended to prepare fresh solutions daily.[7]
Q3: What are the primary factors that can cause hydrolysis during my experiments?
A3: The three main factors that accelerate the rate of ester hydrolysis are:
-
Presence of Water: Water is a necessary reactant for hydrolysis. The use of anhydrous solvents and thoroughly dried glassware is critical.[8]
-
pH: Both acidic and basic conditions significantly catalyze the hydrolysis of esters.[3] Basic conditions, in particular, lead to a rapid, irreversible hydrolysis reaction known as saponification.[4][8]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[8] While heating may be necessary for your primary reaction, prolonged exposure should be minimized.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, focusing on preventing the primary side reaction: ester hydrolysis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ester hydrolysis (saponification): Presence of water in the reaction mixture. | Use anhydrous solvents and ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried).[8] Handle hygroscopic reagents under an inert atmosphere (e.g., argon or nitrogen).[8] |
| Incorrect base: Using a strong aqueous base. | If a base is required, use a non-aqueous, non-nucleophilic base. | |
| Product Contaminated with N-Acetylmuramic Acid | Hydrolysis during workup: Acidic or basic conditions in the presence of water during extraction or washing steps can hydrolyze the ester. | Carefully neutralize the reaction mixture to a pH of ~7 before any aqueous workup.[8][9] Use buffered solutions for washes where appropriate. |
| Hydrolysis during purification: The stationary phase in chromatography (e.g., standard silica (B1680970) gel) can be acidic. | Use deactivated or buffered silica gel for column chromatography.[9] Minimize the time the compound is on the column. | |
| Inconsistent Results Between Experiments | Variable storage of stock solutions: Storing stock solutions in solvents that are not anhydrous or at inappropriate temperatures. | Prepare fresh solutions for each experiment or store aliquots of stock solutions in an anhydrous solvent at -80°C.[7] |
| Atmospheric moisture: High humidity in the lab environment. | Use a glovebox or an inert atmosphere for sensitive reactions.[8] |
Factors Influencing Hydrolysis Rate
The following table summarizes the relative impact of key experimental parameters on the rate of hydrolysis of this compound. This is a qualitative guide based on general principles of ester chemistry.
| Parameter | Condition | Relative Rate of Hydrolysis | Recommendation |
| pH | Acidic (pH < 6) | Increases | Avoid acidic conditions, especially during workup.[8] |
| Neutral (pH ≈ 7) | Slowest Rate | Maintain near-neutral pH during workup and purification.[8][9] | |
| Basic (pH > 8) | Significantly Increases (Saponification) | Use non-aqueous bases if necessary and strictly exclude water.[8] | |
| Temperature | Low (0-25 °C) | Slow | Perform reactions at the lowest effective temperature. |
| Elevated (>50 °C) | Increases | Minimize heating time if required for the primary reaction.[8] | |
| Water Content | Anhydrous (<0.01%) | Very Slow | Use anhydrous solvents and dried glassware.[8] |
| Trace Water (>0.1%) | Moderate | Handle hygroscopic materials in a controlled environment.[8] | |
| Aqueous Solution | Fast | Avoid aqueous solutions unless hydrolysis is the intended reaction. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound Under Anhydrous Conditions
This protocol outlines a generalized procedure for a reaction, such as an acylation or glycosylation, where the stability of the methyl ester is critical.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., Dichloromethane, Acetonitrile, or THF)
-
Other reactants (ensure they are anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Flame-dried or oven-dried glassware
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution, prepared with de-gassed water if possible)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours or by flame-drying under vacuum. Allow to cool to room temperature under a stream of inert gas.
-
Reaction Setup: Assemble the glassware under a positive pressure of inert gas.
-
Reagent Addition: Dissolve this compound and other reactants in the chosen anhydrous solvent and add them to the reaction flask via a syringe or cannula.
-
Reaction Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to avoid unnecessarily long reaction times.
-
Workup - Neutralization: Upon completion, cool the reaction to 0°C. Carefully quench the reaction by adding a neutralizing agent. For example, if the reaction was run under slightly acidic conditions, slowly add a saturated sodium bicarbonate solution until the pH of the aqueous layer is ~7.
-
Extraction: Extract the product into a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Drying and Concentration: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (<40°C).
-
Purification: If purification by silica gel chromatography is necessary, consider using deactivated silica gel to minimize the risk of hydrolysis on the column.[9]
Visual Guides
Caption: A recommended experimental workflow designed to prevent the hydrolysis of this compound.
References
- 1. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. carbodiimide.com [carbodiimide.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. synthose.com [synthose.com]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Detection of N-Acetylmuramic Acid Methyl Ester by Mass Spectrometry
Welcome to the technical support center for the analysis of N-Acetylmuramic Acid Methyl Ester (NAM-ME) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the detection and quantification of this compound.
Issue 1: Low or No Signal Intensity of the Target Analyte
Possible Cause 1.1: Inefficient Ionization
-
Question: My NAM-ME peak is very weak or absent in the mass spectrum. What could be the cause?
-
Answer: N-Acetylmuramic acid and its derivatives can exhibit poor ionization efficiency, especially in complex biological matrices. In electrospray ionization (ESI), the protonated molecular ion at m/z 252 for the underivatized NAM can be barely detectable in bacterial hydrolysates due to the complexity of the sample matrix.[1] For the methyl ester, you may face similar challenges.
-
Troubleshooting Steps:
-
Optimize ESI Source Parameters: Adjust spray voltage, capillary temperature, and gas flow rates to enhance ionization.
-
Consider Derivatization: While you are analyzing the methyl ester, further derivatization can improve ionization efficiency. However, ensure the derivatization process itself is efficient and does not introduce artifacts.
-
Check Mobile Phase Composition: Ensure the mobile phase contains appropriate additives to promote ionization, such as 0.1% formic acid for positive ion mode.
-
-
Possible Cause 1.2: Sample Loss During Preparation
-
Question: I suspect I'm losing my sample during the extraction or cleanup process. How can I verify and prevent this?
-
Answer: Sample loss is a common issue, especially with multi-step protocols.
-
Troubleshooting Steps:
-
Incorporate an Internal Standard: Use a stable isotope-labeled internal standard of NAM-ME if available. This will help track and correct for sample loss during preparation and analysis.
-
Optimize Extraction: If using solid-phase extraction (SPE), ensure the cartridge type (e.g., mixed-mode cation exchange or reversed-phase C18) is appropriate for NAM-ME and that the wash and elution steps are optimized to prevent analyte loss.[2]
-
Evaluate Protein Precipitation: If using protein precipitation with a solvent like acetonitrile (B52724), be aware that this method can have lower recovery compared to SPE.[2]
-
-
Possible Cause 1.3: Inefficient Hydrolysis (if starting from peptidoglycan)
-
Question: I am hydrolyzing bacterial cell walls to release NAM before methylation, but my yields are low. How can I improve this?
-
Answer: Incomplete hydrolysis will result in low recovery of the target analyte.
-
Troubleshooting Steps:
-
Optimize Hydrolysis Conditions: Ensure the acid concentration (e.g., sulfuric acid) and hydrolysis time and temperature are sufficient to break down the peptidoglycan without degrading the NAM.[1]
-
Neutralization/Acid Removal: After hydrolysis, the acid must be removed. A common method is extraction with an organic base like N,N-dioctylmethylamine, which can be more effective than neutralization followed by desalting.[1][3]
-
-
Issue 2: Poor Chromatographic Peak Shape or Resolution
-
Question: My NAM-ME peak is broad, tailing, or co-eluting with other peaks. How can I improve the chromatography?
-
Answer: Poor peak shape can compromise quantification and identification.
-
Troubleshooting Steps:
-
Column Selection: For a polar molecule like NAM-ME, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and peak shape than a traditional reversed-phase column.[4]
-
Gradient Optimization: Adjust the gradient profile of your mobile phase. A slower, more shallow gradient around the elution time of your analyte can improve resolution.[4]
-
Check for Contamination: A dirty column or guard column can lead to poor peak shape. Flush the column according to the manufacturer's instructions.
-
Sample Overload: Injecting too much sample can cause peak fronting or broadening. Try injecting a smaller volume or diluting your sample.
-
-
Issue 3: Inaccurate Quantification and High Variability
-
Question: My quantitative results for NAM-ME are not reproducible. What are the likely sources of error?
-
Answer: High variability can stem from multiple points in the workflow.
-
Troubleshooting Steps:
-
Consistent Sample Preparation: Ensure that all samples, standards, and quality controls are treated identically throughout the entire process, from hydrolysis and derivatization to extraction.[5] Automation of sample preparation can reduce variability.[6]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of NAM-ME, leading to inaccurate quantification. Use a matrix-matched calibration curve or the standard addition method to assess and correct for matrix effects.[7] An internal standard is also crucial for mitigating this issue.
-
Derivatization Inconsistency: If performing methylation as part of the sample preparation, ensure the reaction conditions (temperature, time, reagent concentration) are tightly controlled to achieve consistent derivatization yields.[8] For example, one study found that methylation with anhydrous MeOH/acetyl chloride (25:4, v/v) for 1 hour at 70°C gave high yields for N-acetyl methyl esters of amino acids.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?
A1: For underivatized N-Acetylmuramic Acid, the protonated molecular ion [M+H]⁺ is observed at m/z 294. However, in complex samples, this can be difficult to detect.[1] For the methyl ester, you would expect the [M+H]⁺ ion at m/z 308. In tandem MS (MS/MS), characteristic product ions are used for identification and quantification. For underivatized muramic acid (after hydrolysis of the N-acetyl group), transitions like m/z 252 → 144 and m/z 252 → 126 are monitored.[1] You will need to determine the specific fragmentation pattern for NAM-ME on your instrument.
Q2: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for my analysis?
A2: Both techniques can be used, but they require different sample preparation.
-
GC-MS: This method requires derivatization to make the analyte volatile. This often involves methylation followed by acetylation or silylation. GC-MS can provide excellent separation and sensitivity.[5][9]
-
LC-MS: This is often preferred as it can analyze the native, underivatized molecule or its methyl ester directly in a liquid phase, simplifying sample preparation.[1] Techniques like HILIC-MS are well-suited for polar analytes like NAM-ME.[4] ESI-MS/MS with Multiple Reaction Monitoring (MRM) is a powerful approach for sensitive and selective quantification.[1]
Q3: What are the key fragment ions to monitor for this compound in MS/MS?
A3: The fragmentation of the peracetylated methyl ester of N-acetylmuramic acid derivatives often involves the splitting of the glycosidic bond and loss of the methyl lactate (B86563) group.[10] For esters in general, fragmentation often occurs next to the C=O group, leading to the loss of the alkoxy group (-OR).[11] The exact fragmentation pattern for your specific compound and instrument settings should be determined by infusing a pure standard and performing a product ion scan.
Q4: How can I confirm the identity of the NAM-ME peak in my chromatogram?
A4: Confirmation should be based on multiple criteria:
-
Retention Time: The retention time of the peak in your sample should match that of an authentic standard analyzed under the same conditions.
-
Mass-to-Charge Ratio: The m/z of the precursor ion should correspond to that of NAM-ME.
-
MS/MS Fragmentation Pattern: The product ion spectrum of the peak in your sample should match the fragmentation pattern of the authentic standard. The ratio of the quantifier and qualifier ion transitions should also be consistent.
Quantitative Data Summary
The following table summarizes quantitative parameters from various studies for the analysis of muramic acid and related compounds. Note that direct comparison is challenging due to different methodologies, matrices, and instrumentation.
| Analyte | Method | Matrix | Limit of Quantification (LOQ) / Detection Range | Reference |
| Muramic Acid | GC-MS | Septic Synovial Fluid | <250 - 1,700 ng/mL (detection range) | [9] |
| N-acetylmuramic acid | HILIC-MS | Bacterial Hydrolysate | 0.66–42.50 mg/L (calibration curve range) | [4] |
| Muramic acid | HILIC-MS | Bacterial Hydrolysate | 0.63–40.85 mg/L (calibration curve range) | [4] |
| N-acetylneuraminic acid | UPLC-MS/MS | Poultry Eggs | 18.0 pg on column (LOQ for a related sialic acid) | [7] |
| Fatty Acids (as methyl esters) | GC-MS/MS | Aqueous Samples | 0.003–0.72 µg/L (method detection limits for FAMEs) | [12] |
Experimental Protocols
Protocol 1: Sample Preparation from Bacterial Cells for LC-MS/MS Analysis
This protocol is a generalized procedure based on methods for analyzing bacterial cell wall components.[1][4][13]
-
Cell Harvesting:
-
Grow bacterial cultures to the desired optical density.
-
Harvest cells by centrifugation.
-
Wash the cell pellet extensively with ultrapure water to remove media components. Avoid vigorous vortexing to prevent premature cell lysis.[13]
-
Lyophilize the cell pellet to determine the dry cell weight.
-
-
Acid Hydrolysis:
-
To a known amount of dried cells, add 6 M HCl or 4 M H₂SO₄.
-
Incubate at 100°C for 4-6 hours to hydrolyze the peptidoglycan and release muramic acid and other components.
-
-
Acid Removal:
-
After hydrolysis, cool the sample.
-
If using HCl, evaporate the acid under a stream of nitrogen or in a vacuum centrifuge.
-
If using H₂SO₄, perform a liquid-liquid extraction with an organic base (e.g., N,N-dioctylmethylamine in an organic solvent) to remove the acid.[1]
-
-
Methyl Esterification:
-
To the dried hydrolysate, add a solution of anhydrous methanol (B129727) and acetyl chloride (e.g., 25:4 v/v).[8]
-
Incubate at 70°C for 1 hour.[8]
-
Dry the sample completely under nitrogen.
-
-
Final Sample Preparation:
-
Reconstitute the dried sample in the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid for HILIC).
-
Centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for NAM-ME analysis from bacterial cells.
Caption: Logic diagram for troubleshooting low signal issues.
References
- 1. Electrospray tandem mass spectrometry for analysis of native muramic acid in whole bacterial cell hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. mdpi.com [mdpi.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometric quantitation of muramic acid, a bacterial cell wall component, in septic synovial fluids [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Analysis of N-acetylmuramic acid-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Illuminating the Wall: A Comparative Guide to Confirming N-Acetylmuramic Acid Methyl Ester Incorporation into Peptidoglycan
For researchers, scientists, and drug development professionals, tracking the synthesis and modification of bacterial peptidoglycan (PG) is crucial for understanding bacterial growth, division, and the mechanisms of antibiotic action. Metabolic labeling using synthetic probes has emerged as a powerful tool in this endeavor. This guide provides an objective comparison of methods to confirm the incorporation of N-Acetylmuramic acid methyl ester (NAM-ester) into peptidoglycan, supported by experimental data and detailed protocols.
A key challenge in metabolic labeling is the efficient delivery of probes across the bacterial cell membrane. N-Acetylmuramic acid (NAM) is a cornerstone of the PG structure, making it an ideal target for labeling.[1] However, its polar nature can hinder its uptake. To overcome this, researchers have developed NAM-ester probes, where the carboxylic acid is masked as a methyl ester. This modification is proposed to increase cell permeability, with intracellular esterases subsequently cleaving the ester to release the active NAM probe for incorporation into the PG biosynthetic pathway.[2][3] This strategy has shown to achieve similar levels of cell wall labeling at significantly lower concentrations compared to the unesterified NAM probes.[2][3]
Comparative Analysis of Peptidoglycan Labeling Strategies
The incorporation of NAM-ester probes is often confirmed using "click chemistry," where a bioorthogonal handle on the NAM probe (e.g., an azide (B81097) or alkyne) reacts with a corresponding fluorescent reporter.[1][4] This approach offers high specificity and versatility. However, it is important to compare this method with other established techniques for labeling peptidoglycan to understand its advantages and limitations.
| Labeling Method | Principle | Advantages | Limitations | Typical Confirmation Methods |
| This compound (NAM-ester) Probes | Metabolic incorporation of a modified NAM precursor with a bioorthogonal handle (e.g., azide, alkyne). The methyl ester group enhances cell permeability.[2][3] | - Improved cell permeability and incorporation efficiency at lower concentrations.[2][3]- High specificity for newly synthesized PG.- Versatility of "click" chemistry for attaching various reporters.[4] | - Requires synthesis of the modified NAM probe.- Relies on intracellular esterase activity, which may vary between bacterial species.[2] | - Mass Spectrometry (MS) of digested muropeptides.[1][2]- Fluorescence Microscopy after click reaction.[1][2] |
| Fluorescent D-Amino Acids (FDAAs) | Direct incorporation of fluorescently labeled D-amino acids into the peptide side chains of peptidoglycan by transpeptidases.[5][6] | - Direct, one-step labeling in live cells.[5]- Broad applicability across diverse bacterial species.[5]- Enables real-time tracking of PG synthesis.[7] | - Potential for off-target labeling.[7]- Steric hindrance from the fluorophore might affect incorporation.- Signal is directly from the incorporated probe, limiting signal amplification. | - Fluorescence Microscopy of whole cells and isolated sacculi.[5]- Retention of fluorescence in isolated sacculi confirms covalent incorporation.[5] |
| Fluorescent Antibiotics (e.g., Vancomycin-FL) | Binding of a fluorescently labeled antibiotic to specific components of the peptidoglycan or its precursors (e.g., D-Ala-D-Ala moiety for vancomycin).[8] | - Targets specific structures within the PG.- Commercially available probes. | - Can perturb peptidoglycan synthesis, especially at higher concentrations.[8]- Binding may not be exclusively to newly synthesized PG.- Lower affinity compared to metabolic incorporation.[8] | - Fluorescence Microscopy.- Comparison of staining patterns at different concentrations and with non-binding control probes.[8] |
| Bioorthogonal D-Amino Acid Analogs | Metabolic incorporation of D-amino acid analogs containing bioorthogonal handles (e.g., azide, alkyne) followed by a click reaction with a reporter molecule.[9][10] | - High specificity and sensitivity due to the two-step labeling process.- Allows for "no-wash" labeling with fluorogenic probes.[9]- Copper-free click chemistry options are available for live-cell imaging.[9] | - Requires a two-step labeling procedure.- Synthesis of the D-amino acid analog is necessary. | - Fluorescence Microscopy after click reaction.- Mass Spectrometry of digested muropeptides.[10] |
Experimental Workflows and Protocols
Workflow for Confirming NAM-Ester Incorporation
The following diagram illustrates the general workflow for labeling bacterial peptidoglycan with a NAM-ester probe and confirming its incorporation.
Detailed Experimental Protocols
1. Metabolic Labeling of E. coli with Azide-Modified NAM-Ester
This protocol is adapted from methodologies described for metabolic labeling of bacterial peptidoglycan.[1][2]
-
Materials:
-
E. coli strain (e.g., DH5α)
-
Luria-Bertani (LB) broth
-
Azide-modified this compound (Az-NAM-ester)
-
Fluorescent alkyne probe (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge and tubes
-
-
Procedure:
-
Grow an overnight culture of E. coli in LB broth at 37°C with shaking.
-
Inoculate fresh LB broth with the overnight culture to an OD600 of ~0.05.
-
Grow the culture to an OD600 of ~0.2-0.3.
-
Add the Az-NAM-ester probe to the culture at a final concentration of 60 µM to 6 mM. A concentration of 150 µM has been shown to be effective for the methyl ester derivative.[2]
-
Continue to incubate the culture for a desired period (e.g., 1-6 hours) to allow for incorporation of the probe.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with cold PBS.
-
2. Click Chemistry for Fluorescent Labeling
-
Materials:
-
Labeled bacterial cells from the previous protocol
-
Fluorescent alkyne probe
-
PBS
-
-
Procedure:
-
Resuspend the washed cell pellet in PBS.
-
Add the fluorescent alkyne probe to a final concentration of 25-100 µM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Wash the cells twice with PBS to remove unreacted fluorescent probe.
-
The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
3. Confirmation by Mass Spectrometry
-
Materials:
-
Labeled bacterial cells
-
Boiling 4% SDS
-
HPLC system
-
Mass spectrometer
-
-
Procedure:
-
Isolate crude sacculi from the labeled cells by boiling in 4% SDS, followed by repeated washing with water to remove the detergent.
-
Digest the isolated sacculi with a muramidase (B13767233) such as lysozyme to generate soluble muropeptides.[2]
-
Separate the resulting muropeptides by reverse-phase HPLC.[11]
-
Analyze the collected fractions by high-resolution mass spectrometry to identify the muropeptide fragments containing the incorporated and modified NAM probe.[1][12] The expected mass shift corresponding to the NAM-ester probe confirms its incorporation.
-
Peptidoglycan Biosynthesis and NAM Incorporation Pathway
The following diagram illustrates the key steps in the peptidoglycan biosynthesis pathway, highlighting where the exogenous NAM-ester probe is incorporated.
Conclusion
Confirming the incorporation of this compound into peptidoglycan relies on a combination of metabolic labeling, bioorthogonal chemistry, and sensitive analytical techniques. The use of the methyl ester derivative offers an advantage in terms of cellular uptake, allowing for efficient labeling at lower concentrations.[2][3] While fluorescence microscopy provides excellent spatial information on the sites of new cell wall synthesis, mass spectrometry offers definitive proof of covalent incorporation into the peptidoglycan structure. The choice of labeling strategy will depend on the specific research question, the bacterial species under investigation, and the available instrumentation. For robust and reliable results, a multi-faceted approach combining both imaging and biochemical analysis is highly recommended.
References
- 1. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New fluorescent probes for visualizing peptidoglycan biosynthesis | Poster Board #342 - American Chemical Society [acs.digitellinc.com]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00086E [pubs.rsc.org]
- 11. Towards an automated analysis of bacterial peptidoglycan structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
A Comparative Guide to LC-MS/MS Methods for Validating N-Acetylmuramic Acid Methyl Ester Labeling in Bacteria
For researchers, scientists, and drug development professionals, the accurate validation of metabolic labeling is crucial for understanding bacterial cell wall biosynthesis and developing novel therapeutics. This guide provides a detailed comparison of two distinct Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) methodologies for the validation of N-Acetylmuramic Acid Methyl Ester (NAM-Me) labeling in bacterial peptidoglycan.
The primary method involves the direct analysis of enzymatically digested peptidoglycan to identify the incorporated NAM-Me probe. An alternative, more traditional approach relies on the acidic hydrolysis of the entire peptidoglycan structure to quantify the total amount of N-Acetylmuramic Acid (NAM). This guide presents the experimental protocols for both methods, a comparison of their performance based on available data, and visual workflows to aid in methodological selection.
Comparative Analysis of Methodologies
The two methods offer different insights into NAM-Me labeling. The enzymatic digestion method provides direct evidence of the incorporation of the intact NAM-Me probe into the peptidoglycan structure. In contrast, the acidic hydrolysis method offers a quantitative measure of total NAM, which can be used to infer labeling efficiency by comparing treated and untreated samples.
| Feature | Method 1: Enzymatic Digestion & Direct LC-MS/MS | Method 2: Acidic Hydrolysis & HILIC-MS/MS |
| Principle | Enzymatic digestion of peptidoglycan followed by direct detection of NAM-Me labeled muropeptides. | Complete hydrolysis of peptidoglycan to monosaccharides, followed by quantification of total NAM. |
| Primary Output | Qualitative and semi-quantitative identification of specific NAM-Me containing muropeptides. | Absolute quantification of total NAM. |
| Sample Preparation | Bacterial cultivation with NAM-Me probe, cell harvesting, lysozyme (B549824) digestion. | Bacterial cultivation, cell harvesting, complete acidic hydrolysis. |
| LC Separation | Reverse Phase C18 | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| MS Detection | High-resolution mass spectrometry for accurate mass measurement of labeled muropeptides. | Tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) for targeted quantification. |
| Data Interpretation | Identification of peaks corresponding to the mass of expected labeled muropeptides. | Quantification based on a standard curve of NAM. |
| Advantages | Provides direct evidence of probe incorporation into the peptidoglycan polymer. Allows for the analysis of the structure of labeled muropeptides. | Highly quantitative. Established and robust method for peptidoglycan analysis. |
| Limitations | Primarily qualitative or semi-quantitative without labeled standards for muropeptides. | Indirectly assesses labeling by measuring changes in total NAM. Does not provide information on the specific location of the label within the peptidoglycan structure. |
Experimental Protocols
Method 1: Enzymatic Digestion for Direct Detection of NAM-Me Labeled Muropeptides
This protocol is adapted from the methodology described in "Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling"[1].
1. Bacterial Growth and Labeling:
-
Culture E. coli or other relevant bacterial species in a suitable growth medium.
-
Introduce the this compound (NAM-Me) probe into the culture at a predetermined concentration.
-
Incubate the bacteria to allow for the metabolic incorporation of the NAM-Me probe into the peptidoglycan.
2. Cell Harvesting and Peptidoglycan Digestion:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer.
-
Treat the cells with lysozyme to digest the peptidoglycan cell wall, generating muropeptide fragments.
3. Sample Preparation for LC-MS/MS:
-
Filter the digested sample to remove cellular debris.
-
The filtrate containing the muropeptides is ready for analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reverse-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time.
-
-
Mass Spectrometry (MS):
-
Use a high-resolution mass spectrometer.
-
Acquire data in positive ion mode.
-
Monitor for the expected mass-to-charge ratio (m/z) of the NAM-Me labeled muropeptide fragments.
-
Method 2: Acidic Hydrolysis for Quantitative Analysis of Total NAM
This protocol is a generalized procedure based on established methods for peptidoglycan analysis.
1. Bacterial Growth and Sample Preparation:
-
Grow bacterial cultures with and without the NAM-Me probe.
-
Harvest the cells by centrifugation and wash thoroughly to remove any remaining media components.
-
Lyophilize the cell pellets to obtain a dry cell weight.
2. Acidic Hydrolysis:
-
Resuspend a known amount of dried cells in 6 M HCl.
-
Hydrolyze the sample at 100°C for 4-6 hours to break down the peptidoglycan into its constituent monosaccharides and amino acids.
-
Remove the acid by evaporation under a stream of nitrogen or by vacuum centrifugation.
3. Sample Derivatization (Optional but Recommended for HILIC):
-
While not always necessary, derivatization can improve chromatographic separation and detection sensitivity.
4. HILIC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A HILIC column.
-
Mobile Phase A: Acetonitrile with a small percentage of water and an acidic modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Water with an acidic modifier.
-
Gradient: A gradient from high organic to high aqueous content.
-
-
Mass Spectrometry (MS):
-
Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Develop a method to specifically detect and quantify the transition of the NAM precursor ion to a specific product ion.
-
Prepare a standard curve using known concentrations of N-Acetylmuramic Acid to enable absolute quantification.
-
Visualization of Experimental Workflows
Caption: Workflow for Enzymatic Digestion Method.
Caption: Workflow for Acidic Hydrolysis Method.
References
A Head-to-Head Comparison: N-Acetylmuramic Acid Methyl Ester vs. N-Acetylmuramic Acid for Enhanced Metabolic Labeling of Bacterial Peptidoglycan
For researchers, scientists, and drug development professionals, the precise tracking and imaging of bacterial cell wall synthesis is paramount. Metabolic labeling, a powerful technique for studying dynamic cellular processes, relies on the efficient incorporation of molecular probes. This guide provides an objective comparison of N-Acetylmuramic Acid Methyl Ester (NAM-ME) and its parent compound, N-acetylmuramic acid (NAM), for the metabolic labeling of bacterial peptidoglycan (PG).
The fundamental difference between these two probes lies in the esterification of the carboxylic acid group on NAM. This seemingly minor modification has significant implications for cellular uptake and labeling efficiency. While NAM is the natural precursor for PG synthesis, its polar nature, carrying a negative charge at physiological pH, can limit its ability to cross the bacterial cell membrane.[1] The addition of a methyl ester to create NAM-ME masks this charge, proposing a more lipophilic molecule with enhanced permeability.[1][2]
Performance Comparison at a Glance
Experimental evidence demonstrates that NAM-ME significantly outperforms NAM in metabolic labeling efficiency, particularly in E. coli. The key advantage of NAM-ME is its ability to achieve comparable or superior labeling at substantially lower concentrations, indicating improved cellular uptake.
| Feature | This compound (NAM-ME) | N-acetylmuramic acid (NAM) |
| Cell Permeability | Enhanced due to masked carboxylic acid, leading to increased lipophilicity.[1][2] | Limited by the negatively charged carboxylic acid group at physiological pH.[1] |
| Labeling Efficiency | High; achieves significant labeling at lower concentrations.[1] | Lower; requires higher concentrations for detectable incorporation.[1] |
| Effective Concentration | Azide-modified NAM-ME (AzNAM-ME) shows incorporation at concentrations as low as 150 µM.[1] | Azide-modified NAM (AzNAM) shows no incorporation at 150 µM.[1] |
| Concentration Improvement | Alkyne-modified NAM-ME (AlkNAM-ME) requires up to 4-fold lower concentrations than AlkNAM for similar labeling.[1] | Higher concentrations (e.g., 1500 µM for AlkNAM) are needed for efficient labeling.[1] |
| Overall Probe Utilization | Demonstrates a 10-fold improvement in probe utilization compared to NAM.[3] | Less efficient utilization, requiring higher amounts of the probe.[1] |
| Mechanism of Action | After transport into the cytoplasm, the methyl ester is cleaved by bacterial esterases to yield NAM, which then enters the PG biosynthesis pathway.[1][2][3] | Directly enters the peptidoglycan recycling and biosynthetic pathways.[1] |
Delving into the Details: Experimental Protocols
The following protocols are based on methodologies that have been successfully employed to compare the metabolic labeling efficiency of NAM and NAM-ME derivatives in E. coli.
Bacterial Growth and Metabolic Labeling Assay
This protocol is designed to assess the incorporation of NAM and NAM-ME probes into bacterial peptidoglycan during growth.
-
Bacterial Strain: E. coli
-
Materials:
-
Luria-Bertani (LB) broth
-
N-acetylmuramic acid (NAM) probe (e.g., with an azide (B81097) or alkyne handle)
-
This compound (NAM-ME) probe (e.g., with an azide or alkyne handle)
-
96-well microplates
-
Plate reader capable of measuring optical density (OD) at 600 nm
-
-
Procedure:
-
Prepare a stock solution of the NAM and NAM-ME probes.
-
In a 96-well plate, prepare serial dilutions of each probe in LB broth. A typical concentration range to test is from 60 µM to 6 mM.[1]
-
Inoculate the wells with an overnight culture of E. coli, diluted to a starting OD600 of approximately 0.05.
-
Incubate the plate at 37°C with shaking.
-
Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., every hour) for a total of 6 hours.[1]
-
Analyze the growth curves to determine the concentration at which each probe supports bacterial growth, indicating its incorporation into the cell wall.
-
Confirmation of Probe Incorporation by Mass Spectrometry
This protocol verifies the incorporation of the bioorthogonally-tagged NAM derivatives into the peptidoglycan structure.
-
Materials:
-
E. coli cells metabolically labeled with NAM or NAM-ME probes
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
-
Procedure:
-
Harvest the metabolically labeled E. coli cells by centrifugation.
-
Wash the cell pellet to remove any unincorporated probe.
-
Lyse the cells to release the peptidoglycan.
-
Treat the isolated peptidoglycan with lysozyme to digest it into smaller fragments (muropeptides).
-
Analyze the resulting muropeptide fragments by LC-MS to detect the mass shift corresponding to the incorporated probe.
-
Visualizing the Process
To better understand the mechanisms at play, the following diagrams illustrate the metabolic pathways and experimental workflows.
Figure 1. Metabolic pathway for NAM and NAM-ME incorporation.
Figure 2. Experimental workflow for comparing labeling efficiency.
Conclusion
The use of this compound for metabolic labeling of bacterial peptidoglycan offers a significant advantage over the unmodified N-acetylmuramic acid. By masking the polar carboxylic acid group, NAM-ME exhibits enhanced cell permeability, leading to a substantial increase in labeling efficiency. Researchers can achieve robust labeling at lower probe concentrations, which not only improves experimental outcomes but also reduces potential toxicity and costs associated with the labeling reagents. This makes NAM-ME a superior choice for applications requiring sensitive and efficient tracking of bacterial cell wall biosynthesis.
References
Illuminating Bacterial Cell Wall Dynamics: A Comparative Guide to Isotopic Labeling with N-Acetylmuramic Acid Methyl Ester
For researchers, scientists, and drug development professionals engaged in the study of bacterial cell wall metabolism, the ability to accurately trace the synthesis and turnover of peptidoglycan is paramount. This guide provides a comprehensive comparison of isotopic labeling using N-Acetylmuramic Acid Methyl Ester (NAM methyl ester) against alternative methods, supported by experimental data and detailed protocols to aid in the selection of the optimal approach for your research needs.
The bacterial cell wall, a unique and essential organelle, presents a critical target for antimicrobial agents. Understanding its intricate metabolic pathways is fundamental to developing new therapeutic strategies. Isotopic labeling, a powerful technique for tracking the fate of molecules in biological systems, has been instrumental in elucidating the dynamics of peptidoglycan biosynthesis. Among the various probes utilized, this compound has emerged as a highly efficient tool for metabolic labeling studies.
Enhanced Incorporation with this compound
Isotopic labeling with derivatives of N-acetylmuramic acid (NAM), a cornerstone of the peptidoglycan structure, allows for direct interrogation of cell wall synthesis and recycling. The strategic use of a methyl ester modification on NAM has been shown to significantly enhance its uptake and incorporation into the bacterial peptidoglycan. This is attributed to the masking of the negatively charged carboxylic acid group, facilitating the molecule's transport across the bacterial cell membrane. Once inside the cytoplasm, cellular esterases cleave the methyl ester, releasing the NAM derivative for entry into the peptidoglycan biosynthesis pathway.
Studies have demonstrated a notable 10-fold improvement in probe utilization when using NAM methyl ester compared to its unmodified counterpart.[1][2] This enhanced efficiency allows for lower concentrations of the isotopic tracer to be used, minimizing potential perturbations to cellular metabolism and improving the signal-to-noise ratio in detection assays.
Quantitative Comparison of Metabolic Labeling Probes
The selection of a metabolic probe is a critical decision in experimental design. The following table summarizes key quantitative and qualitative parameters comparing NAM methyl ester with other commonly used probes for studying bacterial cell wall metabolism.
| Probe | Principle of Incorporation | Typical Incorporation Efficiency | Key Advantages | Key Disadvantages | Primary Detection Method |
| ¹³C/¹⁵N-labeled this compound | Metabolic incorporation into the peptidoglycan backbone via the NAM recycling pathway. | High; up to 10-fold greater than unmodified NAM.[1][2] | High incorporation efficiency, direct measure of NAM metabolism, provides detailed structural information. | Requires mass spectrometry for detection, synthesis of labeled compound can be complex. | Mass Spectrometry (MS) |
| ¹³C/¹⁵N-labeled N-Acetylmuramic Acid (NAM) | Metabolic incorporation into the peptidoglycan backbone via the NAM recycling pathway. | Moderate. | Direct tracer of NAM metabolism. | Lower incorporation efficiency compared to the methyl ester derivative. | Mass Spectrometry (MS) |
| Fluorescent D-Amino Acids (FDAAs) | Incorporation into the peptide side chains of peptidoglycan by transpeptidases. | Variable, dependent on the specific FDAA and bacterial species. | Enables direct visualization of cell wall synthesis by fluorescence microscopy, commercially available in various colors. | Indirectly labels peptidoglycan synthesis, potential for steric hindrance affecting incorporation, may not be suitable for all bacterial species. | Fluorescence Microscopy |
| ¹³C/¹⁵N-labeled N-Acetylglucosamine (NAG) | Metabolic incorporation into the peptidoglycan backbone. | High. | Traces a key component of peptidoglycan, commercially available. | Does not specifically report on the NAM metabolic pathway. | Mass Spectrometry (MS) |
Experimental Protocols
Protocol 1: Metabolic Labeling of E. coli with ¹³C-N-Acetylmuramic Acid Methyl Ester
This protocol outlines the general steps for the metabolic labeling of E. coli with isotopically labeled NAM methyl ester for subsequent analysis by mass spectrometry.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth
-
M9 minimal medium
-
¹³C-labeled this compound (or other desired isotopic label)
-
Centrifuge and appropriate tubes
-
Trichloroacetic acid (TCA)
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Bacterial Culture Preparation: Grow an overnight culture of E. coli in LB broth at 37°C with shaking.
-
Sub-culturing in Minimal Medium: Inoculate fresh M9 minimal medium with the overnight culture to an initial OD₆₀₀ of ~0.05.
-
Induction of Labeling: Grow the culture at 37°C with shaking until it reaches mid-log phase (OD₆₀₀ of ~0.4-0.6). Add the ¹³C-labeled NAM methyl ester to the desired final concentration (e.g., 50-100 µM).
-
Incubation: Continue to incubate the culture for a period equivalent to one to two cell doublings to allow for incorporation of the labeled precursor.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Peptidoglycan Isolation:
-
Wash the cell pellet with cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in a suitable buffer and treat with lysozyme to digest the cell wall.
-
Precipitate the peptidoglycan with TCA.
-
Wash the peptidoglycan pellet multiple times with water to remove residual TCA.
-
-
Mass Spectrometry Analysis:
-
Hydrolyze the isolated peptidoglycan to release its constituent monosaccharides.
-
Analyze the resulting hydrolysate by mass spectrometry to determine the isotopic enrichment of N-Acetylmuramic Acid.
-
Protocol 2: Analysis of Peptidoglycan Incorporation by Mass Spectrometry
This protocol provides a general workflow for the analysis of isotopically labeled peptidoglycan by mass spectrometry.
Procedure:
-
Sample Preparation: Prepare the isolated and hydrolyzed peptidoglycan sample as described in Protocol 1.
-
Chromatographic Separation: Separate the monosaccharides in the hydrolysate using an appropriate liquid chromatography (LC) method.
-
Mass Spectrometry Detection: Introduce the eluent from the LC column into the mass spectrometer.
-
Data Acquisition: Acquire mass spectra in a manner that allows for the differentiation of labeled and unlabeled N-Acetylmuramic Acid. This can be achieved by monitoring the specific mass-to-charge (m/z) ratios of the different isotopologues.
-
Data Analysis: Calculate the percentage of incorporation of the isotopically labeled NAM by comparing the peak areas of the labeled and unlabeled species.
Visualizing Metabolic Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the key metabolic pathway and experimental workflow.
Caption: Metabolic incorporation of this compound.
Caption: Experimental workflow for isotopic labeling studies.
Caption: Logical guide for selecting a metabolic probe.
References
Comparative analysis of N-Acetylmuramic Acid Methyl Ester uptake in different bacterial strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Acetylmuramic Acid (NAM) Methyl Ester uptake across various bacterial strains, supported by experimental data. The esterification of NAM is a strategic approach to enhance its delivery into bacterial cells for applications ranging from metabolic labeling to targeted antimicrobial therapies.
Enhanced Uptake of N-Acetylmuramic Acid Through Esterification
N-Acetylmuramic acid (NAM) is a crucial component of the bacterial cell wall peptidoglycan.[1] However, its inherent negative charge can impede its transport across the bacterial membrane. Masking the carboxylic acid group of NAM with a methyl ester has been shown to be an effective strategy to neutralize this charge, thereby improving its uptake.[2][3] Once inside the cytoplasm, bacterial esterases hydrolyze the methyl ester, releasing the NAM molecule for incorporation into the peptidoglycan biosynthesis pathway.[2][3] This enhanced uptake allows for more efficient metabolic labeling and potentially more effective delivery of NAM-conjugated molecules into bacteria.
Comparative Uptake of NAM-Ester Derivatives in E. coli
Studies in Escherichia coli have demonstrated a significant improvement in the incorporation of NAM probes when the carboxylic acid is masked. The methyl ester derivatives of both azide-modified NAM (AzNAM) and alkyne-modified NAM (AlkNAM) showed incorporation at lower concentrations compared to their free acid counterparts.[2]
| Probe | Bacterial Strain | Minimum Concentration for Growth Recovery | Reference |
| AzNAM Methyl Ester | E. coli | 150 µM | [2] |
| AzNAM (Free Acid) | E. coli | >150 µM | [2] |
| AlkNAM Methyl Ester | E. coli | 600 µM | [2] |
| AlkNAM (Free Acid) | E. coli | 1500 µM | [2] |
Broad-Spectrum Analysis of Radiolabeled NAM Derivative Uptake
Further comparative analysis using radiolabeled NAM derivatives, (S)-[¹⁸F]FMA and (R)-[¹⁸F]FMA, has provided insights into their uptake across a panel of both Gram-positive and Gram-negative bacteria. The data reveals significant differences in uptake efficiency between bacterial species and between the two stereoisomers of the probe.[4][5]
| Bacterial Strain | Gram Type | (S)-[¹⁸F]FMA Uptake | (R)-[¹⁸F]FMA Uptake | Reference |
| Staphylococcus aureus | Gram-positive | Moderate | High (1.4-fold higher than (S)-[¹⁸F]FMA) | [4] |
| Escherichia coli | Gram-negative | High (23.1-fold higher than (R)-[¹⁸F]FMA) | Low | [4] |
| Listeria monocytogenes | Gram-positive | Low | Low | [4][5] |
| Pseudomonas aeruginosa | Gram-negative | Low | Low | [4][5] |
| Acinetobacter baumannii | Gram-negative | Low | Low | [4][5] |
| Salmonella typhimurium | Gram-negative | Low | Low | [4][5] |
| Enterobacter cloacae | Gram-negative | Low | Low | [4][5] |
| Klebsiella pneumoniae | Gram-negative | High | Low | [4] |
| Proteus mirabilis | Gram-negative | High | Low | [4] |
| Staphylococcus epidermidis | Gram-positive | Low | High | [4] |
Experimental Protocols
Growth Curve Analysis for NAM-Ester Probe Incorporation
This method is utilized to determine the concentration at which a NAM-ester probe can rescue bacterial growth in the presence of an antibiotic that inhibits peptidoglycan synthesis, such as fosfomycin (B1673569).
-
Bacterial Culture: E. coli is grown to a specific optical density.
-
Assay Setup: A 96-well plate is used to set up a concentration gradient of the NAM-ester probe, ranging from approximately 60 µM to 6 mM.[2] The parent free acid compound is used as a comparator.
-
Growth Conditions: The bacteria are treated with fosfomycin to inhibit endogenous NAM synthesis and then incubated with the various concentrations of the NAM-ester probe.
-
Data Acquisition: The optical density of the cultures is monitored over several hours (e.g., 6 hours) to assess growth recovery.[2]
-
Analysis: The minimum concentration of the probe that allows for bacterial growth is determined.
In Vitro Uptake Assay with Radiolabeled NAM Derivatives
This protocol is designed to quantify the uptake of radiolabeled NAM derivatives in different bacterial strains.
-
Bacterial Culture: Each bacterial strain is grown overnight and then diluted to an optical density at 600 nm (OD₆₀₀) of 0.05 and grown to the exponential phase (OD₆₀₀ ≈ 0.4).[4]
-
Incubation: Bacterial cultures are incubated with a stock solution of the radiolabeled NAM derivative (e.g., (S)- or (R)-[¹⁸F]FMA) at 37°C for a defined period (e.g., 90 minutes).[4]
-
Controls: Heat-killed bacteria and a blocking condition with unlabeled N-acetylmuramic acid are used as controls to determine specificity.[4]
-
Sample Processing: Aliquots of the bacterial cultures are centrifuged, and the cell pellets are washed with PBS.[4]
-
Data Acquisition: The radioactivity of the pellets and supernatants is measured using a gamma counter.[4]
-
Normalization: The in vitro data is normalized to colony-forming units (CFUs) to account for differences in growth rates between organisms.[4]
Visualizing the Process
Metabolic Pathway of NAM-Ester Uptake and Incorporation
The following diagram illustrates the proposed pathway for the uptake and incorporation of NAM-esters into the bacterial cell wall.
Caption: Proposed metabolic pathway of N-Acetylmuramic Acid Methyl Ester.
Experimental Workflow for Comparative Uptake Analysis
The diagram below outlines the general experimental workflow for comparing the uptake of NAM-ester derivatives in different bacterial strains.
Caption: General workflow for comparative NAM-ester uptake analysis.
References
Validating the specificity of N-Acetylmuramic Acid Methyl Ester as a peptidoglycan precursor
A detailed comparison of N-Acetylmuramic Acid Methyl Ester (NAM-ME) against other metabolic probes reveals its enhanced specificity and efficiency in the study of bacterial peptidoglycan biosynthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of NAM-ME's performance, supported by experimental data and detailed protocols.
N-Acetylmuramic acid (NAM) is a cornerstone molecule in the bacterial cell wall, forming the glycan backbone of peptidoglycan (PG). The study of its incorporation is crucial for understanding bacterial growth, division, and the mechanisms of antibiotic action. Metabolic labeling using NAM analogs has emerged as a powerful tool for visualizing and quantifying PG synthesis. Among these, this compound (NAM-ME) has demonstrated significant advantages in cellular uptake and incorporation, making it a preferred probe for many applications.
Comparative Performance of Peptidoglycan Precursors
The specificity of a peptidoglycan precursor is determined by its ability to be efficiently taken up by the bacterial cell and subsequently incorporated into the PG synthesis pathway by the native cellular machinery. Masking the carboxyl group of NAM with a methyl ester enhances its transport across the cell membrane. This modification neutralizes the negative charge, facilitating passive diffusion or transport into the cytoplasm. Once inside, cellular esterases cleave the methyl group, releasing the NAM analog to be utilized in the PG biosynthesis pathway.
Experimental evidence has shown a significant enhancement in the utilization of NAM-ME compared to its un-esterified counterpart and other modified versions.
| Precursor/Probe | Relative Incorporation Efficiency | Key Findings |
| This compound (NAM-ME) | High (10-fold improvement over NAM) | Masking the carboxylic acid is favorable for transport; bacterial esterases are capable of removing the methyl ester for use in peptidoglycan biosynthesis.[1][2] |
| N-Acetylmuramic Acid (NAM) | Low | The negatively charged carboxylic acid group hinders efficient transport across the bacterial cell membrane. |
| Peracetylated NAM | Not Incorporated (in E. coli) | Cellular esterases/deacetylases in E. coli are unable to remove the acetyl groups to unmask the precursor for incorporation.[1] |
| Fluorescent D-amino acids (FDAAs) | Variable | Incorporated by transpeptidases at the peptide stem; can be removed during PG remodeling, potentially leading to signal loss. |
Experimental Validation Protocols
Validating the specific incorporation of NAM-ME into peptidoglycan is a critical step. The following protocols outline the key experimental workflows for this purpose.
Protocol 1: Metabolic Labeling of Bacterial Cells with NAM-ME
This protocol describes the general procedure for labeling bacterial cells with a bioorthogonally tagged NAM-ME probe (e.g., containing an azide (B81097) or alkyne group for click chemistry).
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth)
-
Bioorthogonal this compound probe (e.g., Azido-NAM-ME)
-
Fosfomycin (B1673569) (optional, to inhibit de novo NAM synthesis and enhance probe incorporation)
-
Centrifuge and sterile centrifuge tubes
-
Incubator
Procedure:
-
Grow a starter culture of the bacterial strain overnight in the appropriate medium.
-
Inoculate fresh medium with the overnight culture to an optical density at 600 nm (OD600) of ~0.05.
-
Grow the culture at the optimal temperature with shaking until it reaches the early to mid-logarithmic growth phase (OD600 ≈ 0.2-0.4).
-
(Optional) Add fosfomycin to the culture to inhibit the MurA enzyme, thus reducing the endogenous pool of NAM and promoting the uptake and incorporation of the NAM-ME probe.
-
Add the bioorthogonal NAM-ME probe to the culture to a final concentration of 150 µM or higher.[1]
-
Continue to incubate the culture for a desired period (e.g., one to three generations) to allow for incorporation of the probe into the newly synthesized peptidoglycan.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS) or a similar buffer to remove any unincorporated probe.
-
The labeled cells are now ready for downstream analysis, such as fluorescence microscopy (after click chemistry) or mass spectrometry.
Protocol 2: Confirmation of NAM-ME Incorporation by Mass Spectrometry
This protocol details the analysis of peptidoglycan composition to confirm the presence of the modified NAM precursor.
Materials:
-
Metabolically labeled bacterial cells (from Protocol 1)
-
Digestion buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
Sodium borohydride (B1222165)
-
Orthophosphoric acid
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Resuspend the washed cell pellet from Protocol 1 in an appropriate buffer.
-
Lyse the cells (e.g., by boiling in SDS, followed by washing to remove the detergent).
-
Isolate the insoluble peptidoglycan sacculi by centrifugation.
-
Resuspend the purified sacculi in digestion buffer.
-
Add lysozyme to digest the glycan backbone of the peptidoglycan, generating muropeptides. Incubate at 37°C overnight.
-
Stop the digestion by boiling the sample.
-
Reduce the muropeptides by adding sodium borohydride to prevent the formation of anomers.
-
Quench the reduction reaction by adding orthophosphoric acid until the pH is between 2 and 3.
-
Analyze the resulting muropeptide mixture by reverse-phase HPLC to separate the different fragments.
-
Identify the peaks corresponding to the labeled muropeptides by mass spectrometry. The mass of the incorporated probe will result in a characteristic mass shift in the corresponding muropeptide fragments.
Visualizing the Logic and Workflow
To better illustrate the processes involved in validating the specificity of NAM-ME, the following diagrams have been generated.
Peptidoglycan Biosynthesis and NAM-ME Incorporation Pathway
The incorporation of NAM-ME into the peptidoglycan of bacteria like E. coli relies on the cell's natural metabolic and recycling pathways. After transport into the cell and removal of the methyl ester, the resulting NAM analog enters the cytoplasmic phase of peptidoglycan synthesis. It is converted to UDP-NAM, which is then used to build the Lipid II precursor. This precursor is subsequently flipped to the periplasmic side of the membrane and polymerized into the growing peptidoglycan sacculus.
References
Cross-Validation of Microscopy and Mass Spectrometry for N-Acetylmuramic Acid Methyl Ester Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of microscopy and mass spectrometry for the detection and quantification of N-Acetylmuramic Acid Methyl Ester (NAM-ME), a derivative of a key component of the bacterial cell wall. Understanding the capabilities and limitations of each technique is crucial for researchers studying bacterial physiology, cell wall biosynthesis, and for the development of novel antimicrobial agents. This document outlines the principles of each method, presents a comparative analysis of their performance, details experimental protocols, and illustrates relevant biological pathways and experimental workflows.
Introduction to N-Acetylmuramic Acid and its Methyl Ester
N-Acetylmuramic acid (NAM) is a monosaccharide that, along with N-acetylglucosamine (NAG), forms the glycan backbone of peptidoglycan, the major structural component of most bacterial cell walls.[1] The lactic acid moiety of NAM is the attachment point for the peptide side chains that are cross-linked to provide the cell wall with its structural integrity.
The methyl ester of N-Acetylmuramic acid (NAM-ME) is a modified form of NAM that has been shown to be effectively incorporated into the peptidoglycan of various bacterial species.[2][3] Masking the carboxylic acid of NAM as a methyl ester can improve its uptake by bacteria, making it a valuable probe for studying cell wall dynamics.[2][3] Once inside the cell, bacterial esterases are capable of hydrolyzing the methyl ester, allowing the NAM derivative to be utilized in peptidoglycan biosynthesis.[2]
Comparative Analysis: Microscopy vs. Mass Spectrometry
Both microscopy and mass spectrometry are powerful techniques for the analysis of NAM-ME incorporation into bacterial cells. However, they provide different types of information and have distinct advantages and disadvantages.
Microscopy , particularly fluorescence microscopy, offers spatial resolution, allowing for the visualization of where and when NAM-ME is incorporated into the bacterial cell wall. This is invaluable for studying processes like cell division and growth. When coupled with super-resolution techniques, it can provide nanoscale insights into peptidoglycan architecture.[4]
Mass spectrometry , on the other hand, provides unparalleled specificity and quantitative accuracy. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can definitively identify and quantify NAM-ME and its metabolites from complex biological samples, providing absolute quantitative data.[5][6]
The choice between these methods will depend on the specific research question. For instance, to visualize the localization of new cell wall synthesis, microscopy is the preferred method. For precise quantification of the total amount of incorporated NAM-ME, mass spectrometry is the gold standard. In many cases, a cross-validation approach using both techniques provides the most comprehensive understanding.[2]
Quantitative Data Presentation
The following table summarizes the key performance metrics for the detection of this compound using fluorescence microscopy and LC-MS/MS.
| Parameter | Fluorescence Microscopy | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Visualization of fluorescently tagged NAM-ME analogs incorporated into the bacterial cell wall. | Separation, identification, and quantification of NAM-ME based on its mass-to-charge ratio. |
| Type of Data | Qualitative (localization) and semi-quantitative (relative fluorescence intensity). | Quantitative (absolute concentration). |
| Specificity | Moderate to high, dependent on the specificity of the probe and labeling conditions. | Very high, based on specific mass transitions of the target molecule. |
| Sensitivity | High, capable of detecting localized incorporation of probes. | Very high, can detect and quantify trace amounts of the analyte. |
| Limit of Detection (LOD) | Dependent on probe brightness and microscope sensitivity; not typically measured in molar concentrations. | Estimated to be in the low ng/mL to pg/mL range.[7][8][9] |
| Limit of Quantitation (LOQ) | Not applicable for absolute quantification. | Estimated to be in the ng/mL range.[5][7][8] |
| Throughput | Lower, requires imaging of individual cells or fields of view. | Higher, amenable to automated analysis of multiple samples. |
| Sample Preparation | Relatively simple, involves incubation with a fluorescent probe and washing steps. | More complex, involves cell lysis, extraction, and often derivatization.[10][11] |
| Instrumentation Cost | High, especially for super-resolution systems. | Very high. |
| Key Advantage | Provides spatial and temporal information on cell wall synthesis. | Provides accurate and precise absolute quantification. |
Experimental Protocols
Detailed methodologies for the detection of this compound using both fluorescence microscopy and LC-MS/MS are provided below.
Fluorescence Microscopy Protocol: In Situ Labeling of Bacterial Peptidoglycan
This protocol is adapted from methods using fluorescent D-amino acids (FDAAs) and NAM-alkyne probes for labeling bacterial peptidoglycan.[2][12]
Materials:
-
Bacterial culture of interest (e.g., E. coli)
-
Growth medium (e.g., LB broth)
-
This compound with a bioorthogonal handle (e.g., an alkyne group)
-
Fluorescent azide (B81097) probe (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial culture to the mid-exponential phase (OD600 of ~0.4-0.6) in the appropriate growth medium.
-
Metabolic Labeling: Add the alkyne-modified this compound probe to the bacterial culture at a final concentration of 50-200 µM. Incubate for a desired period (e.g., one to two generations) to allow for incorporation into the peptidoglycan.
-
Cell Fixation: Harvest the cells by centrifugation and wash twice with PBS. Resuspend the cells in 4% PFA in PBS and incubate for 20 minutes at room temperature to fix the cells.
-
Permeabilization: Wash the fixed cells twice with PBS and then resuspend in PBS containing 0.5% Triton X-100 for 10 minutes to permeabilize the cell membrane.
-
Click Chemistry Reaction: Prepare the "click" reaction cocktail. For a 100 µL reaction, mix:
-
1 µM Alexa Fluor 488 azide
-
1 mM CuSO4
-
5 mM THPTA
-
5 mM sodium ascorbate
-
Add the permeabilized cells to the reaction cocktail.
-
-
Incubation and Washing: Incubate the reaction mixture for 1 hour at room temperature in the dark. After incubation, wash the cells three times with PBS to remove excess reagents.
-
Microscopy: Resuspend the final cell pellet in a small volume of PBS. Mount a small drop of the cell suspension on a microscope slide, cover with a coverslip, and seal.
-
Imaging: Visualize the fluorescently labeled bacteria using a fluorescence microscope with the appropriate filter set for the chosen fluorophore (e.g., FITC channel for Alexa Fluor 488).
LC-MS/MS Protocol: Quantification of this compound
This protocol outlines the general steps for the extraction and quantification of NAM-ME from bacterial cells.[5][13]
Materials:
-
Bacterial culture grown with NAM-ME
-
Internal standard (e.g., stable isotope-labeled NAM-ME)
-
Lysis buffer (e.g., 8 M urea)
-
Solvents for extraction (e.g., acetonitrile (B52724), methanol (B129727), chloroform)
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
LC-MS/MS system with a C18 reversed-phase column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Collection and Quenching: Harvest a known quantity of bacterial cells (e.g., by OD600 or cell counting) by rapid centrifugation at a low temperature. Immediately resuspend the pellet in a cold quenching solution (e.g., 60% methanol at -20°C) to halt metabolic activity.
-
Cell Lysis: Centrifuge the quenched cells and resuspend the pellet in a lysis buffer containing a known amount of the internal standard. Cell disruption can be achieved by sonication or bead beating.
-
Extraction: Perform a liquid-liquid extraction to separate the small molecule metabolites from proteins and other cellular debris. A common method is a two-phase extraction using methanol, chloroform, and water. The polar metabolite fraction containing NAM-ME will be in the aqueous/methanol layer.
-
Sample Cleanup and Concentration: Collect the metabolite-containing phase and dry it down using a lyophilizer or vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 column.
-
Separate the analytes using a gradient of mobile phases (e.g., increasing concentration of acetonitrile with 0.1% formic acid).
-
Perform mass spectrometric detection in positive ion mode using electrospray ionization (ESI).
-
Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the precursor-to-product ion transitions for both the analyte (NAM-ME) and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Generate a standard curve using known concentrations of NAM-ME and the internal standard.
-
Calculate the concentration of NAM-ME in the original sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the detection of this compound using microscopy and mass spectrometry.
Signaling Pathway: Peptidoglycan Recognition by NOD-Like Receptors
N-Acetylmuramic acid is a key component of peptidoglycan fragments that are recognized by the innate immune system. The following diagram illustrates the signaling pathway initiated by the recognition of these fragments by NOD1 and NOD2 receptors.[4][14][15][16][17]
Conclusion
The cross-validation of microscopy and mass spectrometry provides a powerful approach for studying the incorporation and dynamics of this compound in bacteria. While fluorescence microscopy offers invaluable spatial and temporal information, LC-MS/MS delivers highly specific and accurate quantitative data. The choice of methodology should be guided by the specific research question, and in many cases, the combination of both techniques will yield the most comprehensive and robust results. This guide serves as a foundational resource for researchers aiming to employ these techniques in their studies of bacterial cell wall biology and for the development of novel therapeutics.
References
- 1. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan [en.bio-protocol.org]
- 2. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative studies of HPLC-fluorometry and LC/MS method for the determination of N-acetylneuraminic acid as a marker of deteriorated ophthalmic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography [jove.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of N-acetylmuramic acid-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. NOD1 and NOD2: beyond peptidoglycan sensing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N-Acetylmuramic Acid Methyl Ester: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for N-Acetylmuramic Acid Methyl Ester was not located in the available resources. The following guidance is based on the safety data of closely related compounds, namely N-Acetylmuramic acid and N-Acetylneuraminic Acid Methyl Ester. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.
The proper disposal of laboratory chemicals is paramount for ensuring a safe working environment and maintaining environmental integrity. For compounds like this compound, which are often used in biochemical and pharmaceutical research, adherence to established disposal procedures is a critical aspect of the experimental workflow. While generally considered to be of low hazard, proper handling and disposal are essential to mitigate any potential risks.[1][2][3]
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure.
Recommended PPE:
-
Eye Protection: Safety glasses or chemical safety goggles.[1][4]
-
Body Protection: A standard laboratory coat.[5]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically, whether dealing with residual amounts from experimentation or cleaning up a small spill.
For Small Spills:
-
Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhalation of any dust.[1]
-
Contain the Spill: Prevent the further spread of the powder.
-
Clean-up: Carefully sweep up the solid material.[1][6] Avoid actions that could generate dust.
-
Collect Waste: Place the swept-up material into a suitable, clearly labeled, and sealed container for disposal.[1][6]
-
Decontaminate the Area: Wipe down the spill area with a damp cloth to remove any remaining residue.[6]
For Bulk Quantities and Unused Product:
-
Container Management: Keep the chemical in its original container where possible. Do not mix with other chemical waste.
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name.
-
Waste Collection: The labeled container should be handed over to a licensed waste disposal company.[2] Consult your institution's EHS department for the approved waste management vendor.
-
Contaminated Packaging: Treat empty or uncleaned containers as you would the chemical itself and dispose of them accordingly.
Summary of Safety and Disposal Information
The following table summarizes key safety and disposal information gathered from the SDS of related compounds.
| Parameter | Information | Source(s) |
| Hazard Classification | Generally considered not a hazardous substance or of low hazard. May cause mild eye, skin, and respiratory irritation. One source classifies the related N-Acetylmuramic acid as Acute Toxicity 4 (Oral) and STOT SE 2 (causes damage to organs). | [1][2][3] |
| Personal Protective Equipment | Safety glasses/goggles, gloves, lab coat. Respirator if dust is present. | [1][5] |
| Spill Procedure | Sweep up solid material, avoiding dust, and place in a labeled container for disposal. | [1][6] |
| Disposal Method | Dispose of in accordance with local, state, and federal regulations. Entrust to a licensed waste disposal company. | [1][2][6] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling N-Acetylmuramic Acid Methyl Ester
Hazard Identification and Personal Protective Equipment
N-Acetylmuramic Acid Methyl Ester is generally considered to be of low hazard. However, as with any chemical of unknown toxicity, it should be handled as potentially hazardous.[1] Potential risks, extrapolated from analogous compounds, include mild to serious eye irritation, skin irritation upon prolonged or repeated contact, and respiratory tract irritation from the inhalation of dust.[1][2] Fine dust dispersed in the air in sufficient concentrations could also present a potential dust explosion hazard.[1]
A thorough risk assessment should be conducted before handling. The following table summarizes the recommended Personal Protective Equipment (PPE) to minimize exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical safety goggles. | To protect against splashes and airborne particles.[1][2] |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use. | To prevent skin contact.[1][3] |
| Skin and Body Protection | Standard laboratory coat. Ensure skin is not exposed. | To minimize skin exposure to spills.[1][2] |
| Respiratory Protection | If handling large quantities or if dust generation is likely, use a NIOSH-approved respirator with a particulate filter. | To avoid inhalation of dust particles.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a systematic handling procedure is crucial for minimizing exposure and preventing incidents.
-
Preparation :
-
Thoroughly read and understand this safety guide.
-
Ensure all necessary PPE is available and in good condition.[3]
-
Verify that the designated handling area, preferably a chemical fume hood or a balance enclosure, is clean and functioning correctly.[1][3]
-
Locate the nearest eyewash station and safety shower.[4]
-
-
Handling :
-
Weigh and handle the compound in a designated area to avoid the formation of dust and aerosols.[1]
-
Use compatible labware, such as glass or PTFE.
-
Storage :
Emergency Procedures
Spill Response:
-
Evacuate : Evacuate personnel from the immediate area of the spill.[1]
-
Ventilate : Ensure the area is well-ventilated.[1]
-
PPE : Wear appropriate personal protective equipment as outlined above.[1]
-
Containment : Prevent further dispersal of the material.[1]
-
Clean-up : For a dry spill, carefully sweep or scoop up the material, avoiding dust generation. Place it into a suitable, labeled container for disposal. Clean the spill area with a damp cloth or paper towels to remove any remaining residue.[1]
First Aid:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1][2]
-
Skin Contact : In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[1]
-
Inhalation : Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2]
Disposal Plan
The disposal of this compound should follow the general procedures for non-hazardous chemical waste.
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves) in a dedicated, clearly labeled, and sealed waste container.[7]
-
Labeling : The waste container should be clearly labeled as "Hazardous Waste" with the full chemical name.[3]
-
Storage : Store the waste container in a designated waste accumulation area, away from incompatible materials.[7]
-
Disposal Route : Do not dispose of down the drain or in regular trash.[7] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7]
-
Documentation : Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.[7]
Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
